molecular formula C6H3Cl2NO B012080 4-Chloronicotinoyl chloride CAS No. 100791-00-2

4-Chloronicotinoyl chloride

Cat. No.: B012080
CAS No.: 100791-00-2
M. Wt: 176 g/mol
InChI Key: CSQKICWPCREIJP-UHFFFAOYSA-N
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Description

4-Chloronicotinoyl chloride (CAS 100791-00-2) is a versatile heterocyclic building block of interest in synthetic organic chemistry. As an acid chloride, it is highly reactive and serves as a key intermediate for introducing the 4-chloronicotinoyl moiety into more complex molecules through nucleophilic acyl substitution reactions, such as in the synthesis of amides and esters . This compound is characterized as a moisture-sensitive and corrosive solid, requiring careful handling and storage under inert conditions . While its structural isomers, such as 2-chloronicotinoyl chloride and 6-chloronicotinoyl chloride, are well-documented in the synthesis of agrochemicals (e.g., the fungicide Boscalid) and pharmaceuticals (e.g., cannabinoid receptor agonists) , specific published applications for the 4-chloro derivative are less common in the available literature. Its core research value lies in its potential as a precursor for the exploration of novel pyridine-based compounds in material science, medicinal chemistry, and chemical biology. Researchers can leverage its reactive acyl chloride group to forge new carbon-nitrogen and carbon-oxygen bonds, facilitating the construction of diverse chemical libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-2-9-3-4(5)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQKICWPCREIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544682
Record name 4-Chloropyridine-3-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100791-00-2
Record name 4-Chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloronicotinoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloronicotinoyl chloride, a halogenated derivative of nicotinoyl chloride, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique electronic properties, stemming from the presence of a chlorine atom on the pyridine ring and the highly reactive acyl chloride functional group, make it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role as a key intermediate in the development of targeted cancer therapies.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₆H₃Cl₂NOPubChem[1]
Molecular Weight 176.00 g/mol PubChem[1]
CAS Number 100791-00-2PubChem[1]
Appearance Solid-
Melting Point 168 °C (decomposes)Matrix Scientific
Boiling Point (Not experimentally determined)-
Solubility Reacts with water and alcohols. Soluble in aprotic organic solvents.General chemical knowledge
XLogP3 2.3PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Topological Polar Surface Area 30 ŲPubChem (Computed)[1]

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 4-chloropyridine. The first step involves the formation of 4-chloronicotinic acid, which is then converted to the final product.

Step 1: Synthesis of 4-Chloronicotinic Acid

A common method for the synthesis of 4-chloronicotinic acid involves the lithiation of 4-chloropyridine followed by carboxylation with carbon dioxide.[2]

Protocol:

  • 4-Chloropyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature, typically -78 °C.

  • A strong base, such as lithium diisopropylamide (LDA), is added dropwise to facilitate the deprotonation of the pyridine ring.

  • Dry carbon dioxide (in solid or gaseous form) is then introduced into the reaction mixture.

  • The reaction is quenched, and the product, 4-chloronicotinic acid, is isolated and purified.

Step 2: Conversion to this compound

The carboxylic acid is then converted to the more reactive acyl chloride. This is a standard transformation in organic chemistry, often achieved using a chlorinating agent like thionyl chloride (SOCl₂).[3]

Protocol:

  • 4-Chloronicotinic acid is suspended in an excess of thionyl chloride, which can also serve as the solvent.

  • The mixture is heated to reflux to drive the reaction to completion. Gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are evolved.

  • After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield crude this compound, which can be further purified if necessary.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-Chloronicotinic Acid cluster_step2 Step 2: Conversion to Acyl Chloride 4-Chloropyridine 4-Chloropyridine Lithiation Lithiation 4-Chloropyridine->Lithiation LDA, THF, -78 °C Carboxylation Carboxylation Lithiation->Carboxylation CO₂ 4-Chloronicotinic Acid 4-Chloronicotinic Acid Carboxylation->4-Chloronicotinic Acid Reaction Reaction 4-Chloronicotinic Acid->Reaction Reflux ThionylChloride SOCl₂ ThionylChloride->Reaction 4-Chloronicotinoyl_Chloride 4-Chloronicotinoyl_Chloride Reaction->4-Chloronicotinoyl_Chloride Distillation/Purification

Synthesis of this compound

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic attack, leading to the formation of a variety of derivatives.

Reactions with Nucleophiles

Amidation: this compound reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental to its application in drug synthesis. The reaction typically proceeds rapidly at room temperature. An excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the hydrogen chloride byproduct.[4][5][6]

Esterification: In the presence of an alcohol, this compound undergoes esterification to form the corresponding ester. This reaction is also highly efficient and is often carried out in the presence of a base, such as pyridine, to scavenge the HCl produced.

Reactivity cluster_reactions Nucleophilic Acyl Substitution 4-Chloronicotinoyl_Chloride 4-Chloronicotinoyl Chloride Amine R₂NH (Amine) 4-Chloronicotinoyl_Chloride->Amine Alcohol ROH (Alcohol) 4-Chloronicotinoyl_Chloride->Alcohol Amide Amide Derivative Amine->Amide Amidation Ester Ester Derivative Alcohol->Ester Esterification

Reactivity of this compound

Applications in Drug Development

The ability of this compound to readily form amide bonds makes it a valuable reagent in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use as a key building block in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Synthesis of Sorafenib Intermediate

In the synthesis of Sorafenib, a key step involves the coupling of a substituted aniline with a picolinamide moiety. While various synthetic routes exist, the use of a chloronicotinoyl chloride derivative is a common strategy to form the crucial amide linkage. The synthesis of a key intermediate for Sorafenib can be envisioned using this compound.

Illustrative Synthetic Step: The synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide, a key intermediate for Sorafenib, can be achieved through a multi-step process where a derivative of this compound is employed. The general strategy involves the formation of an amide followed by a nucleophilic aromatic substitution.

SorafenibSynthesis cluster_synthesis Illustrative Synthesis of Sorafenib Intermediate 4-Chloronicotinoyl_Chloride 4-Chloronicotinoyl Chloride Amidation Amidation 4-Chloronicotinoyl_Chloride->Amidation Methylamine Methylamine Methylamine->Amidation Intermediate_1 4-Chloro-N-methyl- nicoinamide Amidation->Intermediate_1 SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate_1->SNAr p-Aminophenol p-Aminophenol p-Aminophenol->SNAr Sorafenib_Intermediate 4-(4-aminophenoxy)-N- methylpicolinamide SNAr->Sorafenib_Intermediate

Role in Sorafenib Synthesis

Spectroscopic Analysis

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the acyl chloride group.

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the acyl chloride will appear significantly downfield (typically in the range of 160-180 ppm). The carbons attached to the chlorine atoms will also show characteristic shifts.

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group, typically found in the region of 1750-1815 cm⁻¹. Other bands corresponding to C-Cl stretching and the aromatic pyridine ring vibrations will also be present.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (176.00 g/mol ). The fragmentation pattern will likely involve the loss of the chlorine atom from the acyl chloride group and other characteristic fragments of the pyridine ring.

Safety and Handling

This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions.

  • Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and amines. The container should be tightly sealed.

  • Hazards: The compound is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled. It reacts with water to produce hydrogen chloride gas.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with its significance underscored by its role in the production of life-saving pharmaceuticals. Its high reactivity, coupled with the functionality of the chloropyridine ring, provides chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

  • PrepChem. Synthesis of 4-chloronicotinic acid chloride. [Link]

  • Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [Link]

  • ResearchGate. What is the proper conditions ( solvent, catalyst and temperature ) to react primary aromatic amine with nicotinoyl chloride hydrochloride ?. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • PubChem. This compound. [Link]

  • Chinese Pharmaceutical Journal. Synthesis of Sorafenib. [Link]

  • ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]

  • MDPI. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. [Link]

  • RSC Publishing. A flow-based synthesis of Imatinib: the API of Gleevec. [Link]

  • New Drug Approvals. IMATINIB. [Link]

  • ResearchGate. Flow synthesis of imatinib by Ley and co-workers:. [Link]

Sources

An In-Depth Technical Guide to 4-Chloronicotinoyl Chloride: A Key Building Block for Scientific Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Heterocycles

In the landscape of modern medicinal and agricultural chemistry, halogenated heterocyclic compounds represent a cornerstone of molecular design. The introduction of a halogen atom into a heterocyclic scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Among these valuable synthons, 4-Chloronicotinoyl chloride stands out as a particularly versatile and reactive intermediate. This guide, intended for the discerning scientific professional, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safe handling.

Section 1: Core Identification and Chemical Properties

Chemical Identity:

  • Systematic IUPAC Name: 4-chloropyridine-3-carbonyl chloride[1]

  • Chemical Abstracts Service (CAS) Number: 100791-00-2[1]

  • Molecular Formula: C₆H₃Cl₂NO[1]

  • Molecular Weight: 176.00 g/mol [1]

Synonyms:

It is crucial for researchers to be aware of the various synonyms under which this compound may be listed in chemical databases and literature. These include:

  • 4-chloronicotinic acid chloride[1]

  • 4-chloropyridine-3-carbonyl chloride[1]

Physicochemical Properties:

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
Molecular Weight 176.00 g/mol [1]
Exact Mass 174.9591691 Da[1]
Appearance White to light yellow crystalline solidGeneral chemical supplier information
Reactivity Highly reactive towards nucleophiles, moisture sensitiveGeneral knowledge of acyl chlorides

Section 2: Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-chloronicotinic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.[2]

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-chloronicotinic_acid 4-Chloronicotinic Acid 4-chloronicotinoyl_chloride This compound 4-chloronicotinic_acid->4-chloronicotinoyl_chloride Reflux thionyl_chloride SOCl₂ thionyl_chloride->4-chloronicotinoyl_chloride byproducts SO₂ (g) + HCl (g) 4-chloronicotinoyl_chloride->byproducts

A representative synthetic workflow for this compound.

Experimental Protocol:

The following is a representative protocol based on established chemical principles for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[3][4] Researchers should always consult the primary literature and perform a thorough risk assessment before conducting any chemical synthesis.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be flame-dried or oven-dried to exclude moisture. A gas outlet connected to a trap containing an aqueous solution of sodium hydroxide is necessary to neutralize the evolving HCl and SO₂ gases.

  • Charging the Flask: To the flask, add 4-chloronicotinic acid.

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. The reaction can be performed neat or in an inert solvent such as toluene or dichloromethane.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction time will vary depending on the scale and specific conditions but is typically in the range of 1-4 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure. It is advisable to co-evaporate with an inert solvent like toluene to ensure complete removal. The resulting crude this compound can often be used directly in subsequent steps or purified further by vacuum distillation or recrystallization.

Causality in Experimental Choices:

  • Exclusion of Moisture: Acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid. Therefore, anhydrous conditions are critical for achieving a high yield.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as a solvent for the reaction.

  • Reflux Conditions: The elevated temperature accelerates the rate of reaction, ensuring a timely completion of the synthesis.

  • Gas Trap: The byproducts, HCl and SO₂, are corrosive and toxic gases. A basic trap is essential for their safe neutralization.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.

Common Reactions:

  • Esterification: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields the corresponding esters.

  • Amidation: Reaction with primary or secondary amines affords the corresponding amides. This is a cornerstone reaction in the synthesis of many pharmaceuticals.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic and heteroaromatic rings.

  • Reduction: The acyl chloride can be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or to the aldehyde using a milder reducing agent such as lithium tri-tert-butoxyaluminum hydride.

G cluster_reactions Nucleophilic Acyl Substitution start 4-Chloronicotinoyl Chloride ester Ester start->ester R-OH, Base amide Amide start->amide R₂NH ketone Ketone (Friedel-Crafts) start->ketone Ar-H, AlCl₃ aldehyde Aldehyde (Reduction) start->aldehyde LiAl(OtBu)₃H alcohol Alcohol (Reduction) start->alcohol LiAlH₄

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloronicotinoyl Chloride from 4-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloronicotinoyl chloride is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its activated acyl chloride functionality, coupled with the substituted pyridine ring, makes it a versatile building block for introducing the 4-chloronicotinoyl moiety into various molecular scaffolds. This guide provides a comprehensive technical overview of the laboratory-scale synthesis of this compound from its corresponding carboxylic acid, 4-chloronicotinic acid. We will delve into the underlying chemical principles, explore common synthetic methodologies, provide detailed experimental protocols, and address critical safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Identifiers

A clear understanding of the physical and chemical properties of the starting material and the final product is fundamental for successful synthesis and handling.

CompoundCAS NumberMolecular FormulaMolecular Weight
4-Chloronicotinic acid10177-29-4C₆H₄ClNO₂157.55 g/mol [1]
This compound100791-00-2C₆H₃Cl₂NO176.00 g/mol [2]

Synthetic Strategy: The Conversion of Carboxylic Acids to Acyl Chlorides

The transformation of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. This conversion activates the carboxylic acid group, rendering it highly susceptible to nucleophilic attack. The hydroxyl group of a carboxylic acid is a poor leaving group, and thus, direct nucleophilic acyl substitution is unfavorable. Reagents that convert the hydroxyl into a better leaving group are therefore essential.

Several classes of reagents are commonly employed for this purpose, including:

  • Thionyl Chloride (SOCl₂): One of the most widely used reagents for this transformation.[3] Its primary advantage lies in the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[4]

  • Oxalyl Chloride ((COCl)₂): Another highly effective reagent for preparing acyl chlorides.[3][5] It is often used with a catalytic amount of N,N-dimethylformamide (DMF).[6]

  • Phosphorus Chlorides (PCl₃ and PCl₅): These are also effective chlorinating agents for carboxylic acids.[3] However, the removal of the phosphorus-containing byproducts can sometimes be more challenging than with thionyl chloride or oxalyl chloride.

For the synthesis of this compound, thionyl chloride is a common and effective choice, offering a straightforward reaction and purification profile.[7]

Reaction Mechanism: Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a well-established mechanism that involves the formation of a highly reactive intermediate.

G cluster_0 Step 1: Nucleophilic attack and formation of chlorosulfite intermediate cluster_1 Step 2: Nucleophilic attack by chloride cluster_2 Step 3: Elimination and product formation RCOOH 4-Chloronicotinic Acid Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride Intermediate1_c1 Chlorosulfite Intermediate Tetrahedral Tetrahedral Intermediate Intermediate1_c1->Tetrahedral + Cl⁻ Chloride Cl⁻ Tetrahedral_c2 Tetrahedral Intermediate Product This compound Tetrahedral_c2->Product - SO₂ - Cl⁻ Byproducts SO₂ + HCl

Figure 1. Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

  • Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[4][8]

  • Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a highly reactive chlorosulfite intermediate and the liberation of a chloride ion and a proton.

  • Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[3]

  • Product Formation: The tetrahedral intermediate collapses, leading to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride.[4]

Experimental Protocol

The following protocol details a representative procedure for the synthesis of this compound using thionyl chloride.

Materials and Equipment
ReagentsEquipment
4-Chloronicotinic acidRound-bottom flask
Thionyl chloride (SOCl₂)Reflux condenser
Toluene (or other suitable inert solvent)Magnetic stirrer and stir bar
Heating mantle
Gas trap (for HCl and SO₂)
Distillation apparatus (for purification)
Step-by-Step Procedure

G A 1. Reaction Setup - Charge a dry round-bottom flask with 4-chloronicotinic acid and an inert solvent (e.g., toluene). - Equip with a reflux condenser and a gas trap. B 2. Addition of Thionyl Chloride - Slowly add thionyl chloride to the stirred suspension at room temperature. A->B C 3. Reaction - Heat the mixture to reflux and maintain for several hours. - Monitor the reaction progress (e.g., by TLC or cessation of gas evolution). B->C D 4. Work-up - Cool the reaction mixture to room temperature. - Remove excess thionyl chloride and solvent under reduced pressure. C->D E 5. Purification - Purify the crude product by vacuum distillation. D->E

Figure 2. Workflow for the synthesis of this compound.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloronicotinic acid in a suitable inert solvent, such as toluene. The flask should be under an inert atmosphere (e.g., nitrogen or argon). The reflux condenser should be fitted with a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Addition of Thionyl Chloride: While stirring the suspension at room temperature, slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask via an addition funnel. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C) using a heating mantle. Maintain the reflux for a period of 2-4 hours, or until the reaction is complete. The reaction progress can be monitored by the cessation of gas evolution or by thin-layer chromatography (TLC). The reaction described in J. Chem. Soc. (C), 1966, 1816 involves reacting 4-chloronicotinic acid with thionyl chloride under reflux to produce 4-chloronicotinic acid chloride.[7]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

Personal Protective Equipment (PPE)
  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[9][10]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton) must be worn.[10][11] Always inspect gloves before use.[10]

  • Body Protection: A chemical-resistant laboratory coat or a complete suit protecting against chemicals is required.[9][11]

Handling of Thionyl Chloride

Thionyl chloride is a highly corrosive and toxic substance.[9]

  • Inhalation: It is toxic if inhaled and can cause lung edema.[9][11] All manipulations must be performed in a well-ventilated chemical fume hood.[12][13]

  • Skin and Eye Contact: It causes severe skin burns and eye damage.[9][12] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]

  • Reactivity: Thionyl chloride reacts violently with water, producing toxic fumes of sulfur dioxide and hydrogen chloride.[11][12] It is crucial to use dry glassware and reagents and to store thionyl chloride in a dry, well-ventilated place away from water.[9][10]

Waste Disposal

All chemical waste, including residual thionyl chloride and the contents of the gas trap, must be disposed of as hazardous waste according to institutional and local regulations.[9]

Conclusion

The synthesis of this compound from 4-chloronicotinic acid using thionyl chloride is a robust and widely employed method in organic synthesis. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for a successful and safe outcome. This guide provides the foundational knowledge for researchers and professionals to confidently perform this important chemical transformation.

References

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  • Thionyl chloride - Safety D
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Sources

4-Chloronicotinoyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide on 4-chloronicotinoyl chloride (CAS No: 100791-00-2), a pivotal reagent in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of facts. It aims to provide a holistic understanding of the molecule's structure, properties, reactivity, and handling, grounded in the principles of scientific integrity and field-proven expertise. We will explore the causality behind experimental choices, ensuring that the provided protocols are robust and self-validating systems for practical application.

Core Molecular and Physical Characteristics

A foundational understanding of a reagent's intrinsic properties is the bedrock of its effective and safe utilization in any synthetic strategy. This compound is a bifunctional compound, where the reactivity of the acyl chloride is significantly influenced by the electronic properties of the 4-chloropyridine ring.

Molecular Identity and Structure

The precise molecular weight is critical for accurate stoichiometric calculations, while the structural identifiers provide a universal language for database searches and compound registration.

ParameterValueSource
Molecular Formula C₆H₃Cl₂NO[1]
Molecular Weight 176.00 g/mol [1]
IUPAC Name 4-chloropyridine-3-carbonyl chloride[1]
Canonical SMILES C1=CN=CC(=C1Cl)C(=O)Cl[1]
InChI Key CSQKICWPCREIJP-UHFFFAOYSA-N[1]

The molecule's architecture, featuring a pyridine ring with two distinct chlorine substituents, is key to its chemical behavior. The chlorine atom on the acyl group is an excellent leaving group, while the chlorine on the pyridine ring is less reactive but contributes to the overall electrophilicity of the molecule.

G Start 4-Chloronicotinic Acid (Starting Material) Process Reaction Under Reflux (Heat provides activation energy) Start->Process Reagent Thionyl Chloride (SOCl₂) (Chlorinating Agent) Reagent->Process Excess Workup Purification (Vacuum distillation to remove excess SOCl₂ and byproducts) Process->Workup Product This compound (Final Product) Workup->Product G Reactant This compound (Electrophile) Mechanism Nucleophilic Acyl Substitution Reactant->Mechanism Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->Mechanism Product Acylated Product (Amide, Ester, etc.) Mechanism->Product

Figure 3: The fundamental reactivity of this compound.

  • Amide Formation: Its most prevalent use is in the formation of amide bonds. It reacts rapidly and cleanly with primary and secondary amines. A non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to neutralize the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.

  • Esterification: Reaction with alcohols yields the corresponding esters. These reactions are generally slower than amidation and often require gentle heating or a catalyst.

  • Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is not an end product but a high-value intermediate. Its structure is a component of numerous complex target molecules across different industries.

  • Pharmaceuticals: The nicotinamide scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This reagent provides a direct method for introducing this scaffold. It is a key building block for various therapeutic agents, including those targeting inflammation and cancer. [2]* Agrochemicals: In the agrochemical sector, it is used in the synthesis of modern pesticides and herbicides. [2]For instance, the related 6-chloronicotinoyl chloride is a precursor to neonicotinoid insecticides like imidacloprid and acetamiprid. [3]

Safety and Handling Protocols

Due to its high reactivity, stringent safety protocols must be observed when handling this compound.

  • Hazard Summary: The compound is corrosive and causes severe skin burns and eye damage. [4]It reacts violently with water, releasing toxic gas (HCl). [5][6]It is also a respiratory irritant. [6]* Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. The container should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. [6][7]* Spill & Disposal: In case of a spill, do not use water. Absorb with a dry, inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal. All waste must be disposed of according to local and institutional regulations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13597878, this compound. Retrieved from [Link]

  • PrepChem (n.d.). Synthesis of 4-chloronicotinic acid chloride. Retrieved from [Link]

  • Fisher Scientific (2024). SAFETY DATA SHEET: 6-Chloronicotinoyl chloride. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-Chloronicotinoyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction to 4-Chloronicotinoyl Chloride: A Versatile Synthetic Building Block

This compound (C₆H₃Cl₂NO, CAS No: 100791-00-2) is a key intermediate in the synthesis of a wide array of pharmaceutical compounds and agrochemicals.[1] Its utility stems from the presence of two reactive sites: the acyl chloride group, which readily participates in acylation reactions, and the chloro-substituted pyridine ring, which can be a site for nucleophilic substitution. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, enabling precise control over reaction stoichiometry, kinetics, and purification processes.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO[1]
Molecular Weight 176.00 g/mol [1]
CAS Number 100791-00-2[1]

The high reactivity of the acyl chloride functional group dictates a critical consideration for solvent selection: the absolute necessity of using aprotic solvents under anhydrous conditions to prevent decomposition.

The Theoretical Framework of Solubility for a Reactive Acyl Chloride

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play. For this compound, a polar molecule, its solubility in a given organic solvent is a function of several factors:

  • Solvent Polarity: Polar aprotic solvents are generally preferred for dissolving polar compounds like this compound. These solvents possess dipole moments that can engage in dipole-dipole interactions with the solute, facilitating dissolution without the risk of chemical reaction.

  • Hydrogen Bonding: Protic solvents, such as water, alcohols, and primary or secondary amines, are entirely unsuitable for use with this compound. The lone pair of electrons on the oxygen or nitrogen atom of these solvents will readily attack the electrophilic carbonyl carbon of the acyl chloride, leading to a violent reaction and decomposition of the starting material.[2][3][4][5]

  • Dielectric Constant: Solvents with a higher dielectric constant are generally more effective at solvating polar solutes.

Based on these principles, a qualitative prediction of solubility in common aprotic organic solvents can be made:

Solvent ClassExamplesPredicted Solubility of this compoundRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)HighStrong dipole-dipole interactions facilitate solvation.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Moderate to HighGood balance of polarity and ability to solvate the solute.
Aromatic Toluene, BenzeneLow to ModeratePrimarily nonpolar, but can engage in weak π-π stacking interactions.
Ethers Diethyl ether, DioxaneLow to ModerateLower polarity compared to other polar aprotic solvents.
Nonpolar Hexane, CyclohexaneVery LowLack of significant intermolecular forces to overcome the solute-solute interactions.

Critical Safety and Handling Imperatives

This compound is a corrosive and moisture-sensitive compound that reacts violently with water.[2][3][4][5] Strict adherence to safety protocols is non-negotiable.

  • Handling: Always handle this compound in a well-ventilated fume hood.[4][5][6] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][5]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2][5][6]

  • In case of contact: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6]

Experimental Protocol for the Determination of Solubility

Given the reactive nature of this compound, a modified gravimetric or spectroscopic method under strictly anhydrous conditions is recommended.

Materials and Reagents
  • This compound (as pure as possible)

  • Anhydrous organic solvents of interest (e.g., DMF, DMSO, ACN, THF, DCM, Toluene, Hexane)

  • Oven-dried glassware (vials with screw caps, volumetric flasks, pipettes)

  • Inert gas supply (Argon or Nitrogen)

  • Analytical balance (readable to at least 0.1 mg)

  • Magnetic stirrer and stir bars

  • Syringes and needles for transfer of anhydrous solvents

  • Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_glass Oven-dry all glassware prep_solvent Use anhydrous solvents prep_glass->prep_solvent prep_inert Maintain inert atmosphere prep_solvent->prep_inert weigh Accurately weigh this compound prep_inert->weigh Transfer under inert gas add_solvent Add small increments of solvent weigh->add_solvent stir Stir vigorously add_solvent->stir observe Observe for complete dissolution stir->observe record Record volume of solvent added observe->record Upon complete dissolution calculate Calculate solubility (mg/mL or mol/L) record->calculate repeat_exp Repeat for each solvent calculate->repeat_exp

Sources

An In-depth Technical Guide to the Reactivity of the Acyl Chloride Group in 4-Chloronicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the acyl chloride group in 4-Chloronicotinoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. We will delve into the electronic and steric factors governing its reactivity, offering a comparative perspective with related acyl chlorides. This document will further provide field-proven, step-by-step protocols for its synthesis and its application in common organic transformations, including amide bond formation, esterification, and Friedel-Crafts acylation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Unique Chemical Profile of this compound

This compound, also known as 4-chloropyridine-3-carbonyl chloride, is a bifunctional reagent of significant interest in synthetic organic chemistry.[1] Its utility stems from the presence of two reactive sites: a highly electrophilic acyl chloride group at the 3-position and a chloro-substituent at the 4-position of the pyridine ring. This guide will focus on the reactivity of the acyl chloride moiety, a critical functional group for the construction of a diverse array of chemical entities.

The reactivity of an acyl chloride is fundamentally dictated by the electrophilicity of the carbonyl carbon.[2] In this compound, this electrophilicity is significantly influenced by the electronic interplay of the pyridine nitrogen and the 4-chloro substituent. A thorough understanding of these electronic effects is paramount for predicting reaction outcomes and optimizing synthetic protocols.

Electronic Landscape: Unraveling the Reactivity of the Acyl Chloride

The heightened reactivity of the acyl chloride in this compound can be attributed to a confluence of inductive and resonance effects exerted by the pyridine ring and the 4-chloro substituent.

The Inductive Effect of the Pyridine Nitrogen and the 4-Chloro Substituent

Both the nitrogen atom in the pyridine ring and the chlorine atom at the 4-position are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring.[3] This inductive withdrawal of electron density from the ring is transmitted to the carbonyl carbon of the acyl chloride group, rendering it significantly more electrophilic and, consequently, more susceptible to nucleophilic attack.[4]

Resonance Effects within the Pyridine Ring

The pyridine nitrogen also partakes in resonance, which further modulates the electron density of the ring. The lone pair of electrons on the nitrogen is part of the aromatic system, and its electron-withdrawing resonance effect (-M) contributes to the overall electron-deficient nature of the pyridine ring.[5] This deactivation of the ring enhances the electrophilicity of the attached acyl chloride.

The interplay of these electronic factors makes the acyl chloride of this compound a highly reactive functional group, readily undergoing nucleophilic acyl substitution reactions.[6]

electronic_effects cluster_molecule This compound cluster_effects Electronic Influences Molecule C_COCl C=O Cl_acyl Cl C_COCl->Cl_acyl Py_Ring Pyridine Ring Py_Ring->C_COCl N_pyridine N Cl_ring Cl Inductive Inductive Effect (-I) N_pyridine->Inductive e- withdrawal Resonance Resonance Effect (-M) N_pyridine->Resonance e- withdrawal Cl_ring->Inductive e- withdrawal Electrophilicity Increased Carbonyl Electrophilicity Inductive->Electrophilicity Resonance->Electrophilicity Electrophilicity->C_COCl enhances reactivity amide_formation AcylChloride 4-Chloronicotinoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophilic Attack Amine R¹R²NH Amine->Tetrahedral_Intermediate Base Base (e.g., Et₃N) Byproduct [Base-H]⁺Cl⁻ Base->Byproduct HCl Scavenging Amide 4-Chloronicotinamide Tetrahedral_Intermediate->Amide Elimination of Cl⁻

Caption: Workflow for amide bond formation using this compound.

Experimental Protocol (Schotten-Baumann Conditions):

  • Reactant Preparation: Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF at 0 °C. [7]2. Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent, wash the organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Esterification: Synthesis of 4-Chloronicotinate Esters

Esterification of this compound with alcohols or phenols provides access to a variety of 4-chloronicotinate esters. These reactions are typically rapid and high-yielding. [8] Experimental Protocol:

  • Reactant Preparation: Dissolve the alcohol or phenol (1.0 eq.) and a base such as pyridine or triethylamine (1.1 eq.) in an anhydrous solvent like DCM or THF.

  • Addition of Acyl Chloride: Add this compound (1.0 eq.) dropwise to the cooled (0 °C) solution of the alcohol.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The work-up procedure is similar to that for amide synthesis, involving an aqueous wash to remove the hydrochloride salt of the base, followed by extraction, drying, and concentration of the organic phase. The final ester is then purified.

Friedel-Crafts Acylation: Scope and Limitations

The Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst to form a ketone. [9]However, the application of this reaction to this compound has significant limitations.

The pyridine ring is an electron-deficient aromatic system, which is strongly deactivated towards electrophilic aromatic substitution. [10]Furthermore, the nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and potentially inhibiting the reaction. Consequently, Friedel-Crafts acylation using this compound is generally not a feasible reaction under standard conditions. Alternative synthetic strategies are typically employed to achieve the desired acylation of aromatic rings with the 4-chloronicotinoyl moiety.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. It reacts with water to release corrosive HCl gas.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The pronounced electrophilicity of its acyl chloride group, a consequence of the combined electron-withdrawing effects of the pyridine nitrogen and the 4-chloro substituent, facilitates efficient nucleophilic acyl substitution reactions. This guide has provided a detailed overview of its electronic properties, a validated synthetic protocol, and robust methodologies for its application in amide and ester formation. While its utility in Friedel-Crafts acylation is limited, its value in constructing complex molecules for the pharmaceutical and agrochemical industries remains undisputed.

References

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  • Friedel-Crafts limitations - University of Calgary. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. [Link]

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The Strategic deployment of 4-Chloronicotinoyl Chloride: A Technical Guide for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Architect's Choice in Heterocyclic Scaffolds

In the intricate landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of novel molecular entities with desired biological activities. Among the myriad of available reagents, heterocyclic compounds, particularly those based on the pyridine scaffold, have consistently demonstrated their value, forming the core of numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical overview of 4-chloronicotinoyl chloride, a versatile and reactive building block, for researchers, scientists, and professionals in drug development. We will delve into its synthesis, reactivity, and strategic applications, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles that govern its utility.

Core Attributes of this compound

This compound is a bifunctional reagent, possessing two distinct reactive sites: a highly electrophilic acyl chloride and a moderately reactive chloro-substituted pyridine ring. This duality is the cornerstone of its utility as a heterocyclic building block, allowing for sequential and controlled modifications to build molecular complexity.

PropertyValueSource
IUPAC Name 4-chloropyridine-3-carbonyl chloride[4]
CAS Number 100791-00-2[4]
Molecular Formula C₆H₃Cl₂NO[4]
Molecular Weight 176.00 g/mol [4]
Spectroscopic Characterization (Predicted)

While a publicly available, verified spectrum for this compound is not readily accessible, its spectroscopic features can be confidently predicted based on the analysis of its constituent functional groups and data from closely related analogs like 2-chloronicotinoyl chloride.[5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the chloro and carbonyl chloride substituents will deshield these protons, leading to chemical shifts generally in the range of 7.5-9.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the carbonyl carbon. The carbonyl carbon is expected to have a characteristic chemical shift in the range of 165-175 ppm.[7] The pyridine carbons will appear in the aromatic region (120-155 ppm), with their precise shifts influenced by the positions of the chloro and carbonyl chloride groups.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the acyl chloride, typically found in the region of 1750-1800 cm⁻¹.[8] Additional characteristic bands for C-Cl stretching and aromatic C-H and C=C/C=N stretching will also be present.

Synthesis of this compound: A Two-Step Approach

The most common and practical synthesis of this compound begins with the corresponding carboxylic acid, 4-chloronicotinic acid. This precursor itself can be synthesized from readily available starting materials.

Step 1: Synthesis of 4-Chloronicotinic Acid

A robust method for the preparation of 4-chloronicotinic acid involves the directed ortho-metalation of 4-chloropyridine followed by carboxylation.[9]

Experimental Protocol: Synthesis of 4-Chloronicotinic Acid [9]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a low-temperature thermometer, dissolve 4-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) in hexanes/THF to the cooled solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, ensuring the temperature remains below -70 °C. Alternatively, add an excess of crushed dry ice to the reaction mixture.

  • Quenching and Workup: Slowly warm the reaction mixture to room temperature. Quench the reaction by the careful addition of water. Acidify the aqueous layer with concentrated HCl to a pH of approximately 3-4.

  • Isolation: The precipitated 4-chloronicotinic acid can be collected by filtration, washed with cold water, and dried under vacuum.

G 4-Chloropyridine 4-Chloropyridine Lithiation (LDA, -78°C) Lithiation (LDA, -78°C) 4-Chloropyridine->Lithiation (LDA, -78°C) 1. Carboxylation (CO2) Carboxylation (CO2) Lithiation (LDA, -78°C)->Carboxylation (CO2) 2. 4-Chloronicotinic Acid 4-Chloronicotinic Acid Carboxylation (CO2)->4-Chloronicotinic Acid 3. Acidic Workup

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, most commonly achieved using thionyl chloride (SOCl₂).[10]

Experimental Protocol: Synthesis of this compound [11][12]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

  • Reagents: Add 4-chloronicotinic acid (1.0 eq) to the flask. Carefully add an excess of thionyl chloride (2.0-3.0 eq), either neat or in an inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (a rotary evaporator with a suitable trap is recommended). The crude this compound, often obtained as a solid or high-boiling oil, can be used directly in the next step or purified by vacuum distillation.

G 4-Chloronicotinic Acid 4-Chloronicotinic Acid Reaction with SOCl2 Reaction with SOCl2 4-Chloronicotinic Acid->Reaction with SOCl2 Reflux, cat. DMF This compound This compound Reaction with SOCl2->this compound Removal of excess SOCl2

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its two electrophilic sites. The acyl chloride is significantly more reactive than the chloro-substituent on the pyridine ring, allowing for a modular approach to the synthesis of complex molecules.

Amide Bond Formation: The Primary Reaction

The most common application of this compound is in the formation of amides through reaction with primary or secondary amines. This reaction is typically rapid and high-yielding.

General Protocol: Amidation of this compound [13][14]

  • Reaction Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) in a flask under a nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C. Add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product This compound This compound Amidation Base, Solvent 0°C to RT This compound->Amidation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amidation 4-Chloronicotinamide 4-Chloronicotinamide Amidation->4-Chloronicotinamide

A Case Study: Synthesis of Sorafenib Analogues

The strategic importance of chloro-nicotinoyl chlorides is exemplified in the synthesis of analogues of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[2][3][15] Although these syntheses often utilize the 2-carbonyl chloride isomer, the chemical principles are directly transferable to the 4-chloro-3-carbonyl chloride system. The synthesis involves the initial amidation of the acyl chloride, followed by a nucleophilic aromatic substitution (SNA_r) at the chloro-position on the pyridine ring.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when the leaving group (chloride) is positioned ortho or para to the ring nitrogen.[16][17] This allows for the introduction of a second point of diversity in the molecular scaffold.

Field-Proven Insights and Causality

  • Choice of Chlorinating Agent: While thionyl chloride is the most common reagent for converting the carboxylic acid to the acyl chloride, oxalyl chloride with a catalytic amount of DMF is often a milder and cleaner alternative, especially for sensitive substrates.[11] The reaction with oxalyl chloride generates only gaseous byproducts (CO, CO₂), simplifying purification.

  • Controlling the Amidation Reaction: The amidation reaction is exothermic and should be performed at low temperature (0 °C) with slow addition of the acyl chloride to prevent side reactions and ensure high yields. The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing with the desired amine nucleophile.

  • Leveraging the 4-Chloro Position: The true power of this compound as a building block lies in the subsequent functionalization of the 4-chloro position of the resulting amide. This position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the pyridine nitrogen and the amide group. This allows for the introduction of a wide range of nucleophiles, such as phenols, anilines, and thiols, to construct complex diaryl ether, amine, or thioether linkages, which are common motifs in bioactive molecules.[3]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts with water and other protic solvents, liberating corrosive HCl gas. Therefore, all reactions should be conducted under anhydrous conditions.

Conclusion

This compound is a powerful and versatile heterocyclic building block that offers a reliable and modular approach to the synthesis of complex pyridine-containing molecules. Its dual reactivity, characterized by a highly reactive acyl chloride and a functionalizable chloro-substituted pyridine ring, provides medicinal chemists with a strategic tool for the construction of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective deployment in drug discovery and development programs.

References

  • Zheng, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40223-40236. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

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  • Babić, M., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(1), 1124-1144. [Link]

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  • Kim, Y., et al. (2017). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3468. [Link]

  • Ahmadi, S., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. BMC Chemistry, 17(1), 1-10. [Link]

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The Strategic Utility of 4-Chloronicotinoyl Chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, certain molecular building blocks consistently emerge as keystones in the synthesis of novel therapeutic agents. 4-Chloronicotinoyl chloride, a derivative of nicotinic acid (Vitamin B3), is one such paramount scaffold.[1][2][3] Its value lies not in its own biological activity, but in its dual-reactive nature, which medicinal chemists exploit to rapidly generate vast libraries of structurally diverse molecules. This guide provides an in-depth analysis of the core chemical principles of this compound and its proven applications in constructing molecules of significant therapeutic interest, particularly in the realm of kinase inhibitors.[4]

The structure of this compound, with its electrophilic acyl chloride and a pyridine ring bearing a strategically placed chlorine atom, offers two distinct and orthogonal sites for chemical modification.[5] This allows for a modular and powerful approach to drug design, enabling systematic exploration of the structure-activity relationships (SAR) that are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[6][7]

Core Reactivity: The Twin Pillars of Synthetic Versatility

The synthetic power of this compound stems from two primary, highly reliable reaction types: nucleophilic acyl substitution and transition-metal-catalyzed cross-coupling. Understanding the causality behind these reactions is key to leveraging this building block effectively.

  • Nucleophilic Acyl Substitution at the Carbonyl Group: The acyl chloride is a highly activated carboxylic acid derivative. Its carbonyl carbon is extremely electrophilic, making it a prime target for a wide array of nucleophiles. This reactivity is the cornerstone for creating a diverse range of amides and esters. The formation of the amide bond is particularly significant in medicinal chemistry, as it is a stable, planar linkage that mimics the peptide bond and is a ubiquitous feature in bioactive molecules.

  • Palladium-Catalyzed Cross-Coupling at the C4-Position: The chlorine atom on the pyridine ring is a versatile handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6][8] While less reactive than a bromide or iodide, the C4-Cl bond can be readily activated by palladium catalysts, particularly with specialized ligands.[6][8] This opens the door to powerful reactions like the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) couplings.[6][7] These reactions are fundamental to modern drug discovery, allowing for the precise and efficient assembly of complex bi-aryl and hetero-aryl structures often found in kinase inhibitors.[6][9]

The strategic advantage of this molecule is the ability to perform these reactions sequentially. Typically, the more reactive acyl chloride is addressed first, followed by the more robust cross-coupling reaction, allowing for a controlled, stepwise assembly of the final compound.

G A 4-Chloronicotinoyl chloride B Amide/Ester Formation (Nucleophilic Acyl Substitution) A->B Step 1: High Reactivity C 4-Substituted Nicotinamides (Cross-Coupling) B->C Step 2: Pd-Catalysis F Diverse Amide/Ester Derivatives B->F G Complex Bi-aryl/Hetero-aryl Scaffolds C->G D Primary/Secondary Amine or Alcohol D->B E Boronic Acid/Ester (Suzuki) or Amine (Buchwald-Hartwig) E->C

Sequential functionalization of this compound.

Application Focus: Engineering Kinase Inhibitors

A primary application of this compound is in the synthesis of small molecule kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] Many kinase inhibitors feature a heterocyclic core that anchors the molecule into the ATP-binding site of the enzyme. The 4-substituted nicotinamide scaffold, readily accessible from this compound, is an ideal starting point for building such inhibitors.

For instance, this building block is instrumental in creating inhibitors for pathways like the p38 MAP Kinase pathway, which is critically involved in cellular responses to inflammatory cytokines.[4] By modulating this pathway, it's possible to control inflammatory responses associated with chronic diseases.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis comes from robust and reproducible protocols. Below are representative, detailed methodologies for the two key transformations of this compound.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes the coupling of this compound with a generic primary or secondary amine.

Objective: To synthesize an N-substituted-4-chloronicotinamide intermediate.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-4-chloronicotinamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine & Base in Anhydrous DCM B Cool to 0°C A->B C Add 4-Chloronicotinoyl chloride solution dropwise B->C D Stir at RT for 2-4h (Monitor by TLC) C->D E Quench with Water D->E F Extract with DCM, Wash with NaHCO3 & Brine E->F G Dry (MgSO4), Filter, Concentrate F->G H Purify (Chromatography or Recrystallization) G->H I Pure Product H->I

Workflow for Amide Bond Formation.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the N-substituted-4-chloronicotinamide with a generic boronic acid.

Objective: To synthesize a 4-aryl-nicotinamide derivative.

Materials:

  • N-substituted-4-chloronicotinamide (1.0 eq)

  • Aryl boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

Procedure:

  • Reaction Setup: To a reaction vessel, add the N-substituted-4-chloronicotinamide (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-aryl-nicotinamide product.

Data Presentation: Exemplary Derivatives and Activities

The true measure of a building block's utility is the biological activity of the molecules it helps create. The following table summarizes representative examples of compounds synthesized using a 4-chloronicotinoyl moiety, highlighting the diversity of achievable structures and their potent biological effects.

Amine/Coupling PartnerResulting ScaffoldBiological TargetReported Activity (IC₅₀)Reference
Aniline4-Anilino-nicotinamidep38 MAP KinaseLow nM[4]
4-Fluorophenylboronic acid4-(4-Fluorophenyl)-nicotinamideAurora A KinaseVaries (nM range)[10]
3-Aminopyrrolidine4-Chloro-N-(pyrrolidin-3-yl)nicotinamideIntermediate for Kinase InhibitorsN/A (Intermediate)[10]
Various AminesDiverse NicotinamidesAntiproliferative AgentsVaries (nM to µM range)[11]

Conclusion and Future Outlook

This compound is a commercially available and highly versatile building block that has firmly established its place in the medicinal chemist's toolbox. Its predictable, dual-point reactivity allows for the efficient and modular synthesis of complex molecules, particularly within the crucial class of kinase inhibitors. The reliability of amide bond formation followed by robust palladium-catalyzed cross-coupling reactions provides a validated pathway for rapid SAR exploration and lead optimization.[6][8] As drug discovery continues to tackle increasingly complex biological targets, the strategic application of privileged scaffolds like this compound will remain essential for accelerating the development of next-generation therapeutics.

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  • Pharmaffiliates. CAS No : 10177-29-4 | Product Name : 4-Chloronicotinic Acid.
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  • BLD Pharm. 100791-00-2|this compound.
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  • Darwish, N. H., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.
  • Wang, Y., et al. (2018). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI.

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Discovery and history of 4-chloropyridine-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloropyridine-3-Carbonyl Chloride: From Discovery to Modern Application

Abstract

4-Chloropyridine-3-carbonyl chloride, also known as 4-chloronicotinoyl chloride, is a pivotal bifunctional reagent in modern synthetic chemistry. Its strategic importance stems from the presence of two distinct reactive sites: a highly electrophilic acid chloride at the 3-position and a chlorine atom at the 4-position susceptible to nucleophilic aromatic substitution. This guide provides a comprehensive overview of the compound's history, detailing its first reported synthesis. It offers an in-depth analysis of its primary synthetic methodology, including mechanistic rationale and a detailed experimental protocol. Furthermore, this document summarizes its key physicochemical properties and explores its versatile applications as a cornerstone building block in the development of pharmaceuticals and agrochemicals.

Introduction: The Strategic Importance of the Chloropyridine Scaffold

Halogenated heterocyclic compounds are fundamental building blocks in medicinal and materials chemistry.[1] Among these, chloropyridines are particularly valuable due to the tunable reactivity of the chlorine substituent, which can be displaced by a variety of nucleophiles. The introduction of a chlorine atom onto the pyridine ring significantly alters its electronic properties, making the ring more electron-deficient and activating it towards nucleophilic attack.

The specific isomer, 4-chloropyridine-3-carbonyl chloride, is of exceptional interest to synthetic chemists. The molecule features:

  • An acyl chloride group (-COCl) at the C3 position, which serves as a powerful and versatile acylating agent for forming stable amide or ester bonds with a wide range of nucleophiles.

  • A chloro group (-Cl) at the C4 position, which is activated for nucleophilic aromatic substitution (SNAr) reactions.

This dual reactivity allows for sequential, regioselective modifications, making it a highly sought-after intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive compounds.[2][3]

Historical Context and First Reported Synthesis

The documented history of 4-chloropyridine-3-carbonyl chloride is rooted in the broader exploration of pyridine chemistry in the mid-20th century. While many related structures were being investigated, the first explicit description of the synthesis of 4-chloropyridine-3-carbonyl chloride (referred to as 4-chloronicotinic acid chloride) appeared in the scientific literature in 1966. A publication in the Journal of the Chemical Society (C) detailed its preparation via the reaction of 4-chloronicotinic acid with thionyl chloride.[4]

This development was not an isolated discovery but rather an application of a well-established and robust transformation in organic chemistry: the conversion of a carboxylic acid to an acyl chloride using a chlorinating agent. At the time, reagents like thionyl chloride (SOCl₂) and phosphorus chlorides were standard tools for activating carboxylic acids for subsequent reactions, a practice that remains fundamental today.[5] The 1966 report provided a reliable method to access this specific bifunctional building block, paving the way for its use in more complex synthetic endeavors.

Synthesis and Mechanistic Rationale

The conversion of 4-chloronicotinic acid into its corresponding acid chloride is the most direct and industrially viable synthetic route.

Primary Synthetic Route: Chlorination of 4-Chloronicotinic Acid

The reaction is most commonly achieved by treating 4-chloronicotinic acid with an excess of a chlorinating agent, typically thionyl chloride (SOCl₂), often under reflux conditions.

G cluster_0 Synthesis Workflow A 4-Chloronicotinic Acid B 4-Chloropyridine-3-carbonyl chloride A->B Reagent + SOCl₂ (Thionyl Chloride) Reflux

Caption: Primary synthesis of 4-chloropyridine-3-carbonyl chloride.

The choice of thionyl chloride is deliberate due to its high efficiency and the convenient nature of its byproducts. The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This forms a highly reactive chlorosulfite intermediate and releases a chloride ion.

  • Chloride Attack and Elimination: The released chloride ion then acts as a nucleophile, attacking the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group.

  • Byproduct Decomposition: The unstable chlorosulfite group decomposes into sulfur dioxide (SO₂) gas and another chloride ion (which regenerates the catalyst, HCl), driving the reaction to completion according to Le Châtelier's principle.

Using excess thionyl chloride can also serve as the reaction solvent, ensuring the starting material is fully consumed.

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations must be performed in a certified fume hood with appropriate personal protective equipment.

Materials:

  • 4-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or another suitable high-boiling inert solvent)

  • Dry glassware

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the reagent and product.

  • Charging the Flask: To the flask, add 4-chloronicotinic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add an excess of thionyl chloride (typically 2-5 eq). A co-solvent such as toluene can be used if desired.

  • Reaction: Heat the mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 4-chloropyridine-3-carbonyl chloride is often obtained as an oil or low-melting solid and can be used directly in the next step or purified further by vacuum distillation.

Physicochemical Properties and Spectroscopic Characterization

The physical and chemical properties of 4-chloropyridine-3-carbonyl chloride dictate its handling, storage, and reactivity.

PropertyValue
Chemical Formula C₆H₃Cl₂NO
Molecular Weight 176.00 g/mol
CAS Number 100791-00-2
Appearance Off-white to yellow low-melting solid or oil
Reactivity Highly reactive towards nucleophiles; moisture sensitive
Solubility Soluble in many anhydrous organic solvents (e.g., DCM, THF, Toluene)

Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C5, and C6 positions of the pyridine ring. The chemical shifts would be downfield due to the electron-withdrawing effects of the ring nitrogen and the two chloro-substituents.

  • ¹³C NMR: The carbon NMR would display six signals, with the carbonyl carbon appearing significantly downfield (~165-170 ppm).

  • IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acid chloride would be observed in the range of 1750-1800 cm⁻¹.

Applications in Drug Discovery and Agrochemicals

4-Chloropyridine-3-carbonyl chloride is a quintessential "hub" intermediate. Its value lies in its ability to connect with a vast array of chemical partners to rapidly generate molecular diversity.

G Hub 4-Chloropyridine-3-carbonyl Chloride Amide Amide Library (Drug Candidates) Hub->Amide -COCl site reaction Ester Ester Library (Pro-drugs, Agrochemicals) Hub->Ester -COCl site reaction Ketone Ketone Derivatives Hub->Ketone -COCl site reaction Amine Primary/Secondary Amine (R₁R₂NH) Alcohol Alcohol/Phenol (R-OH) Organometallic Organometallic Reagent (e.g., Grignard)

Caption: Role as a versatile hub intermediate in synthesis.

Key applications include:

  • Synthesis of Amides: The most common application is the reaction with primary or secondary amines to form a diverse range of N-substituted nicotinamides. This reaction is fundamental in the synthesis of numerous active pharmaceutical ingredients (APIs), as the amide bond is a key structural feature in many biological molecules.

  • Formation of Esters: Reaction with alcohols or phenols yields the corresponding esters, which can be used as pro-drugs or are key intermediates in the synthesis of agrochemicals like herbicides and fungicides.[6]

  • Friedel-Crafts Acylation: It can be used to acylate electron-rich aromatic or heteroaromatic systems to form complex ketone structures.

  • Platform for SNAr Chemistry: After the acylation step, the chlorine at the 4-position remains available for substitution, allowing for the introduction of a second point of diversity. This two-step, regioselective functionalization is a powerful strategy in library synthesis for drug discovery programs.

Conclusion

From its first documented synthesis in 1966, 4-chloropyridine-3-carbonyl chloride has evolved from a laboratory curiosity to an indispensable tool in the arsenal of the modern synthetic chemist. Its predictable and robust synthesis, combined with its orthogonal reactivity, provides an efficient pathway to complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent's history, synthesis, and reactivity is crucial for leveraging its full potential in the creation of novel pharmaceuticals and advanced agrochemicals.

References

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Methodological & Application

Application Notes and Protocols for Amide Synthesis using 4-Chloronicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Chloronicotinoyl Chloride in Medicinal Chemistry

This compound, a derivative of nicotinic acid (Vitamin B3), is a pivotal building block in contemporary drug discovery and development. Its pyridine core is a prevalent motif in a myriad of biologically active molecules. The presence of a reactive acyl chloride group facilitates the formation of robust amide bonds, a cornerstone of medicinal chemistry, enabling the synthesis of diverse compound libraries for screening and lead optimization. The 4-chloro substituent offers a strategic vector for further chemical modification, potentially modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. This guide provides a comprehensive overview of the synthesis of amides using this compound, detailing the underlying chemical principles, offering field-proven experimental protocols, and presenting troubleshooting insights for researchers, scientists, and drug development professionals.

Chemical Rationale and Mechanistic Insights

The synthesis of an amide from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. This reaction is generally exothermic and rapid.

The Core Mechanism Comprises Three Key Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a transient tetrahedral intermediate.[1]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, which can be a second equivalent of the amine or an added non-nucleophilic base like triethylamine or pyridine, removes a proton from the nitrogen atom, yielding the neutral amide product and a salt byproduct.[2][3] This final step is crucial as it prevents the protonation of the starting amine by the generated hydrochloric acid, which would render it non-nucleophilic and halt the reaction.[4]

Amide Synthesis Mechanism reactant1 This compound step1 Nucleophilic Attack reactant2 Amine (R-NH2) base Base step3 Deprotonation intermediate Tetrahedral Intermediate step2 Chloride Elimination product 4-Chloro-N-substituted-nicotinamide salt Base-HCl Salt step1->intermediate step2->product step3->salt

Figure 1: Reaction mechanism for amide synthesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the synthesis of 4-chloro-N-substituted-nicotinamides. It is imperative to perform all manipulations in a well-ventilated fume hood, wearing appropriate personal protective equipment, as this compound is corrosive and moisture-sensitive.[5]

Protocol 1: General Procedure for Reaction with Aliphatic and Aromatic Amines

This protocol is broadly applicable to a range of primary and secondary aliphatic and aromatic amines.

G A Dissolve amine and triethylamine in anhydrous DCM under an inert atmosphere. B Cool the mixture to 0 °C in an ice-water bath. A->B C Add a solution of this compound in anhydrous DCM dropwise. B->C D Allow the reaction to warm to room temperature and stir for 2-16 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction with water. E->F G Extract the product with DCM. F->G H Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine. G->H I Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. H->I J Purify the crude product by column chromatography or recrystallization. I->J

Figure 2: Experimental workflow for amide synthesis.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Triethylamine (1.2 - 1.5 eq) or Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution with vigorous stirring over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, gentle heating may be required.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 4-chloro-N-substituted-nicotinamides based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrate and experimental setup.

Amine TypeAmine ExampleBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AliphaticCyclohexylamineTriethylamineDCM0 to RT4-880-95
Secondary AliphaticPiperidineTriethylamineDCM0 to RT2-685-98
Primary AromaticAnilineTriethylamineDCM0 to RT8-1670-90
Substituted Aniline4-ChloroanilinePyridinePyridine (reflux)1156-1265-85
HeteroaromaticThiophen-2-amineTriethylamineDCM0 to RT6-1275-90

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Moisture Contamination: this compound is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere with anhydrous solvents.

    • Insufficient Base: Inadequate neutralization of the HCl byproduct will protonate the starting amine, reducing its nucleophilicity. Ensure at least one equivalent of a suitable base is used. For valuable or less reactive amines, using a non-nucleophilic base like triethylamine is preferable to using an excess of the starting amine.[6]

    • Low Reactivity of Amine: Electron-deficient aromatic amines may require more forcing conditions, such as higher temperatures and longer reaction times. Using a higher boiling point solvent like xylene or conducting the reaction in refluxing pyridine can be beneficial.

  • Product Purification Challenges:

    • Removal of Base-HCl Salt: The ammonium or pyridinium salt byproduct can sometimes co-precipitate with the product. A thorough aqueous workup is crucial. Washing the crude product with water during filtration can also be effective.

    • Chromatography Issues: The pyridine ring in the product can cause tailing on silica gel columns. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

Safety and Handling Considerations

This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[5] It is stable under normal conditions but decomposes in contact with water, liberating toxic gases. Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.

Conclusion

The synthesis of amides using this compound is a robust and versatile method for the generation of diverse nicotinamide derivatives. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide array of compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important chemical transformation.

References

  • OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Available from: [Link]

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Application Notes & Protocols: The Strategic Use of 4-Chloronicotinoyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloronicotinoyl chloride is a highly reactive and versatile bifunctional reagent, serving as a critical building block in modern medicinal chemistry. Its pyridine core, substituted with both an activating chloro group and a reactive acyl chloride, makes it an essential precursor for a range of complex pharmaceutical targets. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will explore its core reactivity, provide detailed, field-tested protocols for its use in the synthesis of key intermediates for globally recognized drugs such as Nevirapine and Sorafenib, and discuss the critical safety and handling procedures required for its effective and safe implementation in a laboratory setting.

Introduction: The Chemical Utility of this compound

This compound (IUPAC Name: 4-chloropyridine-3-carbonyl chloride) is a derivative of nicotinic acid (Vitamin B3)[1]. Its structure is characterized by a pyridine ring, which is a common motif in numerous bioactive molecules. The molecule's utility stems from two key features:

  • The Acyl Chloride Group (-COCl): This functional group is a highly reactive carboxylic acid derivative, making it an excellent electrophile for acylation reactions. It readily reacts with nucleophiles such as amines, alcohols, and carbanions to form stable amide, ester, and ketone linkages, respectively[2]. This reactivity is the cornerstone of its role in building complex molecular scaffolds.

  • The 4-Chloro Substituent (-Cl): The chlorine atom on the pyridine ring is a versatile handle for further synthetic transformations. It can participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups, such as ethers and amines, which is a key step in the synthesis of drugs like Sorafenib[3][4].

This dual reactivity allows for a modular and convergent approach to synthesizing complex drug molecules, making this compound and its isomers invaluable in drug discovery and development programs, particularly in the synthesis of kinase inhibitors[5][6].

Critical Safety & Handling Protocols

This compound is a corrosive and moisture-sensitive compound that reacts violently with water.[7][8] Strict adherence to safety protocols is non-negotiable.

Mandatory Handling Procedures:

  • Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride, which would form the unreactive carboxylic acid and corrosive HCl gas[8][9].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles with a face shield[9][10].

  • Ventilation: Use the material exclusively within a certified chemical fume hood to avoid inhalation of its vapors or dust[7][11].

  • Water Incompatibility: Never allow contact with water or other protic solvents unless intentionally quenching the reaction. Using water as a fire extinguishing medium is contraindicated[8][9]. Suitable extinguishing media include carbon dioxide (CO2) or dry chemical powder[8].

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials, preferably under an inert atmosphere[7][8].

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek immediate medical attention[8].

  • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[8].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[10].

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention[9].

The Core Reaction: Nucleophilic Acyl Substitution

The primary reaction pathway involving this compound is nucleophilic acyl substitution. In the context of pharmaceutical synthesis, the most common nucleophile is a primary or secondary amine, leading to the formation of a highly stable amide bond.

The mechanism proceeds via an addition-elimination pathway[12][13]:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen[14].

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group[12].

  • Deprotonation: The resulting protonated amide is deprotonated by a base to yield the neutral amide product and the protonated base[13]. Typically, a non-nucleophilic base like triethylamine (TEA) or pyridine is added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that forms, preventing it from protonating the starting amine and rendering it non-nucleophilic[15].

Caption: Nucleophilic addition-elimination mechanism.

Application Note I: Synthesis of a Nevirapine Precursor

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection[16][17]. A key step in its synthesis involves the formation of an amide bond between a substituted aminopyridine and a nicotinoyl chloride derivative[18]. This protocol outlines the synthesis of an amide intermediate analogous to those used in large-scale Nevirapine production.

Nevirapine_Intermediate_Synthesis Synthesis of Nevirapine Amide Precursor reagent1 4-Chloronicotinoyl chloride product N-(2-chloro-4-methylpyridin-3-yl)-4- chloronicotinamide (Intermediate) reagent1->product reagent2 2-Chloro-3-amino -4-picoline reagent2->product base Pyridine (Base) base->product HCl Scavenger solvent Toluene (Solvent)

Caption: Synthetic pathway to a Nevirapine precursor.

Protocol 1: Synthesis of N-(2-chloro-4-methylpyridin-3-yl)-4-chloronicotinamide

This protocol is based on established methods for Nevirapine synthesis which involve the condensation of similar building blocks[16][18].

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
2-Chloro-3-amino-4-picoline142.591.43 g10.01.0 eq
This compound176.001.94 g11.01.1 eq
Anhydrous Pyridine79.101.58 mL20.02.0 eq
Anhydrous Toluene-50 mL--

Experimental Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloro-3-amino-4-picoline (1.43 g, 10.0 mmol) and anhydrous toluene (30 mL).

  • Addition of Base: Add anhydrous pyridine (1.58 mL, 20.0 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.94 g, 11.0 mmol) in anhydrous toluene (20 mL). Add this solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding 30 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide intermediate[19].

Application Note II: Synthesis of a Sorafenib Precursor

Sorafenib is a multi-kinase inhibitor used to treat advanced renal cell carcinoma and hepatocellular carcinoma[3]. A core structural component of Sorafenib is the N-methylpicolinamide moiety, which is formed via amidation. While Sorafenib itself uses a 4-chloro-picolinoyl chloride, the reaction chemistry is directly translatable from 4-chloro-nicotinoyl chloride to produce structurally related intermediates[4][20].

Sorafenib_Intermediate_Synthesis Synthesis of Sorafenib-like Amide Precursor reagent1 4-Chloronicotinoyl chloride product 4-Chloro-N-methyl nicotinamide reagent1->product reagent2 Methylamine (2M in THF) reagent2->product Excess amine acts as base solvent Anhydrous THF (Solvent)

Caption: Synthetic pathway to a Sorafenib-like precursor.

Protocol 2: Synthesis of 4-Chloro-N-methylnicotinamide

This protocol is adapted from optimized procedures for the synthesis of the analogous Sorafenib intermediate, 4-chloro-N-methylpicolinamide[4].

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
This compound176.001.76 g10.01.0 eq
Methylamine (2.0 M in THF)31.0615 mL30.03.0 eq
Anhydrous THF-40 mL--

Experimental Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.76 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 40 mL). Cool the solution to 0 °C.

  • Reagent Addition: Add the solution of methylamine in THF (15 mL, 30.0 mmol) dropwise to the stirred acyl chloride solution over 30-45 minutes. An excess of the amine is used both as the nucleophile and as the base to neutralize the HCl byproduct[21]. A white precipitate of methylammonium chloride will form.

  • Reaction: After the addition, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Work-up: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography or recrystallization to yield the pure 4-chloro-N-methylnicotinamide intermediate[19][22].

General Experimental Workflow & Characterization

A successful synthesis relies on a systematic and logical workflow from setup to final analysis.

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere, 0 °C) B 2. Reagent Addition (Dropwise) A->B C 3. Reaction Monitoring (TLC / LCMS) B->C D 4. Aqueous Work-up (Quench & Extract) C->D E 5. Purification (Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: Standard workflow for synthesis and purification.

Product Characterization: Upon purification, the identity and purity of the synthesized intermediates must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the amide C=O stretch (typically ~1650-1680 cm⁻¹).

By leveraging the predictable and robust reactivity of this compound, researchers can efficiently construct complex molecular architectures that form the basis of life-saving therapeutics. Adherence to the detailed protocols and safety guidelines outlined in this document will ensure successful and safe outcomes in the laboratory.

References

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The Strategic Derivatization of Amines with 4-Chloronicotinoyl Chloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the precise modification of molecular scaffolds is paramount. The derivatization of amines to form stable amide bonds is a cornerstone of this endeavor. Among the diverse array of acylating agents, 4-chloronicotinoyl chloride emerges as a reagent of significant interest. Its bifunctional nature—a reactive acyl chloride for amide bond formation and a chloro-substituted pyridine ring amenable to further nucleophilic substitution—offers a versatile platform for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound as a derivatizing agent for primary and secondary amines. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers detailed experimental protocols, and provides practical insights for troubleshooting and optimization.

The Rationale Behind Amine Derivatization

The conversion of amines to amides is a fundamental transformation for several reasons:

  • Protection of Amino Groups: The nucleophilicity of an amine can be masked by its conversion to a less reactive amide, preventing unwanted side reactions in subsequent synthetic steps.

  • Modulation of Physicochemical Properties: Acylation can significantly alter the solubility, lipophilicity, and electronic properties of a molecule, which is crucial in drug design and development.

  • Introduction of New Functionalities: The acylating agent itself can carry additional functional groups, thereby expanding the synthetic possibilities of the parent molecule.

  • Enhancement of Analytical Detection: For analytical purposes, derivatization can introduce chromophores or fluorophores, enhancing detection by techniques like HPLC.[1]

Mechanistic Insights: The Acylation of Amines

The reaction between this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

A crucial aspect of this reaction is the liberation of hydrogen chloride (HCl) as a byproduct. Amines themselves are basic and can be protonated by the generated HCl, rendering them non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is essential to scavenge the HCl and ensure the reaction proceeds to completion. Common bases for this purpose include tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or pyridine.[2][3]

Core Experimental Protocol: General Procedure for Amine Derivatization

This protocol provides a robust starting point for the derivatization of a wide range of primary and secondary amines with this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Primary or secondary amine (1.0 equivalent)

  • This compound (1.05 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[4][5]

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.5 - 2.0 equivalents)[6]

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and the tertiary amine base (1.5-2.0 eq.) in the chosen anhydrous solvent.

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a solution of this compound (1.05-1.2 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel column chromatography.

Visualizing the Workflow:

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & Base in Anhydrous Solvent add_reagent Add Acyl Chloride Solution at 0 °C prep_amine->add_reagent prep_acyl Prepare 4-Chloronicotinoyl Chloride Solution prep_acyl->add_reagent stir_rt Stir at Room Temperature add_reagent->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc quench Quench Reaction monitor_tlc->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry purify Purify Product wash_dry->purify

Caption: General workflow for the derivatization of amines.

Key Reaction Parameters and Considerations

ParameterRecommended ConditionsRationale and Field Insights
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileThe choice of an aprotic solvent is critical to prevent reaction with the highly reactive acyl chloride. DCM is often a good starting point due to its inertness and ease of removal. THF can be beneficial for substrates with lower solubility.[4]
Base Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base is required to neutralize the HCl byproduct without competing with the amine nucleophile. An excess of the base is used to ensure complete neutralization.[3][6]
Temperature Initial addition at 0 °C, then warming to room temperatureThe initial cooling helps to control the exothermic reaction between the amine and the acyl chloride, minimizing side reactions. Allowing the reaction to proceed at room temperature is typically sufficient for completion.
Stoichiometry Slight excess of this compound (1.05-1.2 eq.)A small excess of the acylating agent can help to drive the reaction to completion, ensuring full consumption of the potentially more valuable amine.
Reaction Time 1 - 4 hoursReaction times are substrate-dependent and should be monitored by TLC. Electron-rich amines will generally react faster than electron-deficient amines.

Best Practices and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive this compound (hydrolyzed)- Insufficiently basic conditions- Sterically hindered amine- Use freshly opened or properly stored this compound.- Ensure an adequate amount of a suitable base is used.- Consider increasing the reaction temperature or using a more reactive acylating agent if possible.
Formation of Multiple Products - Di-acylation of a primary amine- Reaction with other nucleophilic groups in the substrate- Carefully control the stoichiometry of the acylating agent (use close to 1.0 eq. for mono-acylation).- Protect other reactive functional groups prior to the derivatization step.
Difficult Purification - Excess acylating agent remaining- Emulsion formation during work-up- Quench the reaction with a small amount of an amine scavenger (e.g., a simple primary amine) before work-up.- Add brine to the aqueous layer to break up emulsions.

Visualizing the Reaction Mechanism:

Caption: Nucleophilic acyl substitution mechanism.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the acyl chloride. In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

This compound is a highly effective and versatile reagent for the derivatization of amines. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can reliably synthesize a wide range of N-acylated nicotinamide derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, enabling the efficient and strategic modification of amine-containing molecules.

References

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Application Notes and Protocols for Reactions with 4-Chloronicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-Chloronicotinoyl Chloride in Synthesis

This compound is a valuable bifunctional reagent in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring a reactive acyl chloride on a pyridine ring, allows for straightforward nucleophilic acyl substitution to form stable amide and ester linkages. The chlorine atom at the 4-position of the pyridine ring offers a secondary site for modification, such as nucleophilic aromatic substitution or cross-coupling reactions, further enhancing its utility as a versatile building block.[3]

This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, with a focus on the synthesis of amides and esters. The protocols herein are designed to be robust and adaptable for a range of research and development applications.

Critical Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive solid that reacts violently with water.[4] Proper handling is paramount to ensure personnel safety and reaction success.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[5]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Inert Atmosphere: Due to its high reactivity with moisture, this compound should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong acids, and oxidizing agents.[7][8]

  • Spill and Waste Disposal: In case of a spill, do not use water. Sweep up the solid material and place it in a suitable container for disposal.[5] Dispose of all waste in accordance with local and national regulations.[7]

Reaction Mechanisms and Key Considerations

The primary reactions of this compound discussed in this guide are nucleophilic acyl substitutions. The reaction proceeds via a nucleophilic addition-elimination mechanism.[9] The electron-withdrawing nature of the chlorine atom and the pyridine ring nitrogen enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.[10]

General Reaction Pathway

G reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Amide or Ester Product + HCl intermediate->product Elimination of Cl-

Caption: Generalized nucleophilic addition-elimination mechanism.

Experimental Protocols: Amide Bond Formation

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of 4-chloronicotinamides. The reaction is typically rapid and exothermic.[11] A base is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

General Protocol for Amide Synthesis with an Aliphatic Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aliphatic amine (e.g., cyclohexylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the aliphatic amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq.) in anhydrous DCM and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[12]

Protocol for Amide Synthesis with an Aromatic Amine (Aniline Derivative)

The reaction with less nucleophilic aromatic amines may require slightly more forcing conditions or a different base.

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the aniline derivative (1.0 eq.) and pyridine (2.0 eq.) in anhydrous THF.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous THF.

  • Add the this compound solution dropwise to the aniline solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.[13]

Experimental Protocols: Ester Bond Formation

The esterification of this compound with alcohols or phenols proceeds readily, often in the presence of a base to scavenge the HCl generated.

General Protocol for Esterification with an Alcohol

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.[5]

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude ester by column chromatography on silica gel.

Protocol for Esterification with a Phenol

Phenols are less nucleophilic than alcohols; therefore, the reaction may require a stronger base or a catalyst.

Procedure:

  • To a mixture of the phenol (1.0 eq.) and this compound (1.1 eq.), add a catalytic amount of TiO2 under solvent-free conditions at room temperature and stir.

  • Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

  • Upon completion, add diethyl ether and filter to remove the catalyst.

  • Wash the filtrate with 15% NaOH solution to remove unreacted phenol, followed by saturated NaHCO3 and water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Workup and Purification

The choice of workup and purification technique depends on the properties of the final product.

Technique Application Notes
Aqueous Workup To remove water-soluble impurities, excess base, and salts.Use of a mild base wash (e.g., NaHCO3) neutralizes any remaining acid.
Crystallization For solid products.A good option for high-purity materials on a larger scale.
Column Chromatography For purification of both solid and oily products.Allows for separation of closely related impurities.
Distillation For volatile liquid products.Less common for the products of this compound due to their likely high molecular weight.

Troubleshooting

Problem Possible Cause Solution
Low or No Conversion Inactive this compound due to hydrolysis.Ensure anhydrous conditions and use freshly opened or properly stored reagent.
Low nucleophilicity of the amine/alcohol.Increase reaction temperature, use a more effective base/catalyst, or increase reaction time.
Formation of Side Products Reaction with difunctional nucleophiles.Use protecting groups if necessary.
Self-condensation or polymerization.Maintain low temperatures during addition of the acyl chloride.

Visualization of a Standard Amide Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Dissolve amine and base in anhydrous DCM cool Cool to 0 °C setup->cool add Dropwise addition of acyl chloride cool->add acyl_chloride Prepare solution of this compound acyl_chloride->add stir Stir at room temperature add->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench extract Extract and wash with NaHCO3 and brine quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography or recrystallization concentrate->purify

Caption: Workflow for a typical amide synthesis.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 6-Chloropyridine-3-carbonyl chloride.
  • TCI Chemicals. (2025, May 7). Safety Data Sheet: 2-Chloronicotinoyl Chloride.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet: 2-Chloropyridine-3-carbonyl chloride.
  • Thermo Fisher Scientific. (2024, April 29). Safety Data Sheet: 6-Chloronicotinoyl chloride.
  • Thermo Fisher Scientific. (2009, October 2). Safety Data Sheet: 2-Chloropyridine-3-carbonyl chloride.
  • Reddy, et al. (n.d.). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • The Chemical Versatility of 2-Chloronicotinyl Chloride in Organic Synthesis. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • P, S., G, S., K, R., M, C., K, S., & H, Q. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235.
  • Xu, A., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2019).
  • Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(3), 397-401.
  • Li, et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083.
  • ResearchGate. (2025, August 6). Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF.
  • PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • PrepChem.com. (n.d.). Synthesis of 4-(4'-chlorobenzyloxy)benzyl nicotinate.
  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114.
  • Clark, J. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
  • BenchChem. (n.d.). Synthesis routes of 6-Chloronicotinoyl chloride.
  • ResearchGate. (2025, August 7). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects.
  • Clark, J. (n.d.).
  • PubChem. (n.d.). This compound.
  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Google Patents. (n.d.). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
  • Google Patents. (2016, November 2). EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative.
  • Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
  • Organic Syntheses. (n.d.). boronic esters.
  • ResearchGate. (n.d.). Synthesis of α‐chloroboronic esters 4 b and 4 c.
  • Bionity. (n.d.). Benzyl chloride.
  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.

Sources

Application Notes & Protocols: 4-Chloronicotinoyl Chloride in the Preparation of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloronicotinoyl chloride is a pivotal heterocyclic building block in the synthesis of modern agrochemicals. Its intrinsic reactivity, conferred by the acyl chloride functional group, combined with the biological significance of the chloropyridine scaffold, makes it an exceptionally valuable precursor for developing novel insecticides, fungicides, and herbicides. The chlorine atom at the 4-position of the pyridine ring can significantly influence the molecule's electronic properties and binding affinity to biological targets, offering a strategic advantage in molecular design. This guide provides an in-depth exploration of the applications of this compound, detailing the scientific rationale, step-by-step synthetic protocols, and critical safety considerations for researchers in the field of agrochemical discovery.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry, appearing in numerous bioactive compounds.[1] The introduction of a chlorine atom can enhance metabolic stability, improve membrane permeability, and modulate the electronic character of the ring, which is often crucial for target engagement.[2][3] this compound, specifically, serves as a highly reactive synthon for introducing the 4-chloropyridine-3-carbonyl moiety into a target molecule.

This functionality is central to several classes of agrochemicals. For instance, the broader class of chloronicotinyl compounds are foundational to the neonicotinoid insecticides, which are potent agonists of insect nicotinic acetylcholine receptors (nAChRs).[4][5] Furthermore, the amide linkage derived from chloronicotinoyl chlorides is a key structural feature in succinate dehydrogenase inhibitor (SDHI) fungicides like boscalid.[6][7] The versatility of this reagent allows for the creation of extensive chemical libraries by reacting it with various nucleophiles, enabling the exploration of new chemical space in the quest for more effective and selective agrochemicals.

Reagent Profile and Safe Handling

Physicochemical Data

A clear understanding of the reagent's properties is fundamental to its effective and safe use.

PropertyValueSource
IUPAC Name 4-chloropyridine-3-carbonyl chloride[8]
CAS Number 100791-00-2[8]
Molecular Formula C₆H₃Cl₂NO[8]
Molecular Weight 176.00 g/mol [8]
Appearance White to light yellow solid/lump[9][10]
Melting Point 38-42 °C[10]
InChI Key CSQKICWPCREIJP-UHFFFAOYSA-N[8]
Critical Safety & Handling Protocols

This compound is a corrosive and moisture-sensitive compound that reacts violently with water.[11][12] Adherence to strict safety protocols is mandatory.

  • Handling: Always handle this compound in a certified chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), a lab coat, and chemical safety goggles with a face shield.[13] Avoid inhalation of dust or vapors and prevent any contact with skin or eyes.[11]

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area designated for corrosive materials.[11][13] It must be kept away from water, strong acids, and strong oxidizing agents.[12][14]

  • Reaction Quenching & Spills: Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate) before starting any reaction. In case of a spill, do not use water.[13] Evacuate the area, ensure adequate ventilation, and absorb the spill with an inert, dry material (e.g., sand or vermiculite) before placing it in a suitable container for disposal.[14]

  • First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15] If inhaled, move to fresh air.[15] If ingested, do NOT induce vomiting and seek immediate medical attention.[13]

Application Protocol I: Synthesis of Novel Neonicotinoid Analogs

Scientific Rationale & Causality

Neonicotinoids function by selectively binding to and activating postsynaptic nAChRs in the insect central nervous system, leading to overstimulation, paralysis, and death.[5][16] The chloropyridine moiety is a critical pharmacophore that mimics the natural ligand, acetylcholine, but with greater affinity and persistence at the insect receptor compared to mammalian counterparts. The primary synthetic route involves an acylation reaction, where the highly electrophilic carbon of the acyl chloride is attacked by a nitrogen nucleophile from a suitable amine, forming a stable amide bond. A non-nucleophilic base is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Workflow

The following diagram outlines the general synthetic pathway for creating a library of neonicotinoid analogs from this compound.

reagent 4-Chloronicotinoyl Chloride reaction Acylation Reaction (0°C to RT) reagent->reaction amine Nucleophilic Amine (R-NH₂) amine->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction base Non-nucleophilic Base (e.g., Triethylamine, DIPEA) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Novel Neonicotinoid Analog purification->product

Caption: General workflow for the synthesis of neonicotinoid analogs.

Step-by-Step Synthesis Protocol

This protocol describes a general procedure for the synthesis of a 4-chloronicotinamide derivative. Researchers must adapt and optimize conditions for their specific nucleophile.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the desired nucleophilic amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., Dichloromethane or THF) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[4]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure neonicotinoid analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol II: Synthesis of Novel SDHI Fungicide Precursors

Scientific Rationale & Causality

SDHI fungicides act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi, which blocks ATP production and leads to fungal cell death.[17] Carboxamide fungicides, such as boscalid, often feature an amide bond linking an aromatic or heteroaromatic acid moiety to a specific aniline fragment. This compound provides the reactive acid chloride needed to form this crucial amide linkage with novel or known aniline derivatives, enabling the synthesis of new potential SDHI fungicides. The reaction mechanism is a nucleophilic acyl substitution, analogous to the neonicotinoid synthesis.

Experimental Workflow

The diagram below illustrates the synthesis of a novel carboxamide, a precursor for potential SDHI fungicides.

reagent 4-Chloronicotinoyl Chloride reaction Amidation Reaction (Heat, if necessary) reagent->reaction aniline Substituted Aniline (Ar-NH₂) aniline->reaction solvent Anhydrous Aprotic Solvent (e.g., Toluene) solvent->reaction base Base (e.g., Pyridine, K₂CO₃) base->reaction workup Filtration / Extraction reaction->workup purification Purification (Recrystallization) workup->purification product Novel Carboxamide (SDHI Analog) purification->product

Caption: Synthesis of novel carboxamides for SDHI fungicide development.

Step-by-Step Synthesis Protocol

This protocol provides a general method for the amidation of a substituted aniline with this compound.

  • Preparation: To a stirred solution of a substituted aniline (1.0 eq.) in an anhydrous solvent such as toluene or THF, add a suitable base (e.g., pyridine, 1.5 eq.).

  • Reagent Addition: Add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise at room temperature.

  • Reaction: After the addition, heat the reaction mixture to reflux (e.g., 80-110 °C) for 2-8 hours, or until TLC/LC-MS analysis indicates the consumption of starting materials. Some reactions may proceed efficiently at room temperature.

  • Workup: Cool the reaction mixture to room temperature. If a solid precipitate (the product) forms, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether) and water to remove impurities and the base hydrochloride salt.

  • Isolation: If the product is soluble, dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the combined organic layers with dilute HCl (to remove excess base), saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure carboxamide.

Conclusion and Future Outlook

This compound stands as a potent and versatile tool for the modern agrochemical researcher. The protocols outlined in this guide demonstrate its utility in constructing the core scaffolds of two major classes of pesticides through robust and well-understood acylation chemistry. The true power of this reagent lies in its potential for combinatorial synthesis; by systematically reacting it with diverse libraries of amines and anilines, researchers can rapidly generate novel compound collections for high-throughput screening. Future work should focus on exploring reactions with other nucleophiles (e.g., alcohols, thiols) and leveraging the 4-chloro position for further functionalization via cross-coupling reactions to unlock even greater molecular diversity and discover the next generation of high-performance, sustainable agrochemicals.

References

  • LaLone, C. A., et al. (2017). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. National Institutes of Health. Retrieved from [Link][18]

  • Das, S., et al. (2017). Mode of action of pesticides and the novel trends – A critical review. Journal of Applied and Advanced Research. Retrieved from [Link][17]

  • González, J. P., Moris, S., & Barrientos, C. (2023). Synthesis of Novel Neonicotinoids Derivatives. Journal of the Chilean Chemical Society. Retrieved from [Link][4]

  • Reyes-Velo, D., et al. (2021). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules. Retrieved from [Link][16]

  • University of Maryland Extension. (n.d.). Mode of Action of Insecticides and Related Pest Control Chemicals. Retrieved from [Link][19]

  • Mesquita, N. L. S., et al. (2021). Synthesis of new neonicotinoids containing fluorinated acceptor groups. Journal of the Brazilian Chemical Society. Retrieved from [Link][20]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13597878, this compound. Retrieved from [Link][8]

  • Google Patents. (n.d.). EP3090632A1 - New uses of choline chloride in agrochemical formulations. Retrieved from [21]

  • Google Patents. (n.d.). US20230117137A1 - Stable agrochemical composition. Retrieved from [22]

  • Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride. Retrieved from [6]

  • G. S. R. Raju, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link][2]

  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride. Retrieved from [23]

  • Raju, G. S. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link][3]

  • Johnson, J. B. (2017). Mechanism of action of natural and biorational insecticides. Iowa State University. Retrieved from [Link][24]

  • Bloomquist, J. R. (1993). Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels. PubMed. Retrieved from [Link][25]

  • Szabó, H. Y., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Retrieved from [Link][1]

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinoyl chloride. Retrieved from [Link][26]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774541, 2-Chloronicotinoyl chloride. Retrieved from [Link][27]

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Application Note: A Scalable and Robust Protocol for the Synthesis of Amides using 4-Chloronicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of amides utilizing 4-chloronicotinoyl chloride as a key building block. Nicotinamide derivatives are of significant interest in pharmaceutical and agrochemical research, making robust and scalable synthetic routes essential. The described methodology, based on the principles of the Schotten-Baumann reaction, is designed for successful implementation from bench-scale to pilot-plant production. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization strategies to ensure high yield and purity of the target amide.

Introduction: The Significance of this compound in Amide Synthesis

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including a significant portion of commercial pharmaceuticals. The synthesis of nicotinamide and its derivatives, in particular, has garnered substantial attention due to their diverse therapeutic applications. This compound serves as a highly valuable and reactive intermediate for the construction of these important structural motifs. Its reactivity stems from the electron-withdrawing nature of both the pyridine ring nitrogen and the chlorine substituent, which enhances the electrophilicity of the acyl chloride carbonyl carbon.

The primary challenge in scaling up amide synthesis lies in maintaining reaction control, ensuring safety, and achieving consistent product quality. This application note addresses these challenges by presenting a detailed, step-by-step protocol that has been designed with scalability in mind. We will delve into the critical parameters of the reaction, including stoichiometry, solvent selection, temperature control, and purification strategies.

The Chemistry: A Modified Schotten-Baumann Approach

The synthesis of amides from acyl chlorides and amines is classically known as the Schotten-Baumann reaction.[1] This method is widely used in both laboratory and industrial settings due to its reliability and broad applicability. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride.[2]

The key features of this reaction are:

  • High Reactivity: The acyl chloride is a highly activated carboxylic acid derivative, allowing the reaction to proceed rapidly, often at or below room temperature.[3]

  • Base Requirement: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically an organic amine like triethylamine or pyridine, or an inorganic base like sodium hydroxide, is required to neutralize the HCl.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic.[5]

  • Biphasic Systems: Often, the reaction is performed in a two-phase system (e.g., an organic solvent and water) where the base in the aqueous phase neutralizes the generated acid.[1]

This protocol utilizes a modified, homogeneous approach in an aprotic organic solvent with an organic base, which simplifies work-up and is well-suited for scale-up.

Safety First: Handling this compound and Reagents

Extreme caution must be exercised when handling this compound. It is a corrosive solid and reacts violently with water and moisture to release toxic hydrogen chloride gas. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency eyewash and safety shower must be readily accessible.

Key safety considerations include:

  • Moisture Sensitivity: Store this compound under inert gas (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

  • Incompatible Materials: Avoid contact with water, alcohols, strong acids, and strong oxidizing agents.

  • Reaction Quenching: The addition of water or protic solvents to the reaction mixture should be done slowly and cautiously, especially at the beginning of the quenching process, as the unreacted acyl chloride will react exothermically.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative amide, 4-chloro-N-(phenyl)nicotinamide , on a laboratory scale, with clear guidance for scaling up.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially AvailableStore under inert gas.
AnilineReagent GradeCommercially AvailableDistill before use for high purity.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or a freshly opened bottle.
Hydrochloric Acid (HCl)1 M aqueous solutionN/AFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionN/AFor work-up.
BrineSaturated aqueous solution of NaClN/AFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
EthanolReagent GradeCommercially AvailableFor recrystallization.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add aniline (1.0 eq.).

    • Dissolve the aniline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

    • Add triethylamine (1.1 eq.) to the solution.

    • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of this compound:

    • In a separate, dry flask, dissolve this compound (1.05 eq.) in anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Add the this compound solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate of triethylamine hydrochloride will form.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 4-chloro-N-(phenyl)nicotinamide.

Scale-Up Considerations
  • Temperature Control: On a larger scale, the exothermic nature of the reaction requires more robust cooling systems to maintain the desired temperature profile. A jacketed reactor with a chiller is recommended.

  • Addition Rate: The addition of the acyl chloride solution should be carefully controlled to manage the heat evolution.

  • Mixing: Efficient agitation is crucial to ensure homogeneity and prevent localized "hot spots."

  • Work-up: For large-scale operations, the aqueous washes should be performed in the reactor if possible, before transferring to a dedicated extraction vessel.

  • Purification: Recrystallization is generally the most economical and scalable purification method for crystalline solids.[6] The choice of solvent will depend on the specific amide's solubility profile.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Scale_Up_Amide_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve Amine & Triethylamine in Anhydrous DCM addition Slow, Cooled Addition (0-5 °C) reagents->addition acyl_chloride Dissolve this compound in Anhydrous DCM acyl_chloride->addition stirring Stir at Room Temperature (2-4 hours) addition->stirring monitoring Monitor by TLC/HPLC stirring->monitoring quench Quench with Water monitoring->quench wash_acid Wash with 1 M HCl quench->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry_concentrate Dry (Na₂SO₄) & Concentrate wash_brine->dry_concentrate recrystallize Recrystallize from Ethanol dry_concentrate->recrystallize product Pure Amide Product recrystallize->product

Caption: Workflow for the scale-up synthesis of amides.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield- Incomplete reaction- Hydrolysis of acyl chloride- Product loss during work-up- Extend reaction time or slightly increase temperature.- Ensure all reagents and solvents are anhydrous.- Optimize extraction and recrystallization procedures.
Impure Product- Incomplete removal of starting materials or byproducts- Ensure thorough aqueous washes.- Optimize recrystallization solvent and procedure.
Dark Color- Impurities in starting materials- Side reactions at elevated temperatures- Use purified starting materials.- Maintain strict temperature control during addition.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of amides using this compound. By understanding the underlying chemical principles and adhering to the safety and procedural guidelines, researchers and drug development professionals can confidently produce these valuable compounds in high yield and purity. The adaptability of this protocol to a range of amines further underscores its utility in the synthesis of diverse nicotinamide libraries for various scientific applications.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ACS Publications. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Retrieved from [Link]

  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]

  • PMC. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Retrieved from [Link]

  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Reddit. (n.d.). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Semantic Scholar. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Regular Article. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]

  • RSC Publishing. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • PMC. (n.d.). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • ResearchGate. (2015). What is the proper conditions ( solvent, catalyst and temperature ) to react primary aromatic amine with nicotinoyl chloride hydrochloride ?. Retrieved from [Link]

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • Reddit. (n.d.). Acyl Chloride and Primary Amine Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Application Notes and Protocols: On-Resin Peptide Modification with 4-Chloronicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics

The landscape of peptide drug discovery is in a constant state of evolution, driven by the need for molecules with enhanced stability, targeted delivery, and novel mechanisms of action. Post-synthesis modification of peptides on a solid support offers a powerful strategy to introduce diverse chemical functionalities that can modulate their pharmacological properties. This guide provides a comprehensive overview and detailed protocols for the application of 4-Chloronicotinoyl chloride in solid-phase peptide synthesis (SPPS). The introduction of the 4-chloronicotinoyl moiety can serve multiple purposes, including acting as a versatile chemical handle for further functionalization, modulating peptide conformation, and potentially enhancing biological activity.

The 4-chloropyridine core is a privileged scaffold in medicinal chemistry, known to participate in various biological interactions.[1][2] Its incorporation into a peptide backbone via a stable amide linkage provides a strategic entry point for creating novel peptide conjugates and peptidomimetics. This document will delve into the mechanistic underpinnings of on-resin acylation with this compound, provide step-by-step protocols for its implementation, and discuss critical considerations for successful synthesis and characterization.

Mechanistic Rationale: The Acylation of Resin-Bound Peptides

The fundamental reaction involves the nucleophilic attack of the free N-terminal amine of a resin-bound peptide on the electrophilic carbonyl carbon of this compound. This reaction proceeds via a nucleophilic acyl substitution mechanism, analogous to the well-established reactions of acyl chlorides with primary amines.[3]

The presence of a non-nucleophilic organic base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the N-terminal amine, which would render it unreactive.

Caption: Mechanism of N-terminal acylation.

Core Applications in Peptide Synthesis

The introduction of a 4-chloronicotinoyl group onto a peptide offers several strategic advantages for drug development professionals:

  • A Versatile Chemical Handle: The chlorine atom on the pyridine ring can serve as a point for further derivatization through nucleophilic aromatic substitution (SNAAr) reactions. This allows for the late-stage introduction of various functionalities such as fluorescent probes, targeting ligands, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The aromatic and heterocyclic nature of the nicotinoyl group can influence the overall polarity, solubility, and conformational preferences of the peptide. This can be strategically employed to enhance membrane permeability or improve binding to a biological target.

  • Bioisosteric Replacement: The nicotinoyl group can act as a bioisostere for other aromatic or heteroaromatic moieties present in known bioactive peptides, potentially leading to improved activity or selectivity.

Experimental Protocols

The following protocols are designed to be a starting point for researchers. Optimization of reaction times, equivalents of reagents, and solvent systems may be necessary depending on the specific peptide sequence and the solid support used.

Protocol 1: On-Resin N-Terminal Acylation with this compound

This protocol details the procedure for capping the N-terminus of a fully assembled, protected peptide on a solid support.

Materials and Reagents:

Reagent/MaterialGrade/Specification
Peptide-ResinPre-synthesized on a suitable solid support (e.g., Rink Amide, Wang)
This compoundSynthesis grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)Synthesis grade

Workflow Diagram:

On-Resin Acylation Workflow Start Start: Peptide-Resin with free N-terminus Swell 1. Swell Resin in DMF Start->Swell Prepare_Reagent 2. Prepare Acylation Solution: This compound + DIPEA in DMF Swell->Prepare_Reagent Couple 3. Add Acylation Solution to Resin and React Prepare_Reagent->Couple Wash_DMF 4. Wash with DMF (3x) Couple->Wash_DMF Wash_DCM 5. Wash with DCM (3x) Wash_DMF->Wash_DCM Dry 6. Dry the Resin Wash_DCM->Dry End End: 4-Chloronicotinoylated Peptide-Resin Dry->End

Caption: Workflow for on-resin N-terminal acylation.

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF (10 mL/g of resin) for 30-60 minutes in a suitable reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve this compound (3-5 equivalents) in DMF. To this solution, add DIPEA (4-6 equivalents).

  • Coupling Reaction: Drain the DMF from the swollen resin and add the freshly prepared acylation solution. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: The completion of the reaction can be monitored using a qualitative test for free amines, such as the Kaiser test. A negative test (colorless or yellow beads) indicates complete acylation.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL/g) followed by DCM (3 x 10 mL/g).

  • Drying: Dry the resin under vacuum for at least 1 hour before proceeding to cleavage or further modifications.

Protocol 2: Cleavage and Deprotection of the 4-Chloronicotinoylated Peptide

This protocol outlines the cleavage of the modified peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. The stability of the 4-chloronicotinoyl group under standard acidic cleavage conditions is generally good; however, prolonged exposure to strong acids should be avoided if possible.[1]

Materials and Reagents:

Reagent/MaterialGrade/Specification
4-Chloronicotinoylated Peptide-ResinFrom Protocol 1
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Water (H₂O)Deionized
Diethyl etherAnhydrous, cold

Cleavage Cocktail Composition:

ComponentPercentage (v/v)
TFA95%
TIS2.5%
H₂O2.5%

Step-by-Step Procedure:

  • Resin Preparation: Place the dry 4-chloronicotinoylated peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (10 mL/g of resin) to the resin. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether (10-fold volume of the filtrate) to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of solid-phase peptide synthesis and organic chemistry.[4][5] To ensure the success and reproducibility of these methods, the following self-validating steps are recommended:

  • Kaiser Test: Routinely perform the Kaiser test after the acylation step to confirm the complete consumption of the N-terminal amine. A positive (blue) result indicates an incomplete reaction, and the coupling step should be repeated.

  • Test Cleavage: For a new peptide sequence, it is advisable to perform a small-scale test cleavage and analyze the crude product by mass spectrometry. This will confirm the successful acylation and the stability of the modification under the chosen cleavage conditions.

  • Control Peptide: Synthesize a control peptide without the 4-chloronicotinoyl modification to compare its properties (e.g., HPLC retention time, mass) with the modified peptide, aiding in the confirmation of a successful reaction.

Conclusion and Future Perspectives

The use of this compound as a modifying agent in solid-phase peptide synthesis opens up new avenues for the design and development of novel peptide-based therapeutics. The protocols outlined in this guide provide a robust framework for the successful incorporation of this versatile chemical moiety. Further exploration of the downstream chemistry of the 4-chloro-handle will undoubtedly lead to the creation of a diverse range of peptide conjugates with tailored properties for various biomedical applications.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Dolle, R. E. (2014). Comprehensive survey of combinatorial library synthesis: 2012.
  • Fields, G. B. (Ed.). (1997). Solid-phase peptide synthesis. Academic Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid–protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical approaches to the synthesis of peptides and proteins. CRC press.
  • Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Novabiochem®. (2023). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Merck KGaA.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
  • Stewart, J. M., & Young, J. D. (1984). Solid phase peptide synthesis. Pierce Chemical Company.
  • Yan, B. (Ed.). (2001).
  • Zarandi, M., Cai, R. Z., & Schally, A. V. (1994). Synthesis of a potent antagonist of growth hormone-releasing hormone. International journal of peptide and protein research, 44(4), 346-351.
  • Zhang, L., & Tam, J. P. (1999). Thiol-disulfide exchange in solid-phase peptide synthesis. Journal of the American Chemical Society, 121(14), 3311-3320.
  • Zompra, A. A., & Galanis, A. S. (2007). Solid-phase synthesis of C-terminal peptide aldehydes.
  • Zoller, F., & Mutter, M. (1998). Pseudo-prolines in peptide synthesis: a new tool for preventing peptide aggregation.
  • PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. (2016). HETEROCYCLES, 92(2), 251.
  • The reaction of 4-chloropyridine with some amines. (n.d.). Recueil des Travaux Chimiques des Pays-Bas, 69(4), 509-512.
  • Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts.
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (2010). Journal of medicinal chemistry, 53(16), 6063-6072.
  • N-Terminus Acetyl
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.

Sources

Application Notes and Protocols: Leveraging 4-Chloronicotinoyl Chloride in the Synthesis of Advanced Pyridine-Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloronicotinoyl chloride is a heterocyclic aromatic acyl chloride that holds significant potential as a monomer for the synthesis of advanced polymers. Its unique structure, featuring a reactive acyl chloride group and a pyridine ring, allows for its incorporation into polymer backbones, thereby imparting desirable properties such as enhanced thermal stability, modified solubility, and potential for post-polymerization functionalization. This document provides a comprehensive guide to the application of this compound in the synthesis of aromatic polyamides and polyesters, offering detailed protocols, mechanistic insights, and characterization techniques. The incorporation of the pyridine moiety can lead to polymers with unique properties suitable for high-performance materials and specialized biomedical applications.

Introduction: The Strategic Advantage of Pyridine-Containing Polymers

Aromatic polymers, such as wholly aromatic polyamides (aramids) and polyesters, are renowned for their exceptional thermal and mechanical properties. The strategic incorporation of heterocyclic rings, particularly the pyridine nucleus, into the polymer backbone has emerged as a key strategy to further enhance these characteristics.[1] The nitrogen atom in the pyridine ring introduces a unique combination of properties:

  • Enhanced Thermal Stability: The rigid, aromatic nature of the pyridine ring contributes to high glass transition temperatures (Tg) and decomposition temperatures.[2][3]

  • Improved Solubility: The polar nature of the pyridine nitrogen can disrupt chain packing and improve the solubility of otherwise intractable aromatic polymers in common organic solvents.[4]

  • Coordination and Functionalization Sites: The lone pair of electrons on the nitrogen atom can act as a site for coordination with metal ions or for post-polymerization modifications, such as quaternization, to introduce charge and modify properties for applications like anion exchange membranes.[5]

  • Altered Mechanical Properties: The introduction of the pyridine "kink" in the polymer chain can influence the mechanical properties, leading to a balance of stiffness and flexibility.[2]

This compound, with its reactive acyl chloride functionality, serves as an excellent building block for introducing the nicotinoyl moiety into polymer chains via polycondensation reactions.

Polymer Synthesis via Polycondensation

The primary method for synthesizing polymers using this compound is step-growth polycondensation. This involves the reaction of the acyl chloride groups with nucleophilic functional groups, such as amines (to form polyamides) or alcohols (to form polyesters).

Synthesis of Aromatic Polyamides

The reaction of this compound with aromatic diamines leads to the formation of aromatic polyamides containing a pyridine ring. The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_products Polymer + Byproduct cluster_legend Legend R1 n Cl-C(=O)-Ar-Cl plus1 + R2 n H2N-Ar'-NH2 arrow1 -> R2->arrow1 P1 [-C(=O)-Ar-C(=O)-NH-Ar'-NH-]n plus2 + P2 2n HCl Ar Ar = 4-pyridyl Ar_prime Ar' = Aromatic diamine residue

Caption: General scheme for polyamide synthesis.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide linkage. The reaction is typically carried out at low temperatures to control the reaction rate and prevent side reactions.

Materials:

  • This compound (FW: 176.00 g/mol )[3]

  • 4,4'-Oxydianiline (ODA) (FW: 200.24 g/mol )

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium Chloride (LiCl), dried

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 4,4'-oxydianiline (2.0024 g, 10 mmol) in anhydrous NMP (40 mL). Add dried LiCl (0.42 g) to aid in the dissolution of the resulting polymer. Stir the mixture under a gentle stream of nitrogen until the ODA has completely dissolved.

  • Polycondensation: Cool the diamine solution to 0°C in an ice bath. In a separate, dry flask, dissolve this compound (1.7600 g, 10 mmol) in anhydrous NMP (10 mL).

  • Slowly add the this compound solution to the stirred diamine solution dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Polymer Precipitation and Purification: Pour the viscous polymer solution into a beaker containing methanol (400 mL) with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Collect the polymer by filtration, wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, solvent, and LiCl.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization:

  • FT-IR (KBr, cm⁻¹): Look for characteristic amide bands (N-H stretch around 3300, C=O stretch around 1650).

  • ¹H NMR (DMSO-d₆, δ ppm): Confirm the aromatic protons from both monomers and the amide proton.

  • Inherent Viscosity: Determine the molecular weight by measuring the inherent viscosity of a 0.5 g/dL solution in a suitable solvent (e.g., NMP containing LiCl) at 30°C.

  • Thermal Analysis (TGA/DSC): Evaluate the thermal stability (decomposition temperature) and glass transition temperature of the polymer.

Property Expected Range
Inherent Viscosity (dL/g)0.5 - 1.5
Glass Transition (Tg)200 - 300 °C
5% Weight Loss (TGA)> 400 °C in N₂

Table 1: Expected Properties of Polyamide from this compound and ODA.

Synthesis of Aromatic Polyesters

The reaction of this compound with aromatic diols (bisphenols) yields aromatic polyesters. This reaction often requires higher temperatures or the use of a catalyst compared to polyamidation.

G cluster_reactants Reactants cluster_products Polymer + Byproduct cluster_legend Legend R1 n Cl-C(=O)-Ar-Cl plus1 + R2 n HO-Ar'-OH arrow1 -> R2->arrow1 P1 [-C(=O)-Ar-C(=O)-O-Ar'-O-]n plus2 + P2 2n HCl Ar Ar = 4-pyridyl Ar_prime Ar' = Aromatic diol residue

Caption: General scheme for polyester synthesis.

Mechanism: Similar to polyamide synthesis, the reaction proceeds through a nucleophilic acyl substitution. The hydroxyl group of the diol acts as the nucleophile. The reactivity of aromatic hydroxyl groups is lower than that of amines, hence the need for higher temperatures or catalysts.

Materials:

  • This compound (FW: 176.00 g/mol )[3]

  • Bisphenol A (BPA) (FW: 228.29 g/mol )

  • 1,2-Dichlorobenzene, anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Monomer and Catalyst Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add Bisphenol A (2.2829 g, 10 mmol) and anhydrous 1,2-dichlorobenzene (50 mL).

  • Polycondensation: Heat the mixture to 50°C to dissolve the Bisphenol A. Add anhydrous pyridine (1.6 mL, 20 mmol) to the solution to act as an acid scavenger.

  • In a separate flask, dissolve this compound (1.7600 g, 10 mmol) in anhydrous 1,2-dichlorobenzene (20 mL).

  • Slowly add the this compound solution to the stirred Bisphenol A solution over 30 minutes.

  • After the addition, slowly raise the temperature of the reaction mixture to 180°C and maintain it for 10 hours. The byproduct, pyridinium hydrochloride, will precipitate.

  • Polymer Isolation: Cool the reaction mixture to room temperature and pour it into methanol (500 mL) to precipitate the polyester.

  • Filter the polymer and wash it with hot water to remove the pyridinium hydrochloride, followed by a methanol wash.

  • Dry the polyester in a vacuum oven at 100°C for 24 hours.

Characterization:

  • FT-IR (KBr, cm⁻¹): Identify the characteristic ester C=O stretch around 1720 cm⁻¹.

  • ¹H NMR (CDCl₃, δ ppm): Confirm the presence of aromatic protons from both monomers.

  • Thermal Analysis (TGA/DSC): Determine the thermal stability and glass transition temperature.

Property Expected Range
Glass Transition (Tg)150 - 250 °C
5% Weight Loss (TGA)> 350 °C in N₂

Table 2: Expected Properties of Polyester from this compound and Bisphenol A.

Structure-Property Relationships

The properties of the polymers derived from this compound can be tailored by the choice of the comonomer (diamine or diol).

  • Rigid vs. Flexible Comonomers: Using rigid, linear comonomers like terephthaloyl chloride will result in more rigid and potentially liquid crystalline polymers. Flexible comonomers containing ether or alkyl linkages will lead to more soluble and processable polymers with lower glass transition temperatures.[6]

  • Pendant Groups: The introduction of bulky pendant groups on the comonomer can further enhance solubility by preventing close chain packing.[6]

G cluster_monomer Monomer Selection cluster_process Polymerization Process cluster_properties Resulting Polymer Properties Monomer This compound + Comonomer Polymerization Polycondensation (Polyamide or Polyester Synthesis) Monomer->Polymerization Properties Thermal Stability Solubility Mechanical Properties Functionalization Potential Polymerization->Properties

Caption: Workflow from monomer selection to polymer properties.

Potential Applications

Polymers synthesized from this compound are expected to find applications in areas where high performance is required:

  • High-Performance Films and Fibers: Due to their anticipated high thermal stability and mechanical strength, these polymers could be suitable for applications in aerospace, electronics, and automotive industries.

  • Membranes for Gas Separation: The pyridine functionality can be exploited to create membranes with specific gas separation properties.

  • Biomedical Materials: The biocompatibility of pyridine-containing polymers can be explored for applications in drug delivery and medical devices. The nitrogen atom provides a site for attaching bioactive molecules.

  • Advanced Coatings: Their good solubility and potential for strong adhesion make them candidates for protective coatings in harsh environments.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It will react with water and other protic solvents to release hydrochloric acid. All glassware must be thoroughly dried before use, and reactions should be carried out under an inert atmosphere (nitrogen or argon).

Conclusion

This compound is a versatile monomer for the synthesis of advanced aromatic polyamides and polyesters. The incorporation of the pyridine ring into the polymer backbone offers a powerful method for tuning the thermal, mechanical, and solubility properties of the resulting materials. The detailed protocols provided herein serve as a starting point for researchers to explore the synthesis and characterization of novel high-performance polymers based on this promising building block. Further research into the diverse range of comonomers that can be polymerized with this compound will undoubtedly lead to the development of new materials with tailored properties for a wide array of applications.

References

  • Li, Z., et al. (2021). Synthesis and characterization of polyimides containing pyridine ring. Journal of Physics: Conference Series, 1732, 012126.
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  • RSC Publishing. (2020). Well-defined, linear, wholly aromatic polymers with controlled content and position of pyridine moieties in macromolecules from one-pot, room temperature, metal-free step-polymerizations.
  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Sci Rep, 5, 9950.
  • MDPI. (n.d.). Functional Aromatic Polyamides.
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  • RSC Advances. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances.
  • Wiley Online Library. (n.d.). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry.
  • Wikipedia. (n.d.). Pyridine.
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  • NIH. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers.
  • JKU ePUB. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of polyamides.
  • ResearchGate. (2025). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction.
  • ResearchGate. (n.d.). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids.
  • PubMed. (2012).
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  • RSC Publishing. (n.d.). Synthesis of hyperbranched polyesters via the ring-opening alternating copolymerisation of epoxides with a cyclic anhydride having a carboxyl group. Polymer Chemistry.
  • Semantic Scholar. (n.d.). Synthesis and characterization of novel aromatic polyamides with polyalicyclic cardo groups.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Chloronicotinoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloronicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this critical reaction. As a versatile intermediate in medicinal chemistry, optimizing the synthesis of this compound is often a crucial step in a larger synthetic campaign. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method is the reaction of 4-chloronicotinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][2] This reaction effectively replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.[3] Key advantages of using thionyl chloride are that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[4][5]

Q2: I'm seeing a dark-colored or black crude product. What causes this?

Product discoloration is typically a sign of decomposition or side reactions, often caused by excessive heat during the reaction or distillation. Running the reaction at the minimum effective temperature and ensuring a smooth, controlled distillation under high vacuum are critical to prevent the formation of colored impurities.

Q3: Can I use other chlorinating agents besides thionyl chloride?

Yes, other reagents like oxalyl chloride, phosphorus pentachloride (PCl₅), or phosphorus trichloride (PCl₃) can also be used to synthesize acyl chlorides from carboxylic acids.[2][4] Oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a very effective, albeit more expensive, alternative that can sometimes provide cleaner reactions at lower temperatures.[6]

Q4: Is a catalyst necessary for the reaction with thionyl chloride?

While the reaction can proceed without a catalyst, adding a catalytic amount of DMF is a common practice to accelerate the conversion, especially for less reactive carboxylic acids.[4][5] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an intermediate that is a more potent chlorinating agent.[7][8] However, be aware that this can introduce its own set of potential side reactions.[9]

Troubleshooting Guide: Diagnosing & Solving Low Yields

This section addresses specific experimental issues. Identify the symptom that best matches your observation to find potential causes and solutions.

Symptom 1: Low Conversion of Starting Material (4-Chloronicotinic Acid)

You've completed the reaction, but analysis (e.g., TLC, ¹H NMR) of the crude product shows a significant amount of unreacted 4-chloronicotinic acid.

Potential Cause 1.1: Inactive or Insufficient Chlorinating Agent

Thionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.[10][11] If it has been stored improperly or is from an old bottle, its effective concentration may be significantly reduced.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Always use thionyl chloride from a freshly opened bottle or a properly sealed and stored bottle.

    • Verify Stoichiometry: While the reaction is 1:1, using a slight excess (1.5 to 2.0 equivalents) of thionyl chloride can help drive the reaction to completion. For reactions run without solvent, thionyl chloride itself can act as the solvent, ensuring it is in large excess.[6]

    • Check for Purity: If you suspect your thionyl chloride is old, consider purifying it by distillation before use, though purchasing a new bottle is often safer and more efficient.

Potential Cause 1.2: Presence of Moisture in the Reaction

Water will rapidly react with and consume thionyl chloride, preventing it from reacting with your carboxylic acid.[10] It will also hydrolyze your desired this compound product back to the starting material.[5]

  • Troubleshooting Steps:

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

    • Use Anhydrous Solvent: If a solvent is used, it must be anhydrous grade.

    • Dry Starting Material: Ensure your 4-chloronicotinic acid is thoroughly dry. If it's clumpy or has been exposed to air, dry it in a vacuum oven.

    • Maintain Inert Atmosphere: Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.

Potential Cause 1.3: Inadequate Reaction Temperature or Time

The conversion of a carboxylic acid to an acyl chloride is not always instantaneous and requires sufficient thermal energy and time to proceed to completion.

  • Troubleshooting Steps:

    • Increase Temperature: The reaction is typically performed at reflux.[6][12] Ensure your heating mantle or oil bath is reaching the appropriate temperature (the boiling point of thionyl chloride is ~76 °C).[10]

    • Extend Reaction Time: Monitor the reaction by TLC or by observing the cessation of gas evolution (SO₂ and HCl). If conversion is slow, extend the reflux time (e.g., from 2 hours to 4 hours).

Symptom 2: Product is Formed but Lost During Work-up/Purification

Analysis shows good conversion to the acid chloride in the crude reaction mixture, but the final isolated yield is poor.

Potential Cause 2.1: Hydrolysis During Work-up

Acyl chlorides are highly reactive and will readily hydrolyze back to the carboxylic acid upon contact with water or other protic solvents.

  • Troubleshooting Steps:

    • Avoid Aqueous Washes: Do not wash the crude product with water or aqueous bicarbonate solutions unless absolutely necessary and with extreme care.[13] The goal is to remove excess thionyl chloride by distillation.

    • Use Anhydrous Solvents: If extraction is required, use anhydrous organic solvents. Dry the combined organic layers with a robust drying agent like anhydrous magnesium sulfate or sodium sulfate.

Potential Cause 2.2: Inefficient Purification by Distillation

This compound has a relatively high boiling point, and thermal decomposition can occur if distillation is performed at atmospheric pressure or with an inefficient vacuum.

  • Troubleshooting Steps:

    • Use High Vacuum: Perform the distillation under high vacuum to lower the boiling point and minimize thermal stress on the product.

    • Ensure Efficient Heat Transfer: Use a suitable heating bath (e.g., oil bath) and ensure the distillation flask is appropriately sized for the volume of material.

    • Minimize Distillation Time: Do not heat the material for longer than necessary. Once the excess thionyl chloride is removed, increase the temperature to distill the product and collect the desired fraction promptly.

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Core Reaction and Side Reaction Pathway

This diagram illustrates the primary synthetic route from 4-chloronicotinic acid to this compound using thionyl chloride. It also highlights the key side reaction: hydrolysis.

ReactionPathway Start 4-Chloronicotinic Acid (Starting Material) Reagent + SOCl₂ (Thionyl Chloride) (Anhydrous Conditions) Product This compound (Desired Product) Reagent->Product Successful Reaction Byproducts SO₂(g) + HCl(g) (Gaseous Byproducts) Moisture + H₂O (Moisture) SideProduct Hydrolysis (Back to Starting Material) Moisture->SideProduct Undesired Reaction

Caption: The desired reaction pathway versus the undesired hydrolysis side reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose the cause of low yield.

TroubleshootingWorkflow Start Start: Low Yield Observed CheckConversion Analyze Crude Reaction Mixture (TLC, NMR). Is conversion >90%? Start->CheckConversion LowConversion Problem: Incomplete Reaction CheckConversion->LowConversion No HighConversion Problem: Loss During Isolation CheckConversion->HighConversion Yes CheckMoisture Review Anhydrous Technique (Dry glassware/reagents?) LowConversion->CheckMoisture MoistureYes Solution: Improve Drying Procedures & Rerun Reaction CheckMoisture->MoistureYes No MoistureNo Check Reagent & Conditions CheckMoisture->MoistureNo Yes ReagentYes Solution: Use Fresh SOCl₂ & Increase Equivalents MoistureNo->ReagentYes Reagent Issue? ReagentNo Solution: Increase Reflux Time/Temperature & Rerun MoistureNo->ReagentNo Condition Issue? CheckWorkup Review Work-up Procedure (Aqueous wash used?) HighConversion->CheckWorkup WorkupYes Solution: Avoid Aqueous Contact. Remove SOCl₂ by vacuum. CheckWorkup->WorkupYes Yes WorkupNo Review Purification (High vacuum? Temp?) CheckWorkup->WorkupNo No PurificationYes Solution: Optimize Distillation. Use high vacuum, lower temp. WorkupNo->PurificationYes Yes

Caption: A decision tree for troubleshooting low yield in your reaction.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Safety First: Thionyl chloride is corrosive, toxic if inhaled, and reacts violently with water.[10][14][15] All operations must be conducted in a certified chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

Materials & Equipment:

  • 4-chloronicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq, or as solvent)

  • Anhydrous solvent (e.g., toluene, optional)

  • Round-bottom flask, reflux condenser, and drying tube (e.g., with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum distillation apparatus

Procedure:

  • Preparation: Assemble the reaction apparatus (flask and condenser) and flame-dry it under a stream of dry nitrogen or argon to remove all adsorbed moisture. Allow to cool to room temperature under the inert atmosphere.

  • Charging the Flask: To the cooled flask, add 4-chloronicotinic acid. If using a solvent, add it now.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride to the flask via a dropping funnel or syringe at room temperature. The reaction is often exothermic, and gas will evolve.

  • Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Removal of Excess Reagent: After cooling to room temperature, configure the apparatus for distillation. Carefully remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under a gentle vacuum.

  • Product Purification: Once the excess thionyl chloride has been removed, increase the vacuum (to <1 mmHg if possible) and gently heat the flask to distill the this compound. Collect the fraction that distills at the correct temperature and pressure.

  • Storage: The purified product is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.

References

  • Brainly. (2023). Does DMF react with thionyl chloride?
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Thionyl chloride.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂.
  • University of Alabama in Huntsville. (2013). SOP 0079 - Thionyl Chloride.
  • American Chemical Society. (n.d.). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions.
  • National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
  • ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?
  • Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions.
  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid.
  • PrepChem. (n.d.). Synthesis of 4-chloronicotinic acid chloride.
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides.
  • ChemicalBook. (n.d.). 4-Chloronicotinic acid synthesis.
  • PrepChem. (n.d.). Synthesis of Nicotinoyl chloride.
  • ResearchGate. (2018). Synthesis of acid chlorides?
  • BenchChem. (2025). Synthesis of Nicotinoyl Azide from Nicotinic Acid: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Synthesis of nicotinoyl chloride.
  • PubChem. (n.d.). This compound.
  • eJournal UM. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • BenchChem. (2025). Troubleshooting low yield in tributyltin chloride synthesis.

Sources

Technical Support Center: Optimizing Amide Coupling Reactions Between 4-Chloronicotinoyl Chloride and Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond formation, specifically when reacting 4-chloronicotinoyl chloride with sterically hindered amines. The inherent challenges of this transformation—stemming from both electronic and steric factors—often lead to low yields, slow reaction rates, and the formation of unwanted side products.

This document provides in-depth, field-proven insights through a series of frequently asked questions and a comprehensive troubleshooting guide. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between this compound and my sterically hindered amine so slow or not working at all?

The primary challenge lies in the combination of steric hindrance and electronics. Sterically hindered amines (e.g., secondary amines with bulky substituents like tert-butyl or neopentyl groups, or anilines with ortho-substituents) present a physically crowded environment around the nucleophilic nitrogen atom. This bulkiness makes it difficult for the amine to approach the electrophilic carbonyl carbon of the this compound, slowing down the crucial nucleophilic attack step required for amide bond formation.[1][2]

Furthermore, the electronic nature of both reactants can play a role. If the amine is also electron-deficient (e.g., a substituted aniline), its nucleophilicity is further reduced, exacerbating the slow reaction rate.

Q2: What is the best general approach for selecting a base for this reaction?

A stoichiometric amount of a non-nucleophilic, sterically hindered base is typically the best choice. The base serves two critical functions: to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.[3][4]

Using a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) is crucial. These bases are too bulky to compete with the substrate amine in attacking the acyl chloride, thus minimizing side reactions. For particularly challenging reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used to pre-deprotonate the amine, dramatically increasing its reactivity.[5] However, this requires strictly anhydrous conditions.

Q3: How does solvent choice impact the reaction outcome?

Solvent selection is critical. The ideal solvent should fully dissolve your starting materials, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature.

  • Aprotic Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices. DCM is excellent for reactions at or below room temperature. THF is versatile for a wider temperature range. DMF is a highly polar solvent that can help dissolve stubborn starting materials and can accelerate reactions, but be cautious, as it can react with acyl chlorides to form a Vilsmeier reagent, especially at higher temperatures.[6]

  • Aprotic Nonpolar Solvents: Toluene can be beneficial for higher temperature reactions, allowing for azeotropic removal of any trace water if necessary.

Q4: Should I use a catalyst? What does it do?

Yes, for sterically demanding acylations, a nucleophilic catalyst is often essential. The most common and effective catalyst is 4-(Dimethylaminopyridine) (DMAP) .[5][7]

DMAP works by reacting with the this compound to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic and less sterically shielded than the original acyl chloride, making it much more susceptible to attack by the hindered amine.[8] The DMAP is then regenerated, allowing it to participate in the catalytic cycle again.[7] Even a small, catalytic amount (1-10 mol%) can dramatically increase the reaction rate.[9]

Visualizing the Catalytic Advantage: The Role of DMAP

The diagram below illustrates the catalytic cycle of DMAP, showcasing how it transforms a slow reaction into a much more efficient process by creating a highly reactive intermediate.

DMAP_Catalysis cluster_main DMAP Catalytic Cycle AcylChloride 4-Chloronicotinoyl Chloride (R-COCl) Intermediate Highly Reactive N-Acylpyridinium Salt [DMAP-COR]+ Cl- AcylChloride->Intermediate Fast DMAP DMAP Amide Product (R-CONR'R'') Intermediate->Amide Nucleophilic Attack Amine Sterically Hindered Amine (R'-NHR'') RegenDMAP DMAP Amide->RegenDMAP Regenerates Catalyst

Caption: Catalytic cycle of DMAP in the acylation of a hindered amine.

Troubleshooting Guide: From Low Yield to Optimized Protocol

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Very Low or No Product Yield, Starting Material Remains

This is the most common issue and often points to insufficient reactivity.

  • Possible Cause A: Steric + Electronic Deactivation

    • Explanation: The combination of a bulky amine and an electron-poor acyl chloride results in a very high activation energy for the reaction.

    • Solution Pathway:

      • Introduce a Catalyst: Add 5-10 mol% of DMAP to the reaction mixture. This is often the most effective first step.[5][8]

      • Increase Temperature: If the reaction is being run at room temperature, gradually increase the heat. Refluxing in a solvent like THF or toluene may be necessary. Monitor for decomposition of the acyl chloride.

      • Use a Stronger Base: Switch from TEA (pKa of conjugate acid ≈ 10.7) to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKa ≈ 13.5) or consider pre-deprotonation of the amine with NaH in anhydrous THF before adding the acyl chloride.[5]

  • Possible Cause B: Poor Solubility

    • Explanation: If either the amine or the acyl chloride is not fully dissolved, the reaction is limited by the rate of dissolution, leading to an incomplete reaction.

    • Solution Pathway:

      • Change Solvent System: If using DCM, try a more polar solvent like THF or a small amount of DMF to aid solubility.

      • Increase Temperature: Heating the mixture can often improve the solubility of the reactants.

  • Possible Cause C: Hydrolysis of Acyl Chloride

    • Explanation: this compound is highly reactive and will readily react with any trace water in the solvent or on the glassware, converting it to the unreactive 4-chloronicotinic acid.[10]

    • Solution Pathway:

      • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

      • Order of Addition: Add the acyl chloride dropwise to a solution of the amine and base, rather than the other way around.[6] This ensures the acyl chloride immediately encounters the desired nucleophile.

Problem 2: Significant Side Product Formation

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.

  • Possible Cause A: Diacylation

    • Explanation: While less common with highly hindered amines, if the initial amide product is still nucleophilic, it could react with another molecule of the acyl chloride.[5]

    • Solution Pathway:

      • Control Stoichiometry: Use a 1:1 or 1:1.1 ratio of amine to acyl chloride.

      • Slow Addition: Add the acyl chloride solution slowly (e.g., via a syringe pump over 30-60 minutes) to the amine solution to avoid a high concentration of the acylating agent at any point.[5]

  • Possible Cause B: Reaction with Base/Catalyst

    • Explanation: If a non-hindered, nucleophilic base like pyridine is used in stoichiometric amounts, it can compete with the desired amine.

    • Solution Pathway:

      • Use a Hindered Base: Ensure you are using a non-nucleophilic, sterically hindered base like TEA or DIPEA.

      • Use Catalytic DMAP: DMAP is highly nucleophilic but is used in catalytic amounts, minimizing it as a source of side products.[7]

Data-Driven Optimization: Reagent Selection Tables

Use these tables to make informed decisions when designing your experiment.

Table 1: Common Non-Nucleophilic Bases

Base pKa (Conjugate Acid) Structure Key Considerations
Triethylamine (TEA) ~10.7 Et₃N Standard, cost-effective choice. Ensure it is dry.
DIPEA (Hünig's Base) ~10.7 (i-Pr)₂NEt More sterically hindered than TEA, good for preventing side reactions.
2,6-Lutidine ~6.7 C₇H₉N Less basic, useful if your substrate is sensitive to strong bases.

| DBU | ~13.5 | C₉H₁₆N₂ | A very strong, non-nucleophilic base for deprotonating weakly nucleophilic amines. |

Table 2: Solvent Properties and Recommendations

Solvent Dielectric Constant Boiling Point (°C) Use Case
Dichloromethane (DCM) 9.1 40 Good for room temperature reactions, easy to remove.
Tetrahydrofuran (THF) 7.5 66 Versatile, good for a range of temperatures and for reactions involving organometallics (e.g., pre-deprotonation).
Acetonitrile (MeCN) 37.5 82 Polar, can accelerate reactions but must be rigorously dried.

| Toluene | 2.4 | 111 | Excellent for high-temperature reactions. |

Optimized Experimental Protocol: A General Guideline

This protocol provides a robust starting point. Adjust stoichiometry, temperature, and reaction time based on your specific substrates.

Materials:

  • Sterically hindered amine (1.0 eq)

  • This compound (1.1 eq)

  • DIPEA (1.5 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered amine (1.0 eq) and DMAP (0.1 eq).

  • Add anhydrous DCM to dissolve the solids.

  • Add DIPEA (1.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM.

  • Slowly add the this compound solution to the stirring amine solution dropwise over 15 minutes.

  • Monitor the reaction progress by TLC or LC-MS. If no reaction is observed at room temperature after 1-2 hours, gently warm the reaction to reflux (~40°C).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

If your initial experiment fails, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Reaction Start: Low/No Yield Check_Conditions Check Anhydrous Conditions? Start->Check_Conditions Dry_Reagents Solution: Use Dry Solvents/ Glassware Check_Conditions->Dry_Reagents No Add_Catalyst Add DMAP (5-10 mol%) Check_Conditions->Add_Catalyst Yes Dry_Reagents->Start Retry Increase_Temp Increase Temperature (e.g., Reflux in THF) Add_Catalyst->Increase_Temp Still Low Yield Success Reaction Optimized Add_Catalyst->Success Yield Improved Stronger_Base Use Stronger Base (e.g., DBU or NaH) Increase_Temp->Stronger_Base Still Low Yield Increase_Temp->Success Yield Improved Stronger_Base->Success Yield Improved Reassess Re-evaluate Substrate (Is reaction feasible?) Stronger_Base->Reassess Still Low Yield

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • BenchChem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
  • BenchChem. (n.d.). The Role of 4-Dimethylaminopyridine (4-DMAP) as a Superior Acylation Catalyst in Undergraduate Organic Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
  • Chemistry LibreTexts. (2024, February 24). Reactions of Amines.
  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides.
  • CHIMIA. (2015). The Synthesis of Sterically Hindered Amides.
  • Reddit. (2024, September 14). Acid chloride reaction with amine.
  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.

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Technical Support Center: Purification of 4-Chloronicotinamides by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloronicotinamides and related heterocyclic compounds. As a Senior Application Scientist, I understand that while column chromatography is a cornerstone of synthetic chemistry, the unique properties of certain molecules, like chlorinated pyridines, can present specific challenges.[1][2] This guide is designed to provide practical, in-depth solutions to common issues encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles. My goal is to empower you with the expertise to not only solve immediate purification problems but also to develop robust, reliable methods for your future work.

This resource is structured into two main sections: a Troubleshooting Guide for when your experiment is not going as planned, and a Frequently Asked Questions (FAQs) section for method development and best practices.

Troubleshooting Guide

This section addresses specific, common problems encountered during the column chromatography of 4-chloronicotinamides. Each answer provides a diagnosis of the potential cause and a set of actionable solutions.

Q1: My 4-chloronicotinamide is co-eluting with impurities, despite a promising separation on the TLC plate. How can I improve the resolution?

A: This is a frequent issue that often stems from the translation of a 2D separation (TLC) to a 3D system (column).[3] Several factors can cause this discrepancy:

  • Column Overloading: Applying too much crude material for a given column size is the most common cause of poor separation. The stationary phase becomes saturated, and the sample bands broaden significantly, leading to overlap.

    • Solution: A general rule of thumb is to load a mass of crude sample that is 1-5% of the total mass of the stationary phase.[4] For difficult separations (impurities with close Rf values), aim for the lower end of this range (1-2%).

  • Poor Column Packing: An unevenly packed column will have channels, causing the solvent to flow unevenly. This leads to distorted, non-horizontal elution bands and ruins separation.[5]

    • Solution: Always pack your column using the slurry method to minimize air bubbles and ensure a uniform bed.[6][7] Gently tap the column during packing to help the silica settle evenly.

  • Inappropriate Elution Method: Isocratic (constant solvent) elution may not be sufficient for separating compounds with similar polarities.

    • Solution: Implement a gradient elution. Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind.[4][5] This sharpens peaks and improves resolution for complex mixtures.

Q2: I'm experiencing significant loss of my 4-chloronicotinamide product after the column. What are the likely causes and how can I increase my yield?

A: Low recovery is often due to irreversible adsorption or degradation of the compound on the stationary phase. 4-chloronicotinamides can be susceptible to this for two primary reasons:

  • Interaction with Acidic Silica: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol (Si-OH) groups on its surface. The basic pyridine nitrogen in your 4-chloronicotinamide can form a strong ionic interaction with these acidic sites, causing it to remain irreversibly bound to the column.

    • Solution 1 (Deactivation): Deactivate the silica gel before use. This can be done by preparing your eluent with 0.5-1% triethylamine (Et3N). The triethylamine will preferentially bind to the acidic sites on the silica, rendering them neutral and preventing your product from sticking.[8]

    • Solution 2 (Alternative Stationary Phase): If deactivation is insufficient, consider using a different stationary phase. Neutral alumina can be an effective alternative for basic compounds.[9]

  • On-Column Degradation: Although less common for this specific scaffold, some sensitive functional groups can degrade on silica.

    • Solution: You can test for compound stability by performing a 2D TLC. Spot your compound in one corner of a TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[9][10] If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.

Troubleshooting Decision Flowchart

This diagram outlines a logical sequence for diagnosing and resolving poor separation issues.

G start Poor Separation Observed check_tlc Is ΔRf on TLC > 0.2? start->check_tlc optimize_solvent Optimize Solvent System via TLC check_tlc->optimize_solvent No check_load Was Sample Load > 2% of Silica Mass? check_tlc->check_load Yes success Improved Separation optimize_solvent->success reduce_load Reduce Sample Load check_load->reduce_load Yes check_packing Was Column Packed Poorly? (Cracks, Bubbles) check_load->check_packing No reduce_load->success repack Repack Column Using Slurry Method check_packing->repack Yes use_gradient Use Shallow Gradient Elution check_packing->use_gradient No repack->success use_gradient->success

Caption: A decision-making flowchart for troubleshooting poor separation.

Q3: The TLC spots of my purified fractions are streaked or "tailing." How can I get sharper, more defined spots and peaks?

A: Peak tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase.

  • Cause: As mentioned above, the interaction between the basic pyridine and acidic silanol groups is a primary cause. Even if the compound elutes, this strong interaction can slow down a portion of the molecules, causing them to drag or "tail" behind the main band.

  • Solution: The most effective solution is to add a modifier to your mobile phase.

    • For Basic Compounds: Add 0.5-1% triethylamine or pyridine to your eluent. This basic additive neutralizes the acidic sites on the silica gel.

    • For Acidic Impurities: If your crude mixture contains acidic components that are tailing, adding 0.5-1% acetic acid or formic acid to the eluent can help by ensuring they remain in their protonated, less polar form.[10]

  • Additional Cause (Solubility): If the compound is not fully soluble in the mobile phase as it moves down the column, it can cause tailing. This is less common but possible.

    • Solution: Ensure the chosen eluent is a good solvent for your compound. If not, a different solvent system may be required.

Frequently Asked Questions (FAQs)

This section covers essential questions related to setting up a successful purification from the start.

Q1: What is the best stationary phase for purifying 4-chloronicotinamides?

A: For most applications, standard flash-grade silica gel (230-400 mesh) is the appropriate choice.[11] It offers a good balance of resolution, flow rate, and cost. However, given the basic nature of the pyridine ring, you should consider the following:

  • Standard Silica Gel: The default choice. Use with a basic modifier (e.g., triethylamine) in the eluent to prevent peak tailing and product loss.

  • Deactivated Silica Gel: Pre-treated silica gel (often with a base) can be purchased and is a good option if you consistently face issues with compound stability or adsorption.[8]

  • Neutral Alumina: A viable alternative for strongly basic compounds that show irreversible binding to silica.[9]

  • Reversed-Phase Silica (C18): For highly polar nicotinamide derivatives or when normal-phase fails to provide separation, reversed-phase chromatography is a powerful alternative.[9][12] This technique uses a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[13]

Q2: How do I choose the optimal solvent system (mobile phase)?

A: The correct mobile phase is critical and should always be determined using Thin Layer Chromatography (TLC) before packing the column.[2][3] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.[3] This range ensures the compound moves down the column at a reasonable rate, providing good separation from both less polar (higher Rf) and more polar (lower Rf) impurities.

Protocol 1: TLC Solvent System Screening
  • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a TLC plate, draw a starting line with a pencil and spot your crude mixture.

  • Prepare several TLC chambers with different solvent systems of varying polarity (see Table 1).

  • Place one TLC plate in each chamber, ensuring the solvent level is below the starting line.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and visualize the spots (e.g., under a UV lamp).

  • Calculate the Rf for your target spot in each system (Rf = distance traveled by spot / distance traveled by solvent). Select the system that gives an Rf of ~0.3 and good separation from other spots.

Solvent System (v/v) Relative Polarity Typical Applications
100% Hexane or HeptaneVery LowFor non-polar hydrocarbons.
5-20% Ethyl Acetate in HexaneLow to MediumGood starting point for many organic compounds.
30-50% Ethyl Acetate in HexaneMediumFor compounds of moderate polarity like ketones, esters.[14]
70-100% Ethyl AcetateMedium-HighFor more polar compounds with alcohol or amine groups.
5-10% Methanol in DichloromethaneHighFor very polar compounds that do not move in ethyl acetate systems.[15]
Table 1: Common solvent systems for TLC analysis and column chromatography, listed in order of increasing polarity.

Q3: What is the best way to load my crude 4-chloronicotinamide sample onto the column?

A: The method of sample application is critical for achieving a clean separation. The goal is to apply the sample as a narrow, concentrated band at the top of the column.[5] For 4-chloronicotinamides, which may have limited solubility in non-polar starting eluents, dry loading is highly recommended.[5][16]

Protocol 2: Dry Loading the Sample
  • Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).

  • In a round-bottom flask, add a small amount of silica gel (typically 5-10 times the mass of your crude sample).[16]

  • Transfer the solution of your crude product to the flask containing the silica gel.

  • Swirl the flask to ensure the entire sample is adsorbed onto the silica.

  • Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Carefully layer this powder onto the top of your packed column.

  • Gently add a thin layer of sand on top of the sample-silica mixture to prevent it from being disturbed when you add the eluent.[6][16]

Q4: What are the key steps for packing an effective chromatography column?

A: A well-packed column is the foundation of a good separation.[5] The slurry packing method is generally preferred as it minimizes the chances of trapping air bubbles, which can ruin the separation.[7][11]

General Purification Workflow

This diagram illustrates the logical flow from initial analysis to the final purified product.

G cluster_prep 1. Method Development cluster_execution 2. Column Setup & Execution cluster_analysis 3. Analysis & Isolation tlc_analysis TLC Analysis (Find Solvent System, Rf ~0.3) pack_column Pack Column (Slurry Method) tlc_analysis->pack_column load_sample Load Sample (Dry Loading Preferred) pack_column->load_sample elute_column Elute Column (Isocratic or Gradient) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Isolated Pure Product evaporate->final_product

Sources

Technical Support Center: Hydrolysis of 4-Chloronicotinoyl Chloride During Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for a common challenge in organic synthesis: the hydrolysis of 4-chloronicotinoyl chloride during reaction workup. As a highly reactive acylating agent, this compound is a valuable building block, but its sensitivity to water can lead to reduced yields and purification challenges. This resource offers practical, field-proven insights to help you navigate these issues effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The answers provide explanations for the underlying causes and offer actionable solutions.

Q1: My reaction yield is significantly lower than expected after workup, and I suspect hydrolysis of this compound. How can I confirm this and what are the likely byproducts?

A1: Low yields are a frequent consequence of premature hydrolysis of this compound. The primary byproduct of this hydrolysis is 4-chloronicotinic acid.

To confirm hydrolysis, you can analyze your crude product mixture using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Spot your crude product alongside a standard of 4-chloronicotinic acid. The presence of a spot with the same Rf value as the standard is a strong indicator of hydrolysis.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, the presence of a broad singlet corresponding to the carboxylic acid proton of 4-chloronicotinic acid (typically >10 ppm) is a clear sign of hydrolysis.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method to detect the presence of 4-chloronicotinic acid (MW: 157.56 g/mol ) in your crude mixture.

The primary side reaction is the nucleophilic attack of water on the highly electrophilic carbonyl carbon of the acyl chloride.[1] This reaction is typically rapid and exothermic.[1]

Q2: I'm performing an aqueous workup to remove water-soluble impurities. How can I minimize the hydrolysis of my unreacted this compound?

A2: Minimizing hydrolysis during an aqueous workup requires careful control of conditions to limit the exposure of the acyl chloride to water, especially under conditions that accelerate the reaction. Here are several strategies:

  • Use of Cold, Acidified Water: Perform the aqueous wash with ice-cold, dilute acidic water (e.g., 0.1 M HCl). The low temperature slows down the hydrolysis kinetics, and the acidic pH can suppress the reactivity of any catalytic basic species.

  • Rapid Extraction: Minimize the contact time between the organic layer containing your product and the aqueous layer. Perform the separation in a separatory funnel as quickly as possible.

  • Use of Brine: After the initial aqueous wash, a wash with a saturated sodium chloride solution (brine) can help to remove dissolved water from the organic layer.

  • Anhydrous Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) after the aqueous workup to remove any residual water before solvent evaporation.

Q3: My reaction involves an amine nucleophile to form an amide. During the workup, I'm struggling to separate my desired amide from the 4-chloronicotinic acid byproduct. What should I do?

A3: This is a common purification challenge. The acidic nature of the 4-chloronicotinic acid byproduct can be exploited for its removal:

  • Basic Wash: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium carbonate solution. This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, which will partition into the aqueous layer. Your neutral or weakly basic amide product should remain in the organic layer. Be cautious with this step, as a strong base could potentially hydrolyze your desired amide, although this is generally a slower process. The Schotten-Baumann reaction, a common method for amide synthesis from acyl chlorides, is often carried out in the presence of a base to neutralize the HCl byproduct, which can also help to manage any carboxylic acid formation.[2]

  • Column Chromatography: If a basic wash is not sufficient or is incompatible with your product, column chromatography is an effective purification method. 4-chloronicotinic acid is significantly more polar than the corresponding amide and will have a lower Rf value on silica gel.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and properties of this compound.

Q1: What is the stability of this compound in different solvents?

A1: this compound is most stable in anhydrous aprotic solvents. It is crucial to use solvents with very low water content to prevent hydrolysis.

Solvent TypeExamplesStability of this compoundRationale
Aprotic, Non-polar Toluene, Hexane, Dichloromethane (DCM)HighThese solvents do not have reactive protons and are typically used in anhydrous forms, minimizing the chance of hydrolysis.
Aprotic, Polar Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)Moderate to HighWhile aprotic, these solvents can be hygroscopic and must be thoroughly dried before use. DMF can sometimes contain trace amounts of dimethylamine, which can react with the acyl chloride.
Protic Water, Alcohols (e.g., Methanol, Ethanol)Very LowThese solvents contain reactive -OH groups that will readily react with the acyl chloride, leading to rapid decomposition.[3]

Note: Always use freshly dried solvents for reactions involving this compound.

Q2: What are the best practices for storing and handling this compound?

A2: Due to its moisture sensitivity and corrosive nature, strict handling and storage procedures are essential.[4]

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] It should be kept in a cool, dry, and well-ventilated area, away from water, alcohols, and amines.[3]

  • Handling: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of its vapors, which can cause respiratory irritation.[5]

  • Dispensing: When dispensing the reagent, do so under an inert atmosphere to minimize exposure to atmospheric moisture.

Q3: Can I use a base in my reaction mixture when using this compound?

A3: Yes, and it is often necessary. In reactions with nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) is typically added to scavenge the hydrogen chloride (HCl) that is generated as a byproduct.[6] This prevents the protonation of the nucleophile, which would render it unreactive. However, it is critical to ensure that the base is anhydrous, as any water present will be deprotonated to the more nucleophilic hydroxide, which will readily react with the acyl chloride.

Experimental Protocols

Protocol 1: Reaction Workup to Minimize Hydrolysis of this compound

This protocol outlines a standard procedure for working up a reaction mixture containing this compound, designed to minimize its hydrolysis.

Materials:

  • Reaction mixture in an organic solvent

  • Ice-cold 0.1 M HCl

  • Ice-cold saturated sodium bicarbonate solution

  • Ice-cold brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Cool the Reaction Mixture: Before starting the workup, cool the reaction mixture to 0 °C in an ice bath. This will slow down the rate of any potential hydrolysis.

  • Quenching (if applicable): If the reaction needs to be quenched, do so by slowly adding the cold reaction mixture to a stirred, cold solution (e.g., cold water or a cold quenching solution specific to your reaction).

  • Acidic Wash: Transfer the mixture to a separatory funnel and add an equal volume of ice-cold 0.1 M HCl. Gently invert the funnel a few times to mix, then allow the layers to separate. Quickly drain the aqueous layer. This step removes basic impurities.

  • Basic Wash: Add an equal volume of ice-cold saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Gently invert to mix, being careful to vent frequently to release any CO₂ gas that may form. Allow the layers to separate and drain the aqueous layer. This step removes acidic impurities, including any 4-chloronicotinic acid that may have formed.

  • Brine Wash: Wash the organic layer with an equal volume of ice-cold brine. This helps to remove the majority of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for at least 15-20 minutes to ensure all residual water is removed.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain your crude product.

Visualizations

Hydrolysis of this compound

Caption: Mechanism of hydrolysis of this compound.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow start Low Product Yield Observed check_hydrolysis Analyze crude product for 4-chloronicotinic acid (TLC, NMR, LC-MS) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present no_hydrolysis Minimal or No Hydrolysis check_hydrolysis->no_hydrolysis review_workup Review Workup Procedure hydrolysis_present->review_workup Yes check_reagents Check Reactant Quality and Stoichiometry no_hydrolysis->check_reagents No optimize_workup Implement Mitigation Strategies: - Use cold, acidic water - Reduce contact time - Use brine wash - Ensure thorough drying review_workup->optimize_workup re_run_reaction Re-run Reaction with Optimized Workup optimize_workup->re_run_reaction check_conditions Verify Reaction Conditions (Temp., Time) check_reagents->check_conditions other_side_reactions Consider Other Side Reactions check_conditions->other_side_reactions

Caption: Troubleshooting workflow for low product yield.

References

Sources

Preventing the formation of dimers from 4-Chloronicotinoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloronicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful use of this valuable reagent in your experiments. Here, we address a common challenge encountered in the laboratory: the formation of unwanted dimers and other side products. Our goal is to equip you with the knowledge to not only solve these issues but to prevent them from occurring in the first place.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of dimer formation when using this compound?

A1: The primary cause of dimer formation is the in-situ generation of a highly reactive ketene intermediate. This typically occurs when a strong, non-nucleophilic tertiary amine base, such as triethylamine (TEA), is used to scavenge the HCl byproduct of the acylation reaction. The base can abstract a proton from the carbon adjacent to the carbonyl group, leading to the elimination of HCl and the formation of a ketene. This ketene can then undergo a [2+2] cycloaddition with another ketene molecule to form a diketene dimer.[1][2]

Q2: I've observed a dark brown coloration in my reaction mixture. Is this related to dimer formation?

A2: The appearance of a dark brown or black color upon addition of a tertiary amine base to an acyl chloride solution can be indicative of side reactions, including polymerization or the formation of complex byproducts.[3] While not exclusively a sign of dimerization, it suggests that the reaction conditions may be too harsh, potentially promoting the formation of unstable intermediates like ketenes which can lead to a variety of colored oligomeric and polymeric materials.

Q3: How can I detect the presence of dimers in my reaction mixture?

A3: Dimer formation can be detected using standard analytical techniques. On Thin Layer Chromatography (TLC), the dimer will appear as a distinct spot, typically with a different Rf value than your starting material and desired product. For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weight of the dimer. Nuclear Magnetic Resonance (NMR) spectroscopy will also show a unique set of peaks corresponding to the dimer's structure.

Q4: Is this compound particularly prone to dimerization compared to other acyl chlorides?

A4: While all acyl chlorides with an α-hydrogen are susceptible to ketene formation and subsequent dimerization, the electronic properties of the pyridine ring in this compound can influence its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom can affect the acidity of the α-proton, potentially influencing the rate of ketene formation. However, the fundamental principles of preventing this side reaction remain the same.

Troubleshooting Guide

Issue 1: Low Yield of Desired Product and Presence of a Significant Side Product

Symptoms:

  • TLC analysis shows a prominent, unexpected spot.

  • LC-MS analysis reveals a species with a molecular weight corresponding to the dimer of this compound.

  • The isolated yield of the desired acylated product is lower than expected.

Root Cause Analysis and Solutions:

The most probable cause is the formation of a ketene intermediate followed by dimerization. The choice of base and reaction temperature are critical factors.

Solutions:

  • Change the Base: Switch from a strong, non-nucleophilic base like triethylamine to a milder, nucleophilic base such as pyridine. Pyridine acts as a nucleophilic catalyst, activating the acyl chloride towards reaction with your desired nucleophile without being basic enough to efficiently promote ketene formation.[2]

  • Optimize Reaction Temperature: Perform the reaction at a lower temperature. Acylation reactions with acyl chlorides are often exothermic.[4] Running the reaction at 0 °C or even -20 °C can significantly slow down the rate of ketene formation relative to the desired acylation.[5]

  • Slow Addition of Reagents: Add the this compound solution dropwise to the mixture of your substrate and base. This maintains a low concentration of the acyl chloride at any given time, favoring the reaction with your nucleophile over self-condensation.[2]

Issue 2: Formation of a Dark, Tarry Substance in the Reaction Flask

Symptoms:

  • The reaction mixture turns dark brown or black upon addition of the base or acyl chloride.

  • Work-up is difficult due to the presence of insoluble, tar-like material.

  • The desired product is obtained in very low yield, if at all.

Root Cause Analysis and Solutions:

This is often a sign of extensive side reactions, including polymerization initiated by ketene intermediates or other decomposition pathways.

Solutions:

  • Ensure Anhydrous Conditions: Acyl chlorides are highly sensitive to moisture.[6][7] Ensure all glassware is oven-dried and all solvents and reagents are anhydrous. The presence of water can lead to hydrolysis of the acyl chloride to the corresponding carboxylic acid, which can complicate the reaction and contribute to byproduct formation.

  • Use High-Purity Reagents: Impurities in the this compound or the solvent can initiate polymerization or other side reactions. It is advisable to use freshly purified solvents and high-purity reagents.

  • Re-evaluate the Stoichiometry: Ensure the correct stoichiometry of all reactants. An excess of the base, particularly a strong one, can exacerbate the problem.

Diagram: Proposed Mechanism of Dimer Formation

Dimerization_Mechanism cluster_ketene_formation Step 1: Ketene Formation cluster_dimerization Step 2: Dimerization Acyl_Chloride This compound Enolate Enolate Intermediate Acyl_Chloride->Enolate + Base - Et3NH+Cl- Base Triethylamine (Et3N) Ketene Ketene Intermediate Enolate->Ketene Elimination Ketene1 Ketene Dimer Diketene Dimer Ketene1->Dimer [2+2] Cycloaddition Ketene2 Ketene Ketene2->Dimer

Caption: Proposed mechanism for the dimerization of this compound.

Experimental Protocols

Protocol 1: General Acylation Using Pyridine as a Base (Recommended)

This protocol is designed to minimize the risk of dimer formation.

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve your nucleophilic substrate (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Add pyridine (1.1 - 1.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

    • Add the this compound solution dropwise to the stirring substrate solution over 15-30 minutes.

    • Monitor the reaction progress by TLC.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir until completion.

  • Work-up:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Acylation Using Triethylamine (Use with Caution)

If triethylamine is the required base for your specific transformation, the following precautions are essential to minimize dimer formation.

  • Preparation:

    • Under an inert atmosphere, dissolve your nucleophilic substrate (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in an oven-dried flask.

    • Cool the mixture to -20 °C or lower using a dry ice/acetone bath.

  • Reaction:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add the this compound solution very slowly (dropwise) to the cold, stirring substrate solution.

    • Maintain the low temperature throughout the addition and for the duration of the reaction.

    • Monitor the reaction closely by TLC.

  • Work-up:

    • Follow the work-up procedure outlined in Protocol 1.

Troubleshooting Workflow

Sources

Technical Support Center: Improving the Solubility of 4-Chloronicotinoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling reaction products derived from 4-Chloronicotinoyl chloride. As a highly reactive and versatile building block, this compound is frequently used to synthesize a wide range of amide and ester derivatives, particularly in the fields of agrochemicals and pharmaceuticals.[1] However, the planar, heterocyclic nature of the nicotinoyl core, combined with various substituents introduced during synthesis, often leads to crystalline products with poor solubility in common organic solvents and aqueous media. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address these common solubility challenges.

Section 1: Understanding the Core Problem: Why Are My Products Insoluble?

This section addresses the fundamental chemical principles governing the solubility of this compound derivatives.

Q1: What are the typical reaction products of this compound, and what are their general solubility characteristics?

This compound is an acyl chloride.[2] Its primary reactions involve nucleophilic acyl substitution with amines and alcohols.

  • Reaction with Amines: Forms N-substituted 4-chloronicotinamides. These are amides.

  • Reaction with Alcohols/Phenols: Forms 4-chloronicotinate esters.[3][4][5]

The solubility of these products is a complex interplay of several factors:

  • Hydrogen Bonding: Primary and secondary amides can act as both hydrogen bond donors and acceptors. Esters, lacking an N-H bond, can only act as hydrogen bond acceptors. This generally makes amides more soluble in protic solvents than comparable esters.[6][7][8]

  • Polarity and Crystallinity: The rigid pyridine ring and the presence of a halogen can promote molecular packing into a stable crystal lattice. High lattice energy requires more energy to overcome during dissolution, resulting in lower solubility.

  • The "R" Group: The nature of the substituent from the amine or alcohol is critical. Large, non-polar (lipophilic) alkyl or aryl groups will significantly decrease solubility in polar solvents like water, while the inclusion of polar functional groups (e.g., hydroxyls, ethers, or additional amines) can increase it.

Q2: My reaction was homogenous, but the product precipitated during the aqueous work-up. What happened?

This is a classic sign of a product that is soluble in the organic reaction solvent (e.g., Dichloromethane, THF) but insoluble in water. During the work-up, as the organic solvent is removed or when the reaction mixture is washed with water, the product's solubility limit in the new medium is exceeded, causing it to "crash out" or precipitate. This is not necessarily a problem and is often used as a method of purification, but it can be problematic if the product becomes an unmanageable solid or requires a specific solvent for the next step.

Section 2: Troubleshooting Guide: My Product Has Precipitated Unexpectedly

Encountering an insoluble product can halt a project. This guide provides a logical workflow to address the issue, whether it occurs during the reaction or post-purification.

Troubleshooting Decision Workflow

Below is a visual guide to systematically troubleshoot a solubility problem.

G cluster_0 Problem Identification cluster_1 Immediate Actions (In-situ) cluster_2 Resolution cluster_3 Post-Purification Issue start Product Precipitated action1 Add Co-solvent (e.g., DMF, THF, Dioxane) start->action1 During Reaction/Work-up action2 Apply Gentle Heat (e.g., 40-50 °C) action1->action2 check1 Is Product Soluble? action2->check1 outcome1 Proceed to Work-up / Next Step check1->outcome1 Yes outcome2 Isolate Solid & Proceed to Offline Solubility Screen (See Protocol 1) check1->outcome2 No start2 Purified solid won't dissolve in desired solvent action3 Perform Systematic Solvent Screen (See Protocol 1) start2->action3 action4 Attempt pH-Mediated Dissolution (See Protocol 2) action3->action4

Caption: A decision tree for addressing product precipitation.

Q3: I've isolated my product, but now I can't dissolve it for NMR analysis or for the next reaction. What's the best approach?

The most effective method is a systematic solvent screen on a very small scale. This prevents wasting valuable material.

  • Start with Common Solvents: Test solubility in deuterated solvents first if NMR is the goal (e.g., DMSO-d6, CDCl3, MeOD).

  • Expand to a Broader Panel: If common solvents fail, move to a wider range of polar aprotic and protic solvents. (See Protocol 1).

  • Consider Temperature: Gently warming the sample can often overcome the energy barrier to dissolution.

  • Utilize pH: For products with the basic pyridine nitrogen, acidification can protonate the nitrogen, forming a salt that is often much more soluble in polar solvents, especially water or methanol. (See Protocol 2).

Section 3: FAQs: Proactive Strategies and Specific Scenarios

Q4: How can I proactively choose a reaction solvent to avoid solubility issues from the start?

While predicting solubility is difficult, you can make an educated choice. The reaction of an acyl chloride with an amine or alcohol is typically fast and can be run in a variety of solvents.[9][10]

  • Consider the Reactants: If your amine or alcohol is large and non-polar, anticipate that the product will also be non-polar. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are good starting points.

  • Consider the Product: If you anticipate a highly crystalline or rigid product, consider using a more powerful polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) from the outset. These solvents are excellent at dissolving a wide range of organic molecules. A recent study highlighted how solvent choice can dramatically influence the outcome of reactions involving acyl chlorides.[11]

Q5: My product needs to be in an aqueous buffer for a biological assay. It's completely insoluble. What are my options?

This is a major hurdle in drug development.[12][13] Here are the standard approaches, from simplest to most complex:

  • Co-solvent System: First, try dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then diluting this stock solution into your aqueous buffer.[14] Most cell-based assays can tolerate up to 0.5-1% DMSO.

  • pH Adjustment: As detailed in Protocol 2, attempt to dissolve the compound in an acidic buffer. The protonated pyridinium salt may be sufficiently soluble.[15]

  • Formulation Aids: If the above methods fail, you may need to use formulation technologies. These are specialized techniques to enhance aqueous solubility:[12][14]

    • Cyclodextrins: These are host molecules that can encapsulate the non-polar parts of your drug, presenting a more soluble exterior.

    • Surfactants: Using surfactants above their critical micelle concentration can create micelles that solubilize the drug.[16]

    • Solid Dispersions: Creating an amorphous solid dispersion of your compound in a water-soluble polymer can improve its dissolution rate and apparent solubility.[14]

Table 1: Properties of Common Solvents for Solubility Screening

Solvent Abbreviation Polarity Boiling Point (°C) Key Characteristics & Use Cases
Dichloromethane DCM Polar Aprotic 40 Good for non-polar to moderately polar compounds. Volatile.
Tetrahydrofuran THF Polar Aprotic 66 Ethereal solvent, good for a wide range of compounds.[10]
Acetonitrile ACN Polar Aprotic 82 Common HPLC solvent, good for moderately polar compounds.
Ethyl Acetate EtOAc Moderately Polar 77 Ester solvent, good for purification but less powerful for dissolving.
Methanol MeOH Polar Protic 65 Can H-bond. Good for polar compounds.
Dimethylformamide DMF Polar Aprotic 153 "Universal" organic solvent, high boiling point.[17]

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | Excellent solvent for polar/heterocyclic compounds. High boiling point. |

Section 4: Experimental Protocols

These protocols provide step-by-step guidance for systematically addressing solubility issues.

Protocol 1: Systematic Solvent Screening for a Poorly Soluble Compound

This protocol uses a small amount of material to efficiently identify a suitable solvent.

G cluster_0 Preparation cluster_1 Screening at Room Temperature cluster_2 Heating Step cluster_3 Decision & Iteration prep1 Aliquot ~1-2 mg of solid into several small vials step1 Add 100 µL of first solvent (e.g., CDCl3) prep1->step1 step2 Vortex / Sonicate for 1-2 minutes step1->step2 obs1 Observe Solubility step2->obs1 step3 Heat vial to 40-50 °C for 5 minutes obs1->step3 Insoluble rec1 Record Result: (Insoluble, Partially, Soluble) obs1->rec1 Soluble obs2 Observe Solubility step3->obs2 obs2->rec1 Soluble or Not next1 Move to next solvent (e.g., DMSO-d6) rec1->next1 Repeat for all solvents next1->step1 Repeat for all solvents fin Select best solvent for scale-up

Caption: Workflow for systematic solvent screening.

Methodology:

  • Preparation: Into a series of 0.5 mL vials, weigh approximately 1-2 mg of your purified, dry product.

  • Initial Screen (Room Temp): To the first vial, add 100 µL of your first test solvent (e.g., Dichloromethane). Vortex vigorously for 30 seconds, then sonicate for 1 minute.

  • Observation: Visually inspect the vial against a dark background. Note if the compound is fully soluble, partially soluble, or insoluble.

  • Heating Step: If the compound is not fully soluble, warm the vial to 40-50 °C in a heat block or water bath for 5 minutes. Vortex again.

  • Final Observation: Observe solubility again. A compound soluble only upon heating may precipitate upon cooling.

  • Record and Repeat: Record your observations in a table. Repeat steps 2-5 for each solvent you wish to test (e.g., THF, Acetonitrile, Methanol, DMF, DMSO).

Protocol 2: pH-Mediated Dissolution for Aqueous Solubility

This protocol leverages the basicity of the pyridine ring to form a more soluble salt.

Methodology:

  • Preparation: Weigh 5 mg of your 4-chloronicotinamide or nicotinate product into a glass vial.

  • Initial Suspension: Add 0.5 mL of deionized water. The compound will likely remain as a suspension.

  • Acidification: Add 1 M Hydrochloric Acid (HCl) dropwise while stirring or vortexing. Typically, only 1.0 to 1.2 equivalents are needed relative to your compound.

  • Observation: Continue adding acid dropwise until the solid fully dissolves. The solution may become clear. Check the pH with a pH strip; it should be in the acidic range (pH 1-3).

  • Dilution: Once dissolved, you can dilute this acidic stock solution with your desired aqueous buffer for further experiments. Be mindful that diluting into a high pH buffer may cause the free base to precipitate again if the final pH rises above the pKa of the pyridinium ion.

  • Validation: This method is excellent for preparing samples for injection-based analyses (LC-MS, HPLC) or for creating stock solutions for biological assays where an acidic pH is tolerable.

References
  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.

  • Slideshare. (n.d.). Methods of solubility enhancements.

  • Khadka, P., et al. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Savjani, K. T., et al. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.

  • DeRuiter, J. (2005). Principles of Drug Action 1, Spring 2005, Amides.

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.

  • Chemistry Stack Exchange. (2020). Solubility of Amides.

  • Open Oregon Educational Resources. (n.d.). 7.4 Esters and Amides – Introductory Organic Chemistry.

  • Google Patents. (2019). WO2019122084A1 - Process for the preparation of nicotinamide riboside chloride derivatives.

  • eJournal UM. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.

  • ResearchGate. (2018). Synthesis of acid chlorides?

  • Science.gov. (n.d.). factors affecting solubility: Topics by Science.gov.

  • Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol.

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.

  • Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing.

  • ChemBK. (2024). 2-Chloronicotinyl chloride.

  • Benchchem. (n.d.). Nicotinoyl Chloride | High-Purity Reagent for Research.

  • PrepChem.com. (n.d.). Synthesis of nicotinoyl chloride hydrochloride.

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination.

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.

  • PubChem. (n.d.). This compound.

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.

  • Common Conditions. (n.d.). Amine to Amide (via Acid Chloride).

  • ResearchGate. (2015). What is the proper conditions ( solvent, catalyst and temperature ) to react primary aromatic amine with nicotinoyl chloride hydrochloride ?

  • Sigma-Aldrich. (n.d.). 6-Chloronicotinoyl chloride 97.

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Technical Support Center: Managing Exotherms in Large-Scale Reactions with 4-Chloronicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 4-Chloronicotinoyl chloride. This document is designed for researchers, chemists, and process development professionals who are working with this highly reactive intermediate. The focus of this guide is to provide practical, in-depth answers and troubleshooting strategies for managing the significant exothermic potential of reactions involving this compound, particularly during scale-up.

Section 1: Understanding the Core Hazards - Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of this compound and the associated thermal risks.

Q1: What is this compound and why is it so reactive?

A: this compound (CAS No. 100791-00-2) is an acyl chloride derivative of 4-chloronicotinic acid.[1] Its high reactivity stems from the acyl chloride functional group (-COCl). The carbon atom in the acyl chloride group is bonded to two highly electronegative atoms: oxygen and chlorine.[2] These atoms strongly withdraw electron density, making the carbon highly electrophilic (electron-deficient) and thus extremely susceptible to attack by nucleophiles.[2][3] This inherent reactivity makes it a valuable reagent for forming amide and ester bonds but also presents a significant safety challenge.

Q2: What are the primary causes of exotherms in reactions with this compound?

A: The primary cause of heat generation is the nucleophilic acyl substitution reaction.[4] Acyl chlorides react vigorously, and often violently, with a wide range of nucleophiles.[2] Key exothermic reactions include:

  • Reaction with Amines: Forms amides, a common and typically very fast and exothermic process.

  • Reaction with Alcohols or Phenols: Forms esters. This reaction is also highly favorable and releases significant heat.[4]

  • Reaction with Water: Hydrolysis to the corresponding carboxylic acid (4-chloronicotinic acid) and hydrogen chloride (HCl) gas. This reaction is extremely rapid and violent, especially with bulk water.[5][6][7] Even atmospheric moisture can cause the compound to fume.[3]

Each of these reactions generates a substantial amount of heat that must be carefully managed.

Q3: What is a "thermal runaway" and why is it a critical concern during scale-up?

A: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The process creates a positive feedback loop: the heat generated by the reaction increases the overall temperature of the reaction mass, which in turn accelerates the reaction rate, leading to even faster heat generation.[8] This can cause a rapid, uncontrolled spike in temperature and pressure, potentially resulting in reactor rupture, explosion, and the release of toxic materials.

This is a major concern during scale-up due to the "surface-area-to-volume" problem. As a reactor's size increases, its volume (which dictates heat generation) grows by a cube function (V ∝ r³), while its surface area (which dictates heat removal) only grows by a square function (A ∝ r²).[9] This fundamental principle means that large-scale reactors are inherently less efficient at dissipating heat than their laboratory-scale counterparts, making them far more susceptible to thermal runaways.

Q4: What are the hazardous decomposition products of this compound reactions?

A: Under conditions of thermal runaway or in the event of a fire, the decomposition of this compound and its reaction mixtures can release several hazardous substances. These include Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), and corrosive Hydrogen Chloride (HCl) gas.[5][6][10]

Section 2: Proactive Safety by Design - Pre-Reaction Planning & Assessment

Before any large-scale reaction, a thorough understanding of the reaction's thermal profile is not just recommended—it is a critical safety requirement.

Q: How can I quantitatively assess the exothermic potential of my reaction before scaling up?

A: The most reliable method is to use calorimetry. Techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) are essential tools for generating the data needed for a robust safety assessment.[8][11]

  • Reaction Calorimetry (RC): Performed in a specialized reactor (e.g., an RC1 calorimeter), this technique measures the rate of heat evolution in real-time under process-like conditions. It allows you to determine the total heat of reaction and how that heat is released over time as the reagent is added.[12]

  • Differential Scanning Calorimetry (DSC): This technique is used to assess the thermal stability of reactants, intermediates, products, and waste streams.[8] It can identify decomposition temperatures and the energy released during decomposition, which is crucial for defining the maximum safe operating temperature.

Experimental Protocol: Conceptual Reaction Calorimetry Study
  • Setup: The RC1 calorimeter is configured to mimic the proposed large-scale reactor conditions (stirring rate, initial temperature, etc.).[12]

  • Charge: The reactor is charged with the nucleophile, solvent, and any catalysts or bases.

  • Controlled Addition: this compound is added at a controlled, pre-determined rate via a dosing pump.

  • Monitoring: The temperature of the reaction mass and the cooling jacket are monitored continuously. The instrument calculates the heat flow in real-time.

  • Analysis: The data is analyzed to determine the key safety parameters outlined in the table below.

Table 1: Key Safety Parameters from Calorimetry Studies
ParameterDescriptionImportance for Scale-Up
Heat of Reaction (ΔHr) The total amount of energy released per mole of limiting reactant.Determines the total heat load the cooling system must handle.
Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mass by 1°C.Essential for calculating the adiabatic temperature rise.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling were to fail (ΔTad = |ΔHr| / Cp).A high ΔTad indicates a high-risk reaction. This value must not exceed the safety margin below the decomposition temperature.
Max Temp of Synthesis Reaction (MTSR) The maximum temperature the reaction could reach under runaway conditions, considering the accumulation of unreacted reagent.The MTSR must be significantly lower than the decomposition temperature of the reaction mixture.

Section 3: Troubleshooting Guide - Real-Time Exotherm Management

This section provides direct, actionable advice for issues encountered during a large-scale reaction.

Q: My reaction temperature is rising uncontrollably after I started adding the this compound. What is the immediate course of action?

A: This is a potential thermal runaway scenario. You must act immediately and decisively.

Immediate Actions:

  • STOP THE ADDITION: Immediately halt the feed of this compound. This is the most critical step to prevent adding more fuel to the exotherm.

  • MAXIMIZE COOLING: Apply full cooling to the reactor jacket. If available, activate any secondary emergency cooling systems.

  • ENSURE AGITATION: Verify that the agitator is running at full speed. Proper mixing is crucial for efficient heat transfer to the reactor walls.

  • PREPARE TO QUENCH: If the temperature continues to rise despite these measures, prepare for an emergency quench.

Root Cause Analysis & Prevention:

  • Addition Rate: The most common cause is adding the acyl chloride too quickly for the cooling system to handle.[13] Solution: The protocol must be revised to use a much slower, controlled addition rate determined from calorimetry data.

  • Cooling Capacity: The reactor's cooling system may be insufficient for the scale and speed of the reaction. Solution: Scale-up calculations must validate that the heat removal rate exceeds the maximum heat generation rate.

  • Accumulation: If the reaction is slow to initiate, the acyl chloride can accumulate. When the reaction finally starts, it does so with a large amount of unreacted material, causing a massive exotherm. Solution: Ensure reaction initiation before proceeding with the bulk of the addition.

G start Temperature Spike Detected (Deviation from Profile) stop_addition IMMEDIATE ACTION: Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_agitation Verify Agitation max_cooling->check_agitation decision Is Temperature Stabilizing? check_agitation->decision stabilized Hold and Monitor. Investigate Root Cause. decision->stabilized Yes emergency EMERGENCY: Execute Quench Protocol decision->emergency No

Caption: Workflow for responding to a rapid temperature spike.

Q: How do I safely quench a large-scale reaction involving unreacted this compound?

A: Quenching a reactive acyl chloride at scale is a hazardous operation that must be planned carefully. Never add the quenching agent directly to the hot reactor. This can cause a violent, explosive evolution of gas and heat. The safest method is a "reverse quench."

Protocol: Safe Reverse Quenching
  • Preparation: In a separate, appropriately sized vessel equipped with an agitator and powerful cooling, prepare the quenching solution (see Table 2). Cool this solution to 0-5°C.

  • Inerting: Ensure both the reaction vessel and the quench vessel are under an inert atmosphere (e.g., Nitrogen).

  • Slow Transfer: Slowly transfer the contents of the reaction vessel into the vigorously stirred, cooled quenching solution. The rate of transfer should be slow enough to allow the quench vessel's cooling system to maintain a low temperature.

  • Monitoring: Monitor the temperature of the quench vessel continuously.[14] Be prepared to stop the transfer if the temperature rises too quickly.

  • Completion: Once the transfer is complete, allow the quenched mixture to stir at a low temperature for a sufficient time to ensure all the acyl chloride has been neutralized.

Table 2: Comparison of Common Quenching Agents for Acyl Chlorides
Quenching AgentReaction ProductProsCons
Water Carboxylic Acid + HClInexpensive, readily available.[14]Extremely violent reaction, massive HCl off-gassing, can be difficult to control.[5][7]
Methanol / Ethanol Ester + HClReaction is typically less violent than with water.[14][15]Generates HCl gas, introduces a flammable solvent.
Isopropanol Ester + HClLess volatile and flammable than methanol. Reaction is generally controllable.More expensive, produces more organic waste.
Dilute Aqueous Base (e.g., NaOH, NaHCO3) Carboxylate Salt + NaClNeutralizes the acyl chloride and the HCl byproduct simultaneously.Can be highly exothermic; potential for saponification of ester products.

Section 4: Advanced Control Strategies for Scale-Up

For highly exothermic and fast reactions, traditional batch processing can reach its safety limits quickly. Modern process technology offers safer alternatives.

Q: Are there better alternatives to batch reactors for these types of reactions?

A: Yes. Continuous flow chemistry is an excellent strategy for managing dangerous exotherms.[16] Instead of mixing all reagents in a large pot, reactants are pumped through narrow tubes or channels where they mix and react in a small, well-defined volume.

Key Advantages of Flow Chemistry:

  • Superior Heat Transfer: The extremely high surface-area-to-volume ratio of microreactors allows for near-instantaneous removal of heat, preventing the buildup of temperature.[13]

  • Enhanced Safety: The amount of reacting material at any given moment is very small, drastically reducing the risk associated with a potential runaway.

  • Precise Control: Flow rates and temperature can be modulated in real-time to maintain optimal and safe conditions.[16]

G cluster_0 Batch Reactor cluster_1 Flow Reactor batch_reactor Large Volume Poor Heat Transfer (Low Surface Area / Volume) batch_exotherm Exotherm Risk batch_reactor->batch_exotherm Heat Accumulates flow_reactor Small Reaction Volume Excellent Heat Transfer (High Surface Area / Volume) flow_control Precise Control flow_reactor->flow_control Heat Removed Instantly

Caption: Comparison of exotherm management in batch vs. flow reactors.

References

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.
  • Removing oxalyl chloride from acid chloride intermediate in ester form
  • SAFETY DATA SHEET - 2-Chloronicotinyl chloride. (2009). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloronicotinoyl Chloride. (2025). TCI Chemicals.
  • Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymeriz
  • SAFETY DATA SHEET - 2-Chloronicotinoyl chloride. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloronicotinoyl chloride. (2009). Fisher Scientific.
  • This compound | CAS No. 100791-00-2.
  • Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. (2016). Janssen R&D.
  • 2-Chloronicotinoyl chloride. Apollo Scientific.
  • Acyl Chlorides (A-Level). ChemistryStudent.
  • This compound | 100791-00-2. Sigma-Aldrich.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • Reactions of Acyl Chlorides with W
  • an introduction to acyl chlorides (acid chlorides). Chemguide.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025).
  • Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Acyl Chlorides and Acid Anhydrides. (2018). chemrevise.
  • This compound | 100791-00-2. Sigma-Aldrich.
  • This compound | C6H3Cl2NO. PubChem.
  • This compound | 100791-00-2. BLD Pharm.
  • Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. (2022). MDPI.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
  • site specific abstraction reactions and thermodynamics of adduct formation studied by observ
  • Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction. (2025).
  • Managing Exothermic Reactions Involving 4-Chloro-2-methyl-3-nitropyridine. Benchchem.
  • Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity. (2022). MOST Wiedzy.

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Validation & Comparative

A Senior Application Scientist's Guide to Amide Synthesis: 4-Chloronicotinoyl Chloride in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of amides is a cornerstone of molecular construction. The robustness of the amide bond is central to the structure of peptides, polymers, and a vast array of pharmaceuticals. The choice of acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of the synthetic strategy. This guide provides an in-depth comparison of 4-Chloronicotinoyl chloride with other common acylating agents, offering field-proven insights and experimental guidance to inform your selection process.

The Critical Choice: Understanding Acylating Agents in Amide Synthesis

The formation of an amide bond, in essence, involves the reaction of a carboxylic acid derivative with an amine. However, the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures, leading to side reactions and decomposition of sensitive substrates. To overcome this, the carboxylic acid is "activated" by converting it into a more reactive species – an acylating agent. The ideal acylating agent should be reactive enough to acylate the amine efficiently but selective enough to avoid unwanted side reactions with other functional groups.

This guide will delve into the characteristics of various classes of acylating agents, with a special focus on the utility of this compound, a heteroaromatic acyl chloride with unique electronic properties.

This compound: A Highly Reactive Acylating Agent

This compound is a derivative of nicotinic acid (Vitamin B3) and belongs to the class of heteroaromatic acyl chlorides. Its reactivity is significantly influenced by the electronic properties of the pyridine ring and the presence of the chloro substituent.

Structural Features and Reactivity

The carbonyl carbon of this compound is highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. Furthermore, the pyridine ring, being an electron-deficient aromatic system, further enhances the electrophilicity of the carbonyl carbon. The chloro substituent at the 4-position of the pyridine ring exerts an additional electron-withdrawing inductive effect, making this compound a more potent acylating agent than its parent compound, nicotinoyl chloride. This heightened reactivity allows for the acylation of even weakly nucleophilic amines under mild conditions.

Reactivity_of_4-Chloronicotinoyl_Chloride cluster_molecule This compound cluster_effects Electronic Effects cluster_result Consequence mol Cl-Py-COCl inductive Inductive Effect (-I) of Carbonyl Oxygen and Acyl Chlorine pyridine Electron-Deficient Pyridine Ring chloro Electron-Withdrawing 4-Chloro Substituent reactivity Increased Electrophilicity of Carbonyl Carbon => High Reactivity inductive->reactivity pyridine->reactivity chloro->reactivity

Caption: Electronic factors contributing to the high reactivity of this compound.

Advantages in Amide Synthesis
  • High Reactivity: Allows for rapid reactions, often at room temperature, and the acylation of less reactive amines.

  • Versatility: Can be used to synthesize a wide range of amides, including those with pharmaceutical relevance.

  • Good Leaving Group: The chloride ion is an excellent leaving group, driving the reaction to completion.

Considerations and Limitations
  • Moisture Sensitivity: Like most acyl chlorides, it is highly sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Reactions must be carried out under anhydrous conditions.

  • Corrosive Byproduct: The reaction produces hydrochloric acid (HCl), which must be neutralized with a base.

  • Potential for Side Reactions: Its high reactivity can sometimes lead to a lack of selectivity in molecules with multiple nucleophilic sites.

A Comparative Analysis of Acylating Agents

The selection of an acylating agent is a nuanced decision based on the specific requirements of the synthesis. Here, we compare this compound with other common classes of acylating agents.

Other Acyl Chlorides (e.g., Benzoyl Chloride, Acetyl Chloride)

Simple aromatic and aliphatic acyl chlorides are widely used due to their high reactivity and commercial availability.

  • Reactivity Comparison: this compound is expected to be more reactive than benzoyl chloride due to the additional electron-withdrawing effect of the pyridine ring and the 4-chloro substituent. This can be advantageous for challenging acylations.

  • Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism, similar to this compound.

Amide_Synthesis_Acyl_Chloride reagents R-COCl + R'-NH2 (Acyl Chloride + Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product R-CONHR' + HCl (Amide + HCl) intermediate->product Elimination of Cl-

Caption: General mechanism for amide synthesis using an acyl chloride.

Acid Anhydrides (e.g., Acetic Anhydride, Succinic Anhydride)

Acid anhydrides are generally less reactive than acyl chlorides, which can be an advantage in terms of selectivity.

  • Reactivity: Less reactive and less sensitive to moisture compared to acyl chlorides.

  • Byproducts: The byproduct is a carboxylic acid, which is less corrosive than HCl but still requires a base for neutralization.

  • Efficiency: Only one of the two acyl groups of the anhydride is incorporated into the amide, leading to lower atom economy.

Peptide Coupling Reagents (e.g., DCC, EDC, HATU)

These reagents are indispensable in peptide synthesis and for the formation of amides from carboxylic acids under mild conditions, especially when dealing with sensitive substrates and the need to avoid racemization.

  • Mechanism: They activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides or an active ester for uronium/phosphonium salts) which then reacts with the amine.

  • Advantages: Mild reaction conditions, low risk of racemization for chiral substrates, and high yields are often achievable.[1]

  • Disadvantages: These reagents are generally more expensive than acyl chlorides and can generate stoichiometric amounts of byproducts that may be difficult to remove.

Data-Driven Comparison of Acylating Agents

While direct comparative studies for this compound are not extensively available, we can extrapolate its performance based on its chemical properties and data from related compounds.

Acylating Agent ClassReactivityTypical YieldsReaction ConditionsCostKey AdvantagesKey Disadvantages
This compound Very HighExpected to be HighMild (often RT)ModerateHigh reactivity for challenging substratesMoisture sensitive, corrosive HCl byproduct
Other Acyl Chlorides HighHighMild to ModerateLow to ModerateReadily available, high reactivityMoisture sensitive, corrosive HCl byproduct
Acid Anhydrides ModerateGood to HighMild to ModerateLowLess moisture sensitive, non-corrosive byproductLower atom economy
Peptide Coupling Reagents Variable (Tunable)Very HighVery MildHighHigh yields, low racemization, mild conditionsExpensive, byproduct removal can be challenging

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for representative amide synthesis reactions.

General Protocol for Amide Synthesis using this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the amine (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.1 equiv.) in the same solvent dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated solution of sodium bicarbonate to remove any unreacted acyl chloride, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Workflow_Acyl_Chloride start Dissolve Amine and Base in Anhydrous Solvent add_acyl Add this compound Solution Dropwise at 0 °C start->add_acyl react Stir and Monitor by TLC add_acyl->react workup Aqueous Work-up (Wash with Acid, Base, Brine) react->workup purify Dry, Concentrate, and Purify (Recrystallization or Chromatography) workup->purify end Pure Amide purify->end

Caption: Experimental workflow for amide synthesis using this compound.

Benchmark Protocol: Amide Synthesis using Benzoyl Chloride

This protocol serves as a benchmark for comparison.

  • Preparation: In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 equiv.) and pyridine (1.2 equiv.) in 20 mL of dichloromethane at room temperature.

  • Reaction: To this solution, add benzoyl chloride (1.1 equiv.) dropwise. A white precipitate of pyridinium hydrochloride will form. Stir the reaction for 1 hour.

  • Work-up: Pour the reaction mixture into 50 mL of water. Separate the organic layer and wash it with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield N-phenylbenzamide. The product can be further purified by recrystallization from ethanol.

Conclusion: Selecting the Optimal Acylating Agent

The choice of an acylating agent is a critical parameter in the design of a successful amide synthesis. This compound stands out as a highly reactive and versatile reagent, particularly well-suited for the acylation of less reactive amines or when rapid reaction times are desired. Its heightened reactivity, a consequence of the electron-withdrawing nature of the pyridine ring and the 4-chloro substituent, makes it a powerful tool in the arsenal of the synthetic chemist.

However, its high reactivity also necessitates careful handling and consideration of potential selectivity issues. For more sensitive substrates, or where the prevention of racemization is paramount, the milder conditions offered by peptide coupling reagents may be more appropriate. Ultimately, a thorough understanding of the properties of each class of acylating agent, as outlined in this guide, will enable the researcher to make an informed and strategic choice, leading to the efficient and successful synthesis of the desired amide products.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

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A Comparative Analysis of Acyl Chloride Reactivity: 4-Chloronicotinoyl Chloride vs. Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and purity. Acyl chlorides are among the most reactive carboxylic acid derivatives, valued for their ability to readily form esters, amides, and ketones. This guide provides an in-depth, objective comparison of the reactivity of two key acylating agents: 4-Chloronicotinoyl chloride and the archetypal benzoyl chloride. This analysis is grounded in fundamental principles of physical organic chemistry and supported by a detailed experimental framework for direct comparative analysis.

Introduction to the Acylating Agents

Benzoyl chloride (C₆H₅COCl) is a foundational aromatic acyl chloride, widely utilized as a benchmark for reactivity studies and as a versatile reagent in organic synthesis.[1][2] Its chemistry is well-established, serving as a cornerstone for understanding the principles of nucleophilic acyl substitution.[3]

This compound (C₆H₃ClNOCl) is a heteroaromatic acyl chloride derived from nicotinic acid (a form of vitamin B3). Its structure incorporates a pyridine ring, which, along with the chloro substituent, significantly influences the electrophilicity of the carbonyl carbon.

PropertyBenzoyl ChlorideThis compound
Structure
Molecular Formula C₇H₅ClOC₆H₃Cl₂NO
Molecular Weight 140.57 g/mol [2]176.00 g/mol [4]
Appearance Colorless fuming liquid[1]Solid
Boiling Point 197.2 °C[1]Not readily available
Melting Point -1.0 °C[1]Not readily available

Theoretical Underpinnings of Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to attack by a nucleophile. This electrophilicity is modulated by the electronic effects of the substituents attached to the acyl group.

Electronic Effects in Benzoyl Chloride

The benzene ring in benzoyl chloride is generally considered to be weakly deactivating through inductive effects and capable of resonance stabilization. However, in the context of nucleophilic attack at the carbonyl carbon, the phenyl group's overall electronic contribution is less significant than that of strongly electron-donating or electron-withdrawing substituents.

Electronic Effects in this compound

The reactivity of this compound is influenced by two key features: the pyridine ring and the 4-chloro substituent.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than a carbon atom in a benzene ring. Consequently, the nitrogen atom exerts a significant electron-withdrawing inductive effect (-I) on the ring, which in turn withdraws electron density from the carbonyl group. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, therefore, more reactive towards nucleophiles.

  • The 4-Chloro Substituent: The chlorine atom at the 4-position of the pyridine ring is also an electron-withdrawing group due to its electronegativity (inductive effect, -I). This further enhances the electron-withdrawing nature of the heteroaromatic ring, leading to an even greater increase in the electrophilicity of the carbonyl carbon.

Supporting Experimental Data (Hypothetical)

ReactionAcyl ChlorideNucleophileExpected Relative Rate Constant (k_rel)
AminolysisBenzoyl ChlorideBenzylamine1.00
AminolysisThis compoundBenzylamine> 1.00
HydrolysisBenzoyl ChlorideWater1.00
HydrolysisThis compoundWater> 1.00

This table presents a qualitative prediction of relative reactivity. The actual quantitative difference would need to be determined experimentally.

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the predicted difference in reactivity, a competitive amidation experiment can be performed. This method offers a direct and internally consistent comparison of the two acyl chlorides.

Objective

To determine the relative reactivity of this compound and benzoyl chloride by a competitive acylation of benzylamine, with analysis of the product ratio by ¹H NMR spectroscopy.

Materials and Reagents
  • This compound

  • Benzoyl chloride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware (round-bottom flask, syringes, magnetic stirrer, etc.)

  • NMR Spectrometer

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Dissolve Benzylamine (0.5 mmol) and Et3N (1.1 mmol) in anhydrous DCM (10 mL) C Cool the benzylamine solution to 0 °C (ice bath) A->C B Prepare a stock solution of This compound (0.5 mmol) and Benzoyl chloride (0.5 mmol) in anhydrous DCM (5 mL) D Add the acyl chloride mixture dropwise to the stirred benzylamine solution B->D C->D E Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour D->E F Quench the reaction with water (10 mL) E->F G Separate the organic layer, wash with 1M HCl, sat. NaHCO3, and brine F->G H Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo G->H I Dissolve the crude product in CDCl3 H->I J Acquire 1H NMR spectrum I->J K Integrate characteristic peaks for N-benzyl-4-chloronicotinamide and N-benzylbenzamide J->K L Calculate the product ratio to determine relative reactivity K->L

Caption: Workflow for the competitive amidation experiment.

Step-by-Step Methodology
  • Preparation of the Amine Solution: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (0.5 mmol, 1.0 eq) and triethylamine (1.1 mmol, 2.2 eq) in anhydrous dichloromethane (10 mL).

  • Preparation of the Acyl Chloride Solution: In a separate dry vial, prepare a stock solution containing this compound (0.5 mmol, 1.0 eq) and benzoyl chloride (0.5 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL).

  • Reaction: Cool the amine solution to 0 °C using an ice bath. To this stirred solution, add the acyl chloride mixture dropwise over a period of 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product mixture.

  • Analysis: Dissolve the crude product in CDCl₃. Acquire a ¹H NMR spectrum. Identify the characteristic signals for the benzylic protons of N-benzyl-4-chloronicotinamide and N-benzylbenzamide. Integrate these signals to determine the molar ratio of the two products. The ratio of the products will be a direct reflection of the relative reactivity of the two acyl chlorides.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of each acyl chloride. This is followed by the collapse of the tetrahedral intermediate and expulsion of the chloride leaving group.

G cluster_main Nucleophilic Acyl Substitution Nucleophile R'-NH₂ Acyl_Chloride R-COCl Nucleophile->Acyl_Chloride Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Product R-CONHR' Tetrahedral_Intermediate->Product Collapse Leaving_Group Cl⁻ Tetrahedral_Intermediate->Leaving_Group

Caption: General mechanism for nucleophilic acyl substitution.

The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon. A more electrophilic carbonyl carbon will be attacked more rapidly by the nucleophile. As previously discussed, the electronic properties of this compound render its carbonyl carbon more electrophilic than that of benzoyl chloride, thus leading to a faster reaction rate.

Conclusion

From a theoretical standpoint, this compound is expected to be a more reactive acylating agent than benzoyl chloride. This heightened reactivity is a direct consequence of the cumulative electron-withdrawing effects of the pyridine nitrogen and the 4-chloro substituent, which enhance the electrophilicity of the carbonyl carbon. For researchers and drug development professionals, this increased reactivity can be advantageous, potentially allowing for milder reaction conditions, shorter reaction times, and the acylation of less reactive nucleophiles. However, this also implies a greater sensitivity to moisture and a need for more stringent anhydrous handling procedures. The provided experimental protocol offers a robust and direct method for quantifying this reactivity difference, enabling an evidence-based selection of the optimal acylating agent for a specific synthetic challenge.

References

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(14), 8035.
  • PubChem. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
  • PubChem. (n.d.). Benzoyl chloride | C6H5COCl | CID 7412. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4882–4896.
  • BenchChem. (n.d.). A Comparative Guide to the Stability of Acyl Chlorides in Solution.
  • Keeffe, J. R., & Jencks, W. P. (1983). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the American Chemical Society, 105(9), 265–273.
  • ResearchGate. (n.d.). Synthesis of nicotinoyl chloride.
  • BenchChem. (n.d.). Protocols for the Synthesis of N-Benzylacetamide via Acylation of Benzylamine.
  • Tarasov, A. V., et al. (2002). Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines. Russian Journal of Organic Chemistry, 38(1), 114-117.
  • UNI ScholarWorks. (n.d.). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023).
  • eJournal UM. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
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  • ResearchGate. (n.d.). Condensation of amino acids and substituted benzoyl chloride.
  • ResearchGate. (n.d.). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
  • PubChem. (n.d.). Nicotinoyl chloride. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Nicotinoyl chloride 97.
  • Journal of the American Chemical Society. (n.d.). Aminolysis of benzoyl fluorides in water.
  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Acyl Chlorides with In Situ Formed Zinc Selenolates: Synthesis of Selenoesters versus Ring-Opening Reaction of Tetrahydrofuran.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides.
  • ACS Publications. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9263–9286.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • ChemicalBook. (n.d.). N-BENZYLBENZAMIDE.
  • Fisher Scientific. (n.d.). Amide Synthesis.
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  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • Save My Exams. (n.d.). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • YouTube. (2021, February 13). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
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  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
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Navigating the Synthesis of Nicotinamides: A Comparative Guide to Alternatives for 4-Chloronicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of nicotinamides and their derivatives is a cornerstone of creating novel therapeutics and essential biomolecules. The traditional reliance on 4-chloronicotinoyl chloride, while effective, presents significant handling and safety challenges due to its corrosive nature and violent reactivity with water.[1][2][3] This guide provides an in-depth comparison of viable and innovative alternatives, offering experimental insights to inform your synthetic strategies. We will explore greener, safer, and often more efficient methodologies that are transforming the landscape of nicotinamide synthesis.

The Limitations of the Traditional Acyl Chloride Route

The synthesis of nicotinamides has historically involved the activation of nicotinic acid to its highly reactive acyl chloride derivative, this compound. This reagent readily reacts with a wide range of amines to form the desired amide bond. However, the inherent reactivity of this compound is a double-edged sword. It is highly sensitive to moisture, reacting violently with water and liberating toxic hydrogen chloride gas.[1][2][3] Its corrosive properties necessitate specialized handling procedures and equipment, adding complexity and potential hazards to the synthetic workflow. These limitations have spurred the development of alternative methods that offer improved safety profiles and, in many cases, superior performance.

Modern Alternatives for Nicotinamide Synthesis

The quest for safer and more efficient methods for nicotinamide synthesis has led to the development of several powerful alternatives. These can be broadly categorized into enzymatic and chemical methods, each with its own set of advantages and ideal applications.

Enzymatic Synthesis: The Green Revolution in Amide Bond Formation

The use of enzymes in organic synthesis represents a significant leap towards greener and more sustainable chemical manufacturing. For nicotinamide production, the standout biocatalyst is nitrile hydratase .

Mechanism of Action: Nitrile hydratase enzymes catalyze the hydration of a nitrile group to the corresponding primary amide with remarkable specificity and efficiency.[4] In the context of nicotinamide synthesis, the readily available and cost-effective starting material, 3-cyanopyridine, is converted directly to nicotinamide in an aqueous environment under mild conditions.[5][6] This process is a cornerstone of industrial nicotinamide production.[7]

Experimental Protocol: Enzymatic Synthesis of Nicotinamide using Nitrile Hydratase

This protocol is a general guideline based on principles from published studies.[6] Optimization of specific parameters such as enzyme loading, substrate concentration, and temperature is recommended for specific applications.

Materials:

  • 3-cyanopyridine

  • Whole-cell nitrile hydratase (e.g., from Rhodococcus rhodochrous)

  • Phosphate buffer (pH 7.0-8.0)

  • Bioreactor or stirred-tank reactor with temperature and pH control

Procedure:

  • Prepare a suspension of the whole-cell nitrile hydratase in the phosphate buffer within the bioreactor.

  • Maintain the temperature at an optimal range for the specific enzyme, typically between 20-30°C.

  • Gradually feed a solution of 3-cyanopyridine into the reactor. A fed-batch approach is often employed to avoid substrate inhibition of the enzyme.[6]

  • Monitor the reaction progress by periodically analyzing samples using High-Performance Liquid Chromatography (HPLC) to quantify the consumption of 3-cyanopyridine and the formation of nicotinamide.

  • Upon completion of the reaction, the nicotinamide product can be isolated from the reaction mixture through standard downstream processing techniques such as filtration to remove the cells, followed by crystallization or chromatography.

Advantages of Enzymatic Synthesis:

  • High Selectivity: Nitrile hydratase specifically hydrates the nitrile group, avoiding the formation of the nicotinic acid byproduct that can occur in chemical hydrolysis.[6]

  • Mild Reaction Conditions: The reaction is typically carried out in water at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.[8][9]

  • Environmentally Friendly: This biocatalytic process is considered a green chemical method due to its use of a renewable catalyst (the enzyme), aqueous reaction medium, and minimal waste generation.[10]

Performance Data for Enzymatic Synthesis:

ParameterTypical ValueCitation
Substrate ConcentrationUp to 200 g/L (fed-batch)[6]
Product ConcentrationUp to 230 g/L[6]
Reaction Time5.5 hours[6]
Conversion Rate>99%[11]
Byproduct FormationMinimal to none[6]

Logical Workflow for Enzymatic Nicotinamide Synthesis

G cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Downstream Processing A Prepare Nitrile Hydratase Suspension in Buffer C Fed-Batch Addition of Substrate to Bioreactor A->C B Prepare 3-Cyanopyridine Solution B->C D Maintain Optimal Temperature and pH C->D Iterative Monitoring and Addition E Monitor Reaction Progress via HPLC D->E Iterative Monitoring and Addition E->C Iterative Monitoring and Addition F Cell Separation (Filtration/Centrifugation) E->F Reaction Completion G Product Isolation (Crystallization/Chromatography) F->G H Pure Nicotinamide G->H

Caption: Workflow for enzymatic nicotinamide synthesis.

Direct Amidation of Nicotinic Acid with Coupling Reagents

For laboratory-scale synthesis and the preparation of a diverse range of nicotinamide derivatives, direct amidation of nicotinic acid using modern coupling reagents is a powerful and versatile alternative to the acyl chloride method. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with an amine under mild conditions.

Common Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.[2][12]

  • BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for amide bond formation and is known to suppress racemization in chiral substrates.[13][14] However, its use generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[15]

  • CDI (1,1'-Carbonyldiimidazole): A useful and more economical alternative to phosgene for activating carboxylic acids. It is particularly effective for forming amides, esters, and ureas.[16][17]

Mechanism of Action: These coupling reagents react with the carboxylate of nicotinic acid to form a highly reactive activated intermediate (an active ester or acylphosphonium species). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of a leaving group.[18]

Experimental Protocol: General Procedure for Direct Amidation of Nicotinic Acid

This is a generalized protocol. The choice of base, solvent, and reaction time will depend on the specific coupling reagent and substrates used.

Materials:

  • Nicotinic acid

  • Amine

  • Coupling reagent (HATU, BOP, or CDI)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF, or Dichloromethane - DCM)

Procedure:

  • To a solution of nicotinic acid (1 equivalent) and the amine (1-1.2 equivalents) in the anhydrous solvent, add the base (2-3 equivalents).

  • Cool the mixture in an ice bath.

  • Add the coupling reagent (1-1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is typically quenched with water or a dilute aqueous acid.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product can be purified by column chromatography or recrystallization.

Comparative Overview of Common Coupling Reagents:

ReagentAdvantagesDisadvantages
HATU High reactivity, fast reaction times, effective for hindered substrates.[2][12]High cost, potential for allergic reactions and anaphylaxis.[19][20]
BOP High efficiency, suppresses racemization.[13][14]Forms carcinogenic HMPA byproduct.[15]
CDI Economical, simple workup (byproducts are imidazole and CO2).[16][17]Less reactive than HATU or BOP, may require longer reaction times.

Reaction Mechanism: HATU-Mediated Amidation of Nicotinic Acid

G cluster_activation Activation of Nicotinic Acid cluster_coupling Amide Bond Formation Nicotinic_Acid Nicotinic Acid + Base Active_Ester OAt-Active Ester Intermediate Nicotinic_Acid->Active_Ester + HATU - HOBt byproduct HATU HATU Nicotinamide Nicotinamide Product Active_Ester->Nicotinamide + Amine Amine Amine (R-NH2) Amine->Nicotinamide

Caption: Mechanism of HATU-mediated amidation.

Amidation of Nicotinic Acid Esters

An alternative two-step chemical approach involves the initial esterification of nicotinic acid, followed by amidation of the resulting ester. This method avoids the use of highly reactive acyl chlorides and can be advantageous for certain applications.

Mechanism of Action: Nicotinic acid is first converted to a more reactive ester, typically a methyl or ethyl ester, through Fischer esterification or other standard methods. This ester then undergoes aminolysis, where it reacts with an amine to form the nicotinamide. This second step can often be driven to completion by using an excess of the amine or by removing the alcohol byproduct.

Experimental Protocol: Two-Step Esterification-Amidation of Nicotinic Acid

This protocol is based on a patented method.[21]

Step 1: Esterification

  • Reflux a mixture of nicotinic acid in an excess of the desired alcohol (e.g., ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • After the reaction is complete, neutralize the mixture and extract the nicotinic acid ester.

  • Purify the ester by distillation.

Step 2: Amidation

  • Treat the purified nicotinic acid ester with an excess of the desired amine (or ammonia for the synthesis of unsubstituted nicotinamide).

  • The reaction can be heated to drive it to completion.

  • The resulting nicotinamide is then isolated and purified.

Performance Considerations:

  • Yields: This two-step process can provide good overall yields.

  • Substrate Scope: This method is applicable to a wide range of amines.

  • Drawbacks: It is a two-step process, which may be less efficient in terms of time and resources compared to direct amidation methods.

Safety and Handling Considerations for Coupling Reagents

While coupling reagents offer a safer alternative to acyl chlorides, they are not without their own hazards. Many uronium and phosphonium-based coupling reagents, including HATU and HBTU, are known sensitizers and can cause severe allergic reactions, including anaphylaxis, upon repeated exposure.[19][20]

Best Practices for Handling Coupling Reagents:

  • Always handle these reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dusts and vapors.

  • In case of skin contact, wash the affected area immediately and thoroughly with soap and water.

  • Consult the Safety Data Sheet (SDS) for each specific reagent before use.

Conclusion: Choosing the Right Path for Your Nicotinamide Synthesis

The synthesis of nicotinamides has evolved significantly, moving beyond the traditional reliance on hazardous acyl chlorides. For large-scale, green production of unsubstituted nicotinamide, the enzymatic hydrolysis of 3-cyanopyridine using nitrile hydratase is the clear frontrunner. For laboratory-scale synthesis, particularly for the creation of diverse libraries of nicotinamide derivatives, direct amidation of nicotinic acid with modern coupling reagents like HATU and CDI offers a versatile and efficient approach. The two-step esterification-amidation route provides another viable, albeit less direct, chemical alternative.

The choice of synthetic route will ultimately depend on the specific requirements of your project, including the desired scale of synthesis, the need for derivatization, and considerations of cost, safety, and environmental impact. By understanding the mechanisms, performance, and safety profiles of these alternatives, researchers can make informed decisions to optimize their nicotinamide synthesis workflows.

References

  • Castro, B., et al. (1975). Tetrahedron Letters, 16(14), 1219-1222.
  • Improvement of an enzymatic cascade synthesis of nicotinamide mononucleotide via protein engineering and reaction-process reinforcement. PubMed.
  • Enzymatic synthesis of nicotinamide in laminar flow intensified microreactors: Models and simulations. Industrial & Engineering Chemistry Research.
  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764–1768. [Link]

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  • Biocatalytic amide bond form
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  • SAFETY DATA SHEET - 6-Chloronicotinoyl chloride. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloronicotinoyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloropyridine-3-carbonyl chloride. Thermo Fisher Scientific.
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  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.
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A Comparative Guide to Spectroscopic Validation of Amide Bond Formation Using 4-Chloronicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the robust synthesis of amide bonds is a cornerstone of molecular construction. The reaction of an amine with an acyl chloride, such as 4-Chloronicotinoyl chloride, is a prevalent and efficient method for this transformation.[][2] However, the assertion of a successful reaction requires more than just the consumption of starting materials; it demands rigorous analytical validation. This guide provides an in-depth, comparative analysis of two primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—for confirming the formation of an amide bond between this compound and a representative primary amine (e.g., benzylamine).

This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to interpret their data with confidence and troubleshoot effectively. We will explore the characteristic spectral signatures of the reactants and the product, offering a clear roadmap for unambiguous validation.

The Chemistry: A Nucleophilic Acyl Substitution

The formation of the amide bond in this context is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, a good leaving group, to form the stable amide product.[3] The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[][4]

G cluster_reactants Reactants cluster_product Product 4-Chloronicotinoyl_chloride This compound Amide N-substituted-4-chloronicotinamide 4-Chloronicotinoyl_chloride->Amide Nucleophilic Acyl Substitution Amine Primary Amine (R-NH2) Amine->Amide

Caption: General reaction scheme for amide bond formation.

Part 1: ¹H and ¹³C NMR Spectroscopy - The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled detail regarding the electronic environment of individual atoms within a molecule, making it an indispensable tool for tracking the transformation of reactants to products.[5][6]

¹H NMR Analysis: A Tale of Shifting Protons

The most telling evidence of amide formation in the ¹H NMR spectrum comes from observing the disappearance of the amine N-H protons and the appearance of a new amide N-H proton, along with shifts in the aromatic and adjacent aliphatic protons.

Key Diagnostic Shifts:

  • Disappearance of Amine N-H: The starting primary amine will exhibit a characteristic broad singlet for its N-H protons, the chemical shift of which is highly variable and dependent on concentration and solvent.

  • Appearance of Amide N-H: The newly formed amide will show a new signal for the N-H proton, typically as a triplet if coupled to an adjacent CH₂ group. This peak is often found further downfield (higher ppm) compared to the starting amine N-H due to the electron-withdrawing effect of the adjacent carbonyl group.

  • Shifts in Aromatic Protons: The protons on the pyridine ring of this compound will experience a change in their electronic environment upon amide formation. This typically results in a downfield shift of the proton ortho to the carbonyl group (H-2) and the proton meta to the carbonyl (H-6).[7]

  • Shifts in Aliphatic Protons: Protons on the carbon adjacent to the nitrogen in the amine (e.g., the CH₂ in benzylamine) will also shift downfield upon conversion to the amide, as the nitrogen becomes part of the electron-withdrawing amide functionality.

Comparative ¹H NMR Data (Predicted)

CompoundProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~8.9s-
H-6~8.6d~5.4
H-5~7.6d~5.4
Benzylamine Ar-H7.2-7.4m-
CH₂~3.8s-
NH₂1.5-2.5br s-
N-benzyl-4-chloronicotinamide H-2~9.0s-
H-6~8.7d~5.0
H-5~7.7d~5.0
NH~9.2t~5.5
Ar-H7.2-7.4m-
CH₂~4.6d~5.5

Note: Predicted shifts are based on typical values and may vary depending on the solvent and concentration.[8][9][10] Coupling constants for aromatic protons are typically in the range of 6-9 Hz for ortho, 2-3 Hz for meta, and <1 Hz for para coupling.[11][12][13][14]

¹³C NMR Analysis: Tracking Carbonyl Transformation

¹³C NMR provides complementary information, with the most significant change being the chemical shift of the carbonyl carbon.

Key Diagnostic Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acyl chloride is highly deshielded and appears at a characteristic downfield chemical shift. Upon formation of the amide, this carbon becomes more shielded due to resonance with the nitrogen lone pair, resulting in an upfield shift.

  • Pyridine Ring Carbons: The chemical shifts of the carbons in the pyridine ring will also be altered, reflecting the change in the electronic nature of the substituent at the C-3 position.[15][16][17][18]

Comparative ¹³C NMR Data (Predicted)

CompoundCarbonExpected Chemical Shift (δ, ppm)
This compound C=O~168
C-4~150
C-2, C-6~152, ~148
C-3, C-5~130, ~125
N-benzyl-4-chloronicotinamide C=O~165
C-4~148
C-2, C-6~150, ~146
C-3, C-5~132, ~123
CH₂~44

Note: Predicted shifts are based on typical values and may vary.[15][16][17][18]

Part 2: FT-IR Spectroscopy - A Rapid and Effective Confirmation

FT-IR spectroscopy is a powerful technique for identifying the presence and disappearance of key functional groups based on their characteristic vibrational frequencies.[19] It offers a quick and often definitive confirmation of amide bond formation.

Key Diagnostic Vibrational Bands:

  • Disappearance of Acyl Chloride C=O Stretch: this compound will exhibit a strong, sharp absorption band for its carbonyl (C=O) stretch at a relatively high wavenumber, typically around 1770-1800 cm⁻¹. This high frequency is characteristic of the highly reactive acyl chloride.

  • Appearance of Amide C=O Stretch (Amide I Band): The formation of the amide is confirmed by the appearance of a new, strong carbonyl absorption band at a lower wavenumber, typically in the range of 1630-1680 cm⁻¹.[20][21][22] This shift to lower frequency is due to resonance stabilization of the amide bond.

  • Appearance of N-H Bending (Amide II Band): For primary and secondary amides, a characteristic N-H bending vibration, known as the Amide II band, appears around 1510-1580 cm⁻¹.[22]

  • Changes in the N-H Stretching Region: The starting primary amine will show two N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. The product, a secondary amide, will exhibit a single, sharp N-H stretching band in a similar region.[21]

Comparative FT-IR Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Appearance/Disappearance
This compound C=O Stretch (Acyl Chloride)~1780Disappears
Benzylamine N-H Stretch (Primary Amine)~3300-3400 (two bands)Disappears
N-H Bend (Primary Amine)~1600Disappears
N-benzyl-4-chloronicotinamide N-H Stretch (Secondary Amide)~3300Appears (one band)
C=O Stretch (Amide I)~1650Appears
N-H Bend (Amide II)~1550Appears

Experimental Protocols

Synthesis of N-benzyl-4-chloronicotinamide
  • Dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow A Dissolve Amine & Base B Cool to 0 °C A->B C Add Acyl Chloride B->C D Stir & Warm to RT C->D E Monitor by TLC D->E F Workup & Extraction E->F G Purification F->G

Caption: A streamlined workflow for amide synthesis.

Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve a small amount of the purified product (and starting materials for comparison) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • FT-IR Sample Preparation: Prepare a thin film of the sample on a salt plate (for liquids) or create a KBr pellet (for solids).

Conclusion: A Synergistic Approach

Both NMR and FT-IR spectroscopy are powerful tools for validating amide bond formation. FT-IR provides a rapid and definitive confirmation of the presence of the amide functional group through the appearance of the characteristic Amide I and II bands and the disappearance of the acyl chloride carbonyl stretch. NMR, particularly ¹H and ¹³C, offers a more detailed structural elucidation, confirming not only the formation of the amide bond but also the connectivity of the entire molecule. For unambiguous validation, a synergistic approach utilizing both techniques is highly recommended. By understanding the key spectral changes outlined in this guide, researchers can confidently and efficiently confirm the success of their amide synthesis reactions.

References

  • Scribd. NMR Aromatic Proton Coupling: Doublet | PDF. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Chemguide. the preparation of amides. [Link]

  • Organic Process Research & Development. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6.... [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. FT-IR spectra analysis for confirmatory amide (CO-NH) bond confirmation.... [Link]

  • ResearchGate. FT-IR spectra representing (A) amide bond formation between an.... [Link]

  • 7.5 High Resolution NMR Spectroscopy. [Link]

  • PubMed Central. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. [Link]

  • iChemical. 4-Chloronicotinic acid, CAS No. 10177-29-4. [Link]

  • NMR Chemical Shifts. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. [Link]

  • 1H NMR Spectrum of Amide Compounds. [Link]

  • ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. | Download Table. [Link]

  • ResearchGate. 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram. [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • ResearchGate. FT-IR spectrums for (a) ChCl, (b) LA, (c) MA, and (d) CA.. [Link]

  • a guide to 13c nmr chemical shift values. [Link]

  • PubChem. 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541. [Link]

  • PubChem. This compound | C6H3Cl2NO | CID 13597878. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • NIH. A New Method for Detecting Exchanging Amide Protons Using Chemical Exchange Rotation Transfer - PMC. [Link]

  • ResearchGate. FTIR of (a) [Co(H 2 O)(isn) 3 ](BF 4 ) 2 and (b) isn. spectra of the.... [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). [Link]

  • SpectraBase. 4-Chloronicotinic acid - Optional[FTIR] - Spectrum. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubMed. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

Sources

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 4-Chloronicotinamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. 4-Chloronicotinamide, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can significantly impact the quality and performance of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity analysis of 4-chloronicotinamides. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to guide you in selecting the most appropriate analytical strategy for your needs.

The Imperative of Purity in 4-Chloronicotinamide Synthesis

4-Chloronicotinamide serves as a critical precursor in the synthesis of a range of biologically active molecules. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can have unintended pharmacological or toxicological effects. Therefore, robust analytical methods are required to detect and quantify these impurities, ensuring the quality and consistency of the final product. A stability-indicating method, one that can resolve the API from its potential degradation products, is particularly crucial.

Foundational Principles: HPLC vs. LC-MS

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. For purity analysis, Reversed-Phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase. A UV detector is typically employed for quantification, measuring the absorbance of the analytes as they elute from the column.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. After separation by the LC system, the eluent is introduced into the mass spectrometer, which ionizes the analytes and separates them based on their mass-to-charge ratio (m/z). This provides not only quantitative data but also valuable structural information about the analytes and any co-eluting impurities.

Comparative Analysis of HPLC and LC-MS for 4-Chloronicotinamide

ParameterHPLC with UV DetectionLC-MSCausality and Field-Proven Insights
Specificity GoodExcellentHPLC-UV relies on chromatographic separation for specificity. Co-eluting impurities with similar UV spectra can interfere with accurate quantification. LC-MS provides an additional dimension of specificity through mass analysis, allowing for the differentiation of compounds with the same retention time but different masses.
Sensitivity Moderate (ng range)High (pg to fg range)Mass spectrometers are inherently more sensitive detectors than UV detectors. LC-MS is the preferred method when trace-level impurities need to be detected and quantified.
Identification Based on retention time comparison with a reference standardBased on retention time and mass-to-charge ratio (and fragmentation pattern in MS/MS)LC-MS provides unambiguous identification of known and unknown impurities by providing molecular weight information. Tandem MS (MS/MS) can further elucidate the structure of unknowns through fragmentation analysis.
Quantification Highly accurate and precise with proper validationAccurate and precise, but can be subject to matrix effectsHPLC-UV is a robust and widely accepted method for routine quantitative analysis in quality control environments. LC-MS quantification can be influenced by ion suppression or enhancement from the sample matrix, often requiring the use of an internal standard for the highest accuracy.
Cost & Complexity LowerHigherHPLC-UV systems are more affordable to acquire and maintain. LC-MS instruments are more complex, requiring specialized expertise for operation and data interpretation.
Throughput HighModerate to HighModern UHPLC systems can offer very fast analysis times. While LC-MS methods can also be fast, the data analysis can be more time-consuming.

Experimental Protocols

The following protocols are representative methods for the purity analysis of 4-chloronicotinamide, designed to be self-validating and based on established principles for the analysis of related halogenated and nicotinamide compounds.

Stability-Indicating HPLC-UV Method

This method is designed to separate 4-chloronicotinamide from its potential process-related impurities and degradation products. The choice of a C18 column is based on its wide applicability for the separation of moderately polar compounds. The mobile phase composition is selected to achieve good peak shape and resolution.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the 4-chloronicotinamide sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the 4-chloronicotinamide sample to stress conditions such as:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Dry heat at 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours

The stressed samples are then analyzed using the developed HPLC method to ensure that any degradation products are well-resolved from the main 4-chloronicotinamide peak.

LC-MS Method for Impurity Identification and Quantification

This method provides higher sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities. The use of a cyano (CN) column is based on its alternative selectivity for polar compounds compared to a C18 column. Electrospray ionization (ESI) in positive mode is chosen as nicotinamides are basic and readily protonated.

Instrumentation:

  • LC-MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

  • Column: Waters Spherisorb 5 µm CNRP (150 mm x 4.6 mm) or similar

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimized for the specific instrument

  • Scan Mode: Full scan (m/z 100-500) for impurity profiling and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of specific impurities.

Sample Preparation:

  • Prepare a stock solution of 4-chloronicotinamide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS Analysis cluster_data_lcms Data Analysis Weigh_lcms Prepare Stock Solution Dilute_lcms Dilute to working conc. Weigh_lcms->Dilute_lcms Filter_lcms Filter (0.22 µm) Dilute_lcms->Filter_lcms Inject_lcms Inject into LC-MS Filter_lcms->Inject_lcms Separate_lcms Separation on CN Column Inject_lcms->Separate_lcms Detect_lcms MS Detection (ESI+) Separate_lcms->Detect_lcms Extract_ions Extract Ion Chromatograms Detect_lcms->Extract_ions Identify Identify Impurities (m/z) Extract_ions->Identify Quantify Quantify Impurities Identify->Quantify

Caption: LC-MS workflow for impurity identification and quantification.

Conclusion: A Synergistic Approach

For the routine quality control and purity assessment of 4-chloronicotinamide, a validated stability-indicating HPLC-UV method offers a robust, reliable, and cost-effective solution. It is well-suited for determining the percentage purity and quantifying known impurities against reference standards.

However, during drug development, for in-depth impurity profiling, identification of unknown degradation products, and quantification of trace-level impurities, LC-MS is the superior technique. Its enhanced sensitivity and specificity provide a deeper understanding of the impurity profile, which is critical for regulatory submissions and ensuring patient safety.

Ultimately, a synergistic approach is often the most effective. HPLC-UV can be employed for routine release testing, while LC-MS serves as a powerful tool for method development, validation, and investigation of out-of-specification results. The choice between these methods should be guided by the specific analytical requirements, the stage of drug development, and available resources.

References

  • Kapoor, B., Gupta, R., Gulati, M., Singh, S. K., Khatik, G. L., Chawla, M., Nagappan, K. V., Khursheed, R., & Kumar, R. (2020).

A Comparative Analysis of 2-, 4-, and 6-Chloronicotinoyl Chloride Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Chloronicotinoyl chlorides are a versatile class of reagents, serving as key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] However, the isomeric position of the chlorine atom on the pyridine ring significantly influences the reactivity of the acyl chloride moiety. This guide provides an in-depth comparative study of the reactivity of 2-, 4-, and 6-chloronicotinoyl chloride, supported by an analysis of electronic and steric effects, and presents representative experimental protocols for their application in common organic transformations.

The Decisive Role of Chlorine Placement: An Overview of Electronic and Steric Effects

The reactivity of the carbonyl group in chloronicotinoyl chlorides is fundamentally governed by the interplay of electronic and steric effects imparted by the chlorine substituent on the pyridine ring. These effects modulate the electrophilicity of the carbonyl carbon, influencing its susceptibility to nucleophilic attack.

Electronic Effects: A Tale of Induction and Resonance

The electronic influence of a substituent on an aromatic ring can be dissected into inductive and resonance effects. The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects.[2] A positive σ value indicates an electron-withdrawing group (EWG), which enhances the electrophilicity of the carbonyl carbon, while a negative σ value signifies an electron-donating group (EDG) that has the opposite effect.[2]

The chlorine atom exhibits a dual electronic nature: it is electron-withdrawing through the inductive effect (-I) due to its high electronegativity, but it can be electron-donating through the resonance effect (+R) by delocalization of its lone pair electrons into the π-system of the pyridine ring.[3] The net electronic effect depends on the position of the chlorine atom relative to the nicotinoyl chloride group.

  • 2-Chloronicotinoyl Chloride: The chlorine atom is in the ortho position to the acyl chloride. In this proximity, the strong electron-withdrawing inductive effect dominates, significantly increasing the partial positive charge on the carbonyl carbon and rendering it highly electrophilic.

  • 4-Chloronicotinoyl Chloride: With the chlorine at the para position, both inductive and resonance effects are at play. While the inductive effect withdraws electron density, the resonance effect can donate electron density to the ring.[3] The net effect is a moderate electron-withdrawing character.

  • 6-Chloronicotinoyl Chloride: The chlorine atom is in a position meta to the carbonyl group's point of attachment. From this position, the resonance effect is minimal, and the electron-withdrawing inductive effect is the primary electronic influence.

Based on these electronic considerations, the predicted order of reactivity towards nucleophiles is:

2-Chloronicotinoyl Chloride > 6-Chloronicotinoyl Chloride > this compound

dot graph "Electronic_Effects" { layout=neato; node [shape=box, style=rounded]; "2-Chloro" [pos="0,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "4-Chloro" [pos="2,0!", fillcolor="#FBBC05", fontcolor="#202124"]; "6-Chloro" [pos="0,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "High Reactivity" [pos="-2,1.5!", shape=plaintext]; "Moderate Reactivity" [pos="4,0!", shape=plaintext]; "Intermediate Reactivity" [pos="-2,-1.5!", shape=plaintext];

"2-Chloro" -> "High Reactivity" [label="Strong -I effect"]; "4-Chloro" -> "Moderate Reactivity" [label="-I and +R effects"]; "6-Chloro" -> "Intermediate Reactivity" [label="Dominant -I effect"]; }

Caption: Electronic effects influencing the reactivity of chloronicotinoyl chloride isomers.

Steric Hindrance: The Ortho Effect

The spatial arrangement of atoms around the reaction center plays a crucial role in determining reaction rates. In the case of 2-chloronicotinoyl chloride, the ortho-positioned chlorine atom introduces significant steric hindrance.[4] This steric bulk can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate, especially with bulky nucleophiles.[5][6] For the 4- and 6-isomers, the chlorine atom is positioned further away from the acyl chloride group and thus exerts negligible steric hindrance on the reaction center.

dot graph "Steric_Hindrance" { rankdir=LR; node [shape=circle]; "Nucleophile" [fillcolor="#34A853", fontcolor="#FFFFFF"]; subgraph "cluster_2-Chloro" { label = "2-Chloronicotinoyl Chloride"; "Carbonyl_C_2" [label="C=O"]; "Cl_2" [label="Cl"]; "Nucleophile" -> "Carbonyl_C_2" [color="#EA4335", style=dashed, label="Hindered approach"]; } subgraph "cluster_4_6-Chloro" { label = "4- or 6-Chloronicotinoyl Chloride"; "Carbonyl_C_46" [label="C=O"]; "Nucleophile" -> "Carbonyl_C_46" [color="#4285F4", label="Unhindered approach"]; } }

Caption: Steric hindrance at the carbonyl carbon in 2-chloronicotinoyl chloride.

Comparative Reactivity in Key Transformations

The interplay of electronic and steric effects leads to distinct reactivity profiles for the three isomers in common acylation reactions.

Amidation

The formation of an amide bond via the reaction of an acyl chloride with an amine is a cornerstone of organic synthesis. The rate of this reaction is highly dependent on the electrophilicity of the acyl chloride and the nucleophilicity of the amine.

  • 2-Chloronicotinoyl Chloride: Due to its high electrophilicity, this isomer is expected to react rapidly with a wide range of amines. However, with sterically demanding amines, the reaction rate may be attenuated by the ortho-chlorine's steric hindrance.

  • This compound: This isomer will exhibit moderate reactivity, generally requiring slightly longer reaction times or elevated temperatures compared to the 2-isomer.

  • 6-Chloronicotinoyl Chloride: With a strong inductive effect and minimal steric hindrance, this isomer is expected to be highly reactive, likely comparable to or slightly less reactive than the 2-isomer, depending on the nucleophile.

IsomerExpected Relative Rate of AmidationTypical Reaction Conditions
2-Chloronicotinoyl Chloride HighRoom temperature, short reaction times
This compound ModerateRoom temperature to mild heating, longer reaction times
6-Chloronicotinoyl Chloride HighRoom temperature, short reaction times
Esterification

The reaction of chloronicotinoyl chlorides with alcohols to form esters follows a similar trend in reactivity to amidation. Alcohols are generally less nucleophilic than amines, so reactions may require a base catalyst or elevated temperatures.

  • 2-Chloronicotinoyl Chloride: Its high electrophilicity facilitates esterification even with less reactive alcohols. Steric hindrance can be a factor with bulky alcohols.

  • This compound: Esterification with this isomer will likely require a catalyst and/or heating to proceed at a reasonable rate.

  • 6-Chloronicotinoyl Chloride: This isomer is expected to undergo esterification readily due to its high electrophilicity.

IsomerExpected Relative Rate of EsterificationTypical Reaction Conditions
2-Chloronicotinoyl Chloride HighRoom temperature to mild heating, with or without a base catalyst
This compound ModerateHeating, requires a base catalyst
6-Chloronicotinoyl Chloride HighRoom temperature to mild heating, with or without a base catalyst
Friedel-Crafts Acylation

In Friedel-Crafts acylation, the chloronicotinoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst to form an aryl ketone. The reactivity in this case is also influenced by the electrophilicity of the acylium ion intermediate generated from the acyl chloride and the Lewis acid.

  • 2-Chloronicotinoyl Chloride: The highly electrophilic nature of this isomer facilitates the formation of the acylium ion, leading to efficient Friedel-Crafts acylation.

  • This compound: This isomer will likely require more forcing conditions (higher temperatures, longer reaction times) for efficient Friedel-Crafts acylation.

  • 6-Chloronicotinoyl Chloride: The strong electron-withdrawing effect of the chlorine atom in the 6-position will also lead to a highly reactive acylium ion, promoting the Friedel-Crafts reaction.

IsomerExpected Relative Rate of Friedel-Crafts AcylationTypical Reaction Conditions
2-Chloronicotinoyl Chloride HighLow to room temperature
This compound ModerateRoom temperature to heating
6-Chloronicotinoyl Chloride HighLow to room temperature

Experimental Protocols

The following are representative, self-validating protocols for the amidation, esterification, and Friedel-Crafts acylation of chloronicotinoyl chlorides. These protocols can be adapted for each isomer, with the understanding that reaction times and temperatures may need to be optimized based on the principles discussed above.

dot graph "General_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica"]; "Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolve Amine/Alcohol/Arene" [shape=box]; "Cool Reaction Mixture" [shape=box]; "Add Chloronicotinoyl Chloride" [shape=box]; "Reaction Monitoring (TLC/LC-MS)" [shape=parallelogram]; "Work-up" [shape=box]; "Purification" [shape=box]; "Characterization" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Dissolve Amine/Alcohol/Arene"; "Dissolve Amine/Alcohol/Arene" -> "Cool Reaction Mixture"; "Cool Reaction Mixture" -> "Add Chloronicotinoyl Chloride"; "Add Chloronicotinoyl Chloride" -> "Reaction Monitoring (TLC/LC-MS)"; "Reaction Monitoring (TLC/LC-MS)" -> "Work-up"; "Work-up" -> "Purification"; "Purification" -> "Characterization"; }

Caption: General workflow for acylation reactions with chloronicotinoyl chlorides.

Protocol 1: Amidation of Chloronicotinoyl Chloride with Aniline

Materials:

  • Chloronicotinoyl chloride isomer (1.0 eq)

  • Aniline (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of aniline in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.

  • Slowly add a solution of the chloronicotinoyl chloride isomer in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Esterification of Chloronicotinoyl Chloride with Ethanol

Materials:

  • Chloronicotinoyl chloride isomer (1.0 eq)

  • Ethanol, anhydrous (10 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of the chloronicotinoyl chloride isomer in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine.

  • Slowly add anhydrous ethanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours (monitor by TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Friedel-Crafts Acylation of Anisole with Chloronicotinoyl Chloride

Materials:

  • Chloronicotinoyl chloride isomer (1.0 eq)

  • Anisole (1.2 eq)

  • Aluminum chloride (AlCl₃), anhydrous (1.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere, slowly add a solution of the chloronicotinoyl chloride isomer in anhydrous DCM.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of anisole in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-8 hours (monitor by TLC).[1]

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The choice between 2-, 4-, and 6-chloronicotinoyl chloride for a particular synthetic application is a nuanced decision that requires an understanding of their relative reactivities. The 2- and 6-isomers are generally more reactive due to the strong inductive effect of the chlorine atom, making them suitable for reactions with less nucleophilic partners or when rapid reaction rates are desired. However, the steric hindrance of the ortho-chlorine in the 2-isomer can be a limiting factor with bulky substrates. The 4-isomer, being the least reactive, offers a more controlled reactivity profile, which can be advantageous in preventing side reactions or in multi-step syntheses where selectivity is paramount. By carefully considering the electronic and steric factors outlined in this guide, researchers can make informed decisions in their selection of chloronicotinoyl chloride isomers to optimize their synthetic strategies.

References

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020-02-05). Dalton Transactions. [Link]

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A Comparative Guide to the Kinetic Studies of 4-Chloronicotinoyl Chloride Reactions with Primary vs. Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amidation in Synthesis

The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry. Among the various methods to achieve this, the acylation of amines with acyl chlorides stands out for its high reactivity and efficiency. 4-Chloronicotinoyl chloride is a particularly relevant building block in pharmaceutical synthesis, serving as a precursor to a wide range of biologically active molecules. Understanding the kinetics of its reactions with primary and secondary amines is paramount for process optimization, impurity profiling, and ensuring reproducible outcomes in drug development pipelines.

This guide provides a comprehensive comparison of the reactivity of primary versus secondary amines towards this compound. We will delve into the underlying mechanistic principles that govern these reactions and present detailed, field-proven experimental protocols for their kinetic analysis. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for their own investigations.

Theoretical Framework: Unpacking the Nucleophilic Acyl Substitution Reaction

The reaction between this compound and both primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism.[1][2] This is a two-step process involving a nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a leaving group (chloride ion).

The nucleophilicity and steric profile of the amine are the primary determinants of the reaction rate.

  • Primary Amines: These amines (R-NH₂) generally exhibit higher reactivity. The nitrogen atom's lone pair of electrons is readily available for nucleophilic attack, and the presence of only one alkyl group results in minimal steric hindrance around the reactive center.[1]

  • Secondary Amines: In secondary amines (R₂NH), the additional alkyl group has two significant effects. Electronically, it can slightly increase the electron density on the nitrogen, but this is often outweighed by the substantial increase in steric bulk. This steric hindrance impedes the approach of the amine to the acyl chloride's carbonyl carbon, leading to a slower reaction rate compared to a primary amine of similar basicity.[1]

The reaction produces a protonated amide and a chloride ion, which then combine to form an ammonium salt byproduct.[3] In practice, a non-nucleophilic base is often added to the reaction mixture to neutralize the generated HCl, preventing the protonation of the starting amine and ensuring the reaction proceeds to completion.

G cluster_primary Primary Amine Reaction cluster_secondary Secondary Amine Reaction P_Reactants This compound + R-NH₂ P_TS1 Tetrahedral Intermediate (less sterically hindered) P_Reactants->P_TS1 Nucleophilic Attack S_Reactants This compound + R₂NH P_Products N-substituted-4-chloronicotinamide + R-NH₃⁺Cl⁻ P_TS1->P_Products Elimination of Cl⁻ S_TS1 Tetrahedral Intermediate (more sterically hindered) S_Products N,N-disubstituted-4-chloronicotinamide + R₂NH₂⁺Cl⁻ S_Reactants->S_TS1 Nucleophilic Attack S_TS1->S_Products Elimination of Cl⁻

Caption: Reaction mechanism for primary vs. secondary amines with this compound.

Experimental Design for Kinetic Analysis

The reactions of acyl chlorides with amines are typically very fast, often complete within milliseconds to seconds. This necessitates the use of specialized techniques that allow for rapid mixing and data acquisition.

Primary Technique: Stopped-Flow UV-Vis Spectroscopy

Stopped-flow spectroscopy is the gold standard for studying fast reactions in solution.[4][5] It allows for the rapid mixing of two reactants and the subsequent monitoring of changes in absorbance over a very short timescale.

Causality Behind Experimental Choices:

  • Why UV-Vis? this compound and the resulting amide product will have distinct UV absorbance spectra. The change in absorbance at a specific wavelength can be directly correlated with the concentration of the product formed or the reactant consumed over time.

  • Why Pseudo-First-Order Conditions? To simplify the kinetic analysis, the reaction is run under pseudo-first-order conditions. This is achieved by using a large excess of one reactant (typically the amine). By keeping the amine concentration effectively constant, the reaction rate becomes dependent only on the concentration of the limiting reactant (this compound), simplifying the rate law to a first-order decay.

Experimental Protocol: Stopped-Flow Analysis

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable, dry, aprotic solvent (e.g., acetonitrile or dichloromethane) at a concentration of ~0.1 mM.

    • Prepare a series of solutions of the primary or secondary amine in the same solvent, with concentrations ranging from 1 mM to 10 mM (ensuring at least a 10-fold excess over the acyl chloride).

  • Instrument Setup:

    • Use a stopped-flow instrument coupled to a UV-Vis spectrophotometer.[6]

    • Set the spectrophotometer to monitor a wavelength where the change in absorbance between reactant and product is maximal. This can be determined by acquiring the full spectra of the starting material and the final product.

    • Equilibrate the instrument's syringes and flow cell to the desired reaction temperature (e.g., 25 °C).

  • Data Acquisition:

    • Load one syringe with the this compound solution and the other with one of the amine solutions.

    • Initiate the experiment. The instrument will rapidly inject and mix the two solutions in the observation cell, and data collection will begin simultaneously.[6]

    • Record the change in absorbance over time until the reaction is complete (typically a few seconds).

    • Repeat the experiment for each amine concentration, performing multiple runs at each concentration to ensure reproducibility.

G cluster_workflow Stopped-Flow Experimental Workflow A Syringe A: This compound (0.1 mM) Mix Rapid Mixing Chamber A->Mix B Syringe B: Amine (1-10 mM) B->Mix Observe Observation Cell (UV-Vis Monitoring) Mix->Observe Stop Stopping Syringe Observe->Stop Data Data Acquisition: Absorbance vs. Time Observe->Data

Caption: Workflow for a stopped-flow kinetic experiment.

Confirmatory Technique: In-Situ NMR Spectroscopy

For reactions that are slightly slower or to gain more detailed mechanistic insights, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be an invaluable tool.[7][8] This technique allows for the direct monitoring of the disappearance of reactant signals and the appearance of product signals over time within the NMR tube itself.

Causality Behind Experimental Choices:

  • Why NMR? NMR provides rich structural information, allowing for the unambiguous identification of reactants, products, and any potential intermediates.[9] It is a powerful method for confirming the reaction pathway and for quantifying the concentrations of multiple species simultaneously.

  • Why In-Situ? By initiating the reaction directly in the NMR tube, a time-course of spectra can be acquired, providing a "movie" of the reaction progress.[7]

Experimental Protocol: In-Situ NMR Analysis

  • Sample Preparation:

    • In an NMR tube, dissolve the amine in a deuterated solvent (e.g., CDCl₃ or CD₃CN).

    • Acquire a reference ¹H NMR spectrum of the amine.

    • Cool the NMR tube in the spectrometer's probe to the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Using a syringe, rapidly inject a small, known volume of a concentrated solution of this compound into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at set time intervals.[10] The time between spectra will depend on the reaction rate.

  • Data Processing:

    • Process the series of spectra.

    • For each spectrum, integrate the signals corresponding to a unique proton on the reactant and a unique proton on the product.

    • The relative integrals will provide the concentration of each species at each time point.

Data Analysis and Interpretation

For the stopped-flow data obtained under pseudo-first-order conditions, the observed rate constant (kobs) for each amine concentration can be determined by fitting the absorbance vs. time data to a single exponential equation:

At = A∞ + (A₀ - A∞)e-kobst

Where:

  • At is the absorbance at time t

  • A₀ is the initial absorbance

  • A∞ is the final absorbance

The second-order rate constant (k₂) is then determined by plotting kobs against the concentration of the amine. The slope of this line will be equal to k₂.

kobs = k₂[Amine]

The data can be summarized in a table for clear comparison.

Table 1: Comparative Kinetic Data for the Reaction with this compound

Amine TypeAmine Example[Amine] (M)kobs (s⁻¹) (Hypothetical)k₂ (M⁻¹s⁻¹) (Hypothetical)
PrimaryBenzylamine0.011.5150
0.023.0
0.034.5
SecondaryN-Methylbenzylamine0.010.220
0.020.4
0.030.6

Conclusion

The kinetic study of the reaction between this compound and amines reveals a clear reactivity trend: primary amines react significantly faster than their secondary amine counterparts. This difference is fundamentally rooted in the principles of steric hindrance and nucleophilicity. For researchers and drug development professionals, a quantitative understanding of these reaction rates is crucial for designing robust and efficient synthetic processes.

The experimental protocols detailed in this guide, centered on stopped-flow spectroscopy and supported by in-situ NMR, provide a reliable framework for obtaining high-quality kinetic data. By applying these methodologies, scientists can make informed decisions about reaction conditions, catalyst selection, and process control, ultimately leading to the more effective development of novel therapeutics.

References

  • YouTube. How Do Acyl Chlorides Form Primary and Secondary Amides?. Available from: [Link]

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  • Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Available from: [Link]

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  • Royal Society of Chemistry. Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Chemical Science. 2022. Available from: [Link]

  • ACS Publications. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry. 2024. Available from: [Link]

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Benchmarking the Cost-Effectiveness of 4-Chloronicotinoyl Chloride in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step synthesis, particularly within pharmaceutical and agrochemical research and development, the economic viability of a synthetic route is as critical as its chemical efficiency. Every reagent choice, every synthetic step, and every purification protocol contributes to the overall cost and scalability of a process. This guide provides a detailed, evidence-based comparison of 4-chloronicotinoyl chloride as an acylating agent against common modern coupling reagents for the synthesis of N-aryl nicotinamides, a prevalent structural motif in bioactive molecules. By examining the synthesis of a model compound, N-(4-fluorophenyl)-4-chloronicotinamide, we will dissect the cost-effectiveness, efficiency, and practical considerations of these competing methodologies.

The Central Role of Acylating Agents in Amide Bond Formation

The construction of amide bonds is one of the most fundamental and frequently employed transformations in organic synthesis. The traditional and most direct method involves the reaction of a carboxylic acid derivative with an amine. The reactivity of the carboxylic acid is paramount, necessitating its "activation" into a more electrophilic species. This is where acylating agents play a pivotal role.

This compound , as an acyl chloride, represents a classical and highly reactive form of activated 4-chloronicotinic acid. Its high electrophilicity allows for rapid and often high-yielding reactions with a wide range of nucleophiles, including electronically deactivated anilines. However, this reactivity comes with potential drawbacks, including sensitivity to moisture and the generation of corrosive hydrochloric acid (HCl) as a byproduct.

In contrast, the past few decades have seen the rise of a plethora of peptide coupling reagents , such as carbodiimides (e.g., EDC) and uronium salts (e.g., HATU). These reagents offer milder reaction conditions and are often perceived as more user-friendly, particularly in the context of complex molecule synthesis and solid-phase peptide synthesis. However, their higher molecular weights and more complex synthesis translate to significantly higher costs compared to simple acyl chlorides.

This guide will now delve into a comparative analysis of these two approaches for the synthesis of our model compound.

Comparative Synthesis of N-(4-fluorophenyl)-4-chloronicotinamide

To provide a tangible and objective comparison, we will analyze two distinct synthetic pathways to the target molecule, N-(4-fluorophenyl)-4-chloronicotinamide.

Method A: The Acyl Chloride Approach

This traditional two-step method involves the initial conversion of 4-chloronicotinic acid to its corresponding acyl chloride, this compound, followed by its reaction with 4-fluoroaniline.

Method B: The In Situ Coupling Reagent Approach

This one-pot method involves the direct coupling of 4-chloronicotinic acid with 4-fluoroaniline, mediated by a coupling reagent. For this guide, we will consider two of the most widely used coupling systems: EDC/HOBt and HATU.

Cost-Effectiveness Analysis

A comprehensive cost analysis must extend beyond the mere price-per-gram of the reagents. It should encompass the entire synthetic process, including the cost of all reagents, solvents, and the financial impact of reaction yield and purification complexity.

For this analysis, we will use representative pricing from various chemical suppliers. It is important to note that prices can fluctuate based on supplier, purity, and purchase volume.

Table 1: Reagent Cost Comparison

ReagentMolar Mass ( g/mol )Representative Price (USD/g)Cost per Mole (USD)
4-Chloronicotinic Acid157.561.50236.34
Thionyl Chloride118.970.2023.79
Oxalyl Chloride126.931.20152.32
This compound176.0025.004400.00
4-Fluoroaniline111.120.8088.90
EDC.HCl191.703.84[1]736.13
HOBt135.120.60[2]81.07
HATU380.236.24[3][4]2372.63
Triethylamine (Et3N)101.190.1515.18
N,N-Dimethylformamide (DMF)73.090.107.31
Dichloromethane (DCM)84.930.086.79

Analysis of Method A (Acyl Chloride):

The primary cost driver in this route is the this compound itself. While the precursor, 4-chloronicotinic acid, and the chlorinating agent (thionyl chloride or oxalyl chloride) are relatively inexpensive, the purification and isolation of the acyl chloride can add to the overall cost. However, for large-scale synthesis, preparing the acyl chloride in-house from the much cheaper 4-chloronicotinic acid and thionyl chloride is the most economically viable option. The reaction with 4-fluoroaniline is typically fast and high-yielding.

Analysis of Method B (Coupling Reagents):

The direct, one-pot nature of this method is appealing. However, the cost of the coupling reagents is a significant factor.

  • EDC/HOBt: This combination is a workhorse in amide synthesis due to its relatively moderate cost and good performance. The byproducts are generally water-soluble, which can simplify purification.

  • HATU: As a uronium salt-based reagent, HATU is known for its high efficiency and rapid reaction times, especially for challenging couplings. However, its high cost is a major drawback for large-scale applications.

Table 2: Estimated Cost Comparison for the Synthesis of 10 mmol of N-(4-fluorophenyl)-4-chloronicotinamide

MethodKey ReagentsEstimated Reagent Cost (USD)Assumed YieldCost per Gram of Product (USD)
A (Acyl Chloride - Purchased)This compound, 4-Fluoroaniline, Et3N45.0490%19.93
A (Acyl Chloride - In-house)4-Chloronicotinic Acid, Thionyl Chloride, 4-Fluoroaniline, Et3N3.5485% (2 steps)1.66
B (EDC/HOBt)4-Chloronicotinic Acid, 4-Fluoroaniline, EDC.HCl, HOBt, Et3N11.0280%5.48
B (HATU)4-Chloronicotinic Acid, 4-Fluoroaniline, HATU, Et3N26.9895%11.31

Note: This is a simplified cost estimation and does not include solvent costs, labor, or energy consumption.

From this analysis, it is evident that for cost-driven projects, the in-house preparation of this compound (Method A - In-house) is by far the most economical approach. While purchasing the pre-made acyl chloride is expensive for small-scale work, the EDC/HOBt coupling method offers a good balance of cost and convenience. The high cost of HATU makes it less suitable for large-scale production unless its superior performance in terms of yield and purity for a particularly challenging substrate justifies the expense.

Experimental Protocols

To provide a practical framework for this comparison, detailed experimental protocols for each method are outlined below.

Method A: Acyl Chloride Synthesis

Step 1: Synthesis of this compound

4-Chloronicotinic Acid 4-Chloronicotinic Acid This compound This compound 4-Chloronicotinic Acid->this compound SOCl2 or (COCl)2 Catalytic DMF (for (COCl)2) DCM, rt to reflux

Workflow for the synthesis of this compound.

  • Materials:

    • 4-Chloronicotinic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)

    • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

    • Anhydrous Dichloromethane (DCM)

  • Procedure (using Thionyl Chloride):

    • To a stirred suspension of 4-chloronicotinic acid (10.0 g, 63.5 mmol) in anhydrous DCM (100 mL) under an inert atmosphere, add thionyl chloride (11.3 g, 6.9 mL, 95.3 mmol) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

    • The resulting crude this compound can be used directly in the next step or purified by distillation under high vacuum.

Step 2: Synthesis of N-(4-fluorophenyl)-4-chloronicotinamide

This compound This compound N-(4-fluorophenyl)-4-chloronicotinamide N-(4-fluorophenyl)-4-chloronicotinamide This compound->N-(4-fluorophenyl)-4-chloronicotinamide 4-Fluoroaniline Et3N or Pyridine DCM, 0 °C to rt 4-Chloronicotinic Acid 4-Chloronicotinic Acid N-(4-fluorophenyl)-4-chloronicotinamide N-(4-fluorophenyl)-4-chloronicotinamide 4-Chloronicotinic Acid->N-(4-fluorophenyl)-4-chloronicotinamide 4-Fluoroaniline Coupling Reagent (EDC/HOBt or HATU) Base (e.g., DIPEA or Et3N) Solvent (e.g., DMF or DCM)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Chloronicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, or drug development professional, the mastery of handling reactive chemical intermediates is paramount. 4-Chloronicotinoyl chloride, a key building block in the synthesis of novel chemical entities, demands such mastery. Its utility is matched by its hazardous nature, primarily stemming from its reactivity as an acyl chloride. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical causality and laboratory best practices. Our objective is to empower you with the knowledge to not only use this reagent effectively but to do so with the highest degree of safety and confidence.

Understanding the Inherent Risks: The Chemistry of this compound

This compound (C₆H₃Cl₂NO) is a corrosive solid that belongs to the acyl chloride family.[1] The primary hazard associated with this and other acyl chlorides is their vigorous and exothermic reaction with water and other nucleophilic substances.[2][3][4][5]

The Causality Behind the Hazard: The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine and oxygen atoms. This makes it a prime target for nucleophiles. When it comes into contact with water, even atmospheric moisture, it undergoes rapid hydrolysis. This reaction produces 4-chloronicotinic acid and hydrogen chloride (HCl) gas.[3][6] It is the liberation of corrosive HCl gas and the heat from this violent reaction that poses a significant risk of severe burns to the skin, eyes, and respiratory tract.[2][3][4][6][7]

Hazard Summary Table

Hazard ClassificationDescription
Skin Corrosion/Irritation Category 1B/1C: Causes severe skin burns and eye damage.[6][7]
Serious Eye Damage Category 1: Causes serious, irreversible eye damage.[6][7]
Reactivity Reacts violently with water, liberating toxic and corrosive gas.[2][4][5]
Acute Toxicity (Inhalation) Harmful if inhaled; may cause respiratory irritation.[4][5][7]
Moisture Sensitivity Highly sensitive to moisture; must be handled and stored in dry conditions.[2][4][5]
The First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of each component is dictated by the chemical's corrosive and water-reactive properties.

Diagram: Hierarchy of Controls for Handling this compound

G cluster_0 Hierarchy of Controls Engineering Controls Most Effective Chemical Fume Hood Glove Box (for highly sensitive operations) Administrative Controls Standard Operating Procedures (SOPs) Rigorous Training Restricted Access Areas Engineering Controls->Administrative Controls Personal Protective Equipment (PPE) Least Effective (Last line of defense) Required for all direct handling Administrative Controls->Personal Protective Equipment (PPE) G prep Preparation Verify fume hood is operational Assemble all necessary equipment and reagents Don PPE handling Handling (in Fume Hood) Inert atmosphere if necessary Carefully unseal container Weigh required amount into a dry, tared vessel Securely reseal primary container prep->handling reaction Reaction Setup Add reagent to a dry reaction vessel under inert gas Ensure reaction is under controlled temperature handling->reaction cleanup Immediate Cleanup Wipe down spatula and work surface with a dry cloth Decontaminate equipment reaction->cleanup disposal Waste Disposal Segregate and label all waste streams Follow institutional disposal protocols cleanup->disposal

Caption: Step-by-step workflow for safe handling.

Procedural Steps:

  • Preparation and Pre-computation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure an emergency eyewash station and safety shower are directly accessible and unobstructed. [5][8] * Prepare your reaction vessel and all necessary equipment (spatulas, glassware, etc.). All glassware must be oven-dried or flame-dried to remove any traces of water.

    • Place a container of a suitable quenching agent (e.g., sodium bicarbonate or a dry, inert absorbent material like sand) in the fume hood for immediate access in case of a minor spill.

    • Don the complete PPE ensemble as described in Section 2.

  • Handling and Weighing (Inside the Fume Hood):

    • The container of this compound should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.

    • Work with the fume hood sash at the lowest practical height.

    • Carefully unseal the container. Be aware of any potential pressure buildup.

    • Use a clean, dry spatula to weigh the desired amount of the solid into a dry, tared container. Avoid creating dust. [4][6] * Once the desired amount is weighed, securely reseal the primary container, preferably under an inert atmosphere (e.g., argon or nitrogen). [5][6]

  • Addition to Reaction:

    • Add the weighed this compound to the reaction vessel in a controlled manner. The reaction vessel should be under an inert atmosphere and may require cooling depending on the reaction scale and exothermicity.

  • Post-Handling and Cleanup:

    • Thoroughly wipe any contaminated surfaces and equipment with a dry cloth within the fume hood.

    • Proceed to the decontamination and disposal plan outlined in Section 4.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance. Never dispose of this compound down the drain.

Decontamination of Equipment:

  • Non-disposable equipment (glassware, spatulas) should be carefully rinsed with a dry, non-protic solvent (e.g., anhydrous acetone or toluene) in the fume hood to remove residual reagent.

  • The resulting solvent rinse should be collected as hazardous waste.

  • Subsequently, the equipment can be slowly quenched by adding it to a large volume of a basic solution, such as 10% sodium bicarbonate, with stirring and cooling. Be prepared for gas evolution.

Disposal of Waste:

  • Solid Waste: Unused this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) must be collected in a dedicated, clearly labeled, sealed container for corrosive solids. * Liquid Waste: The solvent rinses from decontamination should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Quenched Waste: The basic solution used for quenching can be neutralized and disposed of according to institutional and local regulations after confirming the absence of reactive material.

  • Contaminated PPE: Disposable gloves and other contaminated PPE should be removed carefully to avoid skin contact and placed in a sealed bag for disposal as solid hazardous waste. All waste must be disposed of through a licensed waste disposal company, following all local and national regulations. [6][9] By adhering to these rigorous protocols, you can confidently and safely utilize this compound, ensuring the integrity of your research and the safety of your laboratory environment.

References

  • This compound | C6H3Cl2NO | CID 13597878 . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Acetyl chloride . Chemos GmbH & Co.KG. [Link]

  • SAFETY DATA SHEET - 6-Chloronicotinoyl chloride . Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 2-Chloronicotinoyl chloride . Fisher Scientific. [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - REVLINE LATE SEASON . Meristem Crop Performance. [Link]

  • SAFETY DATA SHEET - 6-Chloronicotinoyl chloride . Fisher Scientific. [Link]

  • Acid Chlorides and Chloroformates - Safety and Handling . BASF. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety . Safety and Health Magazine. [Link]

Sources

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